molecular formula C3H8O2 B041857 R-(-)-1,2-Propanediol CAS No. 4254-14-2

R-(-)-1,2-Propanediol

カタログ番号: B041857
CAS番号: 4254-14-2
分子量: 76.09 g/mol
InChIキー: DNIAPMSPPWPWGF-GSVOUGTGSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(R)-propane-1,2-diol is a propane-1,2-diol. It has a role as a human metabolite and an Escherichia coli metabolite. It is an enantiomer of a (S)-propane-1,2-diol.
A clear, colorless, viscous organic solvent and diluent used in pharmaceutical preparations.
(R)-Propane-1,2-diol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
R-1,2-Propanediol has been reported in Homo sapiens and Nicotiana tabacum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R)-propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIAPMSPPWPWGF-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID201009429
Record name (-)-1,2-Propanediol
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Molecular Weight

76.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Propylene glycol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

1000 mg/mL at 20 °C
Record name Propylene glycol
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CAS No.

4254-14-2
Record name R-(-)-1,2-Propanediol
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Record name Propylene glycol, (R)-
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Record name (R)-Propylene glycol
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Record name 4254-14-2
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Record name (-)-1,2-Propanediol
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Record name PROPYLENE GLYCOL, (R)-
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Record name Propylene glycol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-60 °C
Record name Propylene glycol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001881
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of R-(-)-1,2-Propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of R-(-)-1,2-Propanediol (CAS Number: 4254-14-2), a chiral compound of significant interest in pharmaceutical and chemical applications.[1] This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring precise data on this compound.

Core Physical and Chemical Properties

This compound, also known as (R)-(-)-Propylene glycol, is a clear, colorless, and viscous liquid.[2] It is the R-enantiomer of propane-1,2-diol and is characterized by its levorotatory optical activity.[3]

Quantitative Data Summary

The following tables summarize the key quantitative physical properties of this compound.

Table 1: General and Optical Properties

PropertyValueReference(s)
CAS Number 4254-14-2[4][5]
Molecular Formula C₃H₈O₂[6]
Molecular Weight 76.09 g/mol [2][4][5]
Appearance Clear, colorless, viscous liquid[2]
Optical Rotation [α]20/D (neat) -14.5° to -18.5°
Refractive Index (n20/D) 1.432 - 1.434[4][5][7]

Table 2: Thermal and Density Properties

PropertyValueReference(s)
Boiling Point 186-188 °C at 765 mmHg[4][5][8]
Melting Point -60 °C[2][9]
Density 1.04 g/mL at 25 °C[4][5][8]
Flash Point 103 °C (closed cup)[5][8]

Table 3: Solubility

PropertyDescriptionReference(s)
Solubility Miscible with water, acetone, chloroform, ethanol (B145695) (95%), and glycerin. Soluble in ether. Not miscible with light mineral oil or fixed oils, but will dissolve some essential oils.[10][11]

Experimental Protocols for Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of this compound. These are generalized protocols for organic liquids and are applicable to this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

  • Thiele tube or similar heating bath (e.g., aluminum block)

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

  • A small amount (a few milliliters) of this compound is placed into the fusion tube.[2]

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.[2]

  • The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube or an aluminum block heating apparatus.[2]

  • The apparatus is heated gently and slowly.[2]

  • As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

  • The heating is continued until a rapid and continuous stream of bubbles is observed.[2]

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11]

Determination of Density (Gravimetric Method)

This method relies on accurately measuring the mass of a known volume of the liquid.

Apparatus:

  • Pycnometer or a graduated cylinder and a balance

  • Thermometer

  • Water bath (for temperature control)

Procedure:

  • A clean, dry pycnometer or graduated cylinder is weighed accurately on a balance.

  • The vessel is filled with this compound to a calibrated mark, ensuring the temperature of the liquid is controlled (e.g., 25 °C).

  • The filled vessel is weighed again to determine the mass of the liquid.

  • The density is calculated by dividing the mass of the liquid by its volume.[12]

Determination of Refractive Index

A refractometer is used to measure the extent to which light is bent when it passes through the liquid.

Apparatus:

  • Abbe refractometer or a digital refractometer

  • Constant temperature water bath

  • Dropper

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index.

  • The prism of the refractometer is cleaned and dried.

  • A few drops of this compound are placed on the prism.

  • The prism is closed, and the temperature is allowed to equilibrate to 20 °C using the water bath.

  • The light source is switched on, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp.

  • The refractive index is read from the instrument's scale.[13]

Determination of Optical Rotation

A polarimeter is used to measure the rotation of plane-polarized light by the chiral compound.

Apparatus:

  • Polarimeter

  • Polarimeter cell (sample tube) of a known path length (e.g., 1 decimeter)

  • Sodium D-line light source

Procedure:

  • The polarimeter is switched on and allowed to warm up.

  • The polarimeter cell is filled with a blank solvent (if a solution is being measured) or is left empty to obtain a zero reading.

  • The polarimeter cell is then filled with neat (undiluted) this compound.

  • The cell is placed in the polarimeter.

  • The analyzer is rotated until the light intensity is at a minimum or maximum, and the angle of rotation is recorded.[14]

  • The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL (for neat liquids, c is the density).[15]

Metabolic Pathway and Synthesis Visualization

This compound can be produced through microbial fermentation. The following diagram illustrates a metabolic pathway for the biosynthesis of this compound in engineered E. coli.

R_1_2_Propanediol_Biosynthesis Glucose Glucose DHAP Dihydroxyacetone phosphate Glucose->DHAP Glycolysis Methylglyoxal Methylglyoxal DHAP->Methylglyoxal mgsA (Methylglyoxal synthase) R_Lactaldehyde (R)-Lactaldehyde Methylglyoxal->R_Lactaldehyde gldA (Glycerol dehydrogenase) R_1_2_Propanediol This compound R_Lactaldehyde->R_1_2_Propanediol Native E. coli activity

Caption: Biosynthetic pathway of this compound in engineered E. coli.

The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid organic compound like this compound.

Physical_Property_Workflow cluster_sample Sample Preparation cluster_measurement Physical Property Measurement cluster_data Data Analysis Sample Obtain pure this compound sample BoilingPoint Boiling Point Determination (Capillary Method) Sample->BoilingPoint Density Density Measurement (Gravimetric Method) Sample->Density RefractiveIndex Refractive Index Measurement (Refractometry) Sample->RefractiveIndex OpticalRotation Optical Rotation Measurement (Polarimetry) Sample->OpticalRotation Analysis Record and Analyze Data BoilingPoint->Analysis Density->Analysis RefractiveIndex->Analysis OpticalRotation->Analysis Comparison Compare with Literature Values Analysis->Comparison

Caption: Experimental workflow for determining physical properties.

References

R-(-)-1,2-Propanediol chemical structure and chirality

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to R-(-)-1,2-Propanediol: Chemical Structure and Chirality

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chiral molecules is paramount. This compound, a versatile chiral building block, is of significant interest due to its applications in stereoselective synthesis. This technical guide provides a detailed overview of its chemical structure, chirality, and relevant experimental protocols.

Chemical Structure and Properties

This compound, also known as (R)-(-)-propylene glycol, is a chiral organic compound.[1] Its structure consists of a three-carbon chain with hydroxyl groups on the first and second carbon atoms. The chirality of the molecule arises from the stereocenter at the second carbon (C2), which is bonded to four different groups: a hydroxyl group (-OH), a methyl group (-CH₃), a hydroxymethyl group (-CH₂OH), and a hydrogen atom (-H).[2]

The absolute configuration of the stereocenter is designated as 'R' according to the Cahn-Ingold-Prelog (CIP) priority rules. The "(-)" in its name indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise).[2] Its enantiomer, (S)-(+)-1,2-propanediol, is dextrorotatory.[2]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

A three-dimensional representation highlighting the chiral center is provided below.

Chirality_of_1_2_Propanediol Chirality of (R)- and (S)-1,2-Propanediol cluster_R (R)-(-)-1,2-Propanediol cluster_S (S)-(+)-1,2-Propanediol R_C2 C R_H H R_C2->R_H R_OH OH R_C2->R_OH R_CH3 CH₃ R_C2->R_CH3 R_CH2OH CH₂OH R_C2->R_CH2OH S_C2 C S_H H S_C2->S_H S_OH OH S_C2->S_OH S_CH3 CH₃ S_C2->S_CH3 S_CH2OH CH₂OH S_C2->S_CH2OH mirror Mirror Plane

Caption: Enantiomers of 1,2-Propanediol.

Physical and Chemical Properties

The enantiomers of 1,2-propanediol have identical physical properties in a non-chiral environment, with the exception of their interaction with plane-polarized light.[2]

PropertyValueReference
Molecular Formula C₃H₈O₂[3][4]
Molecular Weight 76.09 g/mol [3][5]
CAS Number 4254-14-2[4][5]
Appearance Clear, colorless, viscous liquid[2]
Boiling Point 186-188 °C at 765 mmHg[5]
Density 1.04 g/mL at 25 °C[5]
Refractive Index n20/D 1.434[5]
Optical Activity [α]²⁰/D -16.5° (neat)[5]
Enantiomeric Excess (ee) 98% (GLC)[5]
Solubility Miscible with water, acetone, and chloroform.[6]

Experimental Protocols

Synthesis of this compound via Microbial Fermentation

Enantiomerically pure this compound can be produced from renewable feedstocks like glucose using metabolically engineered Escherichia coli.[3] The metabolic pathway involves the conversion of the glycolytic intermediate dihydroxyacetone phosphate (B84403) (DHAP) to methylglyoxal, which is then reduced to this compound.[3][5]

microbial_synthesis Glucose Glucose DHAP Dihydroxyacetone Phosphate (DHAP) Glucose->DHAP Glycolysis Methylglyoxal Methylglyoxal DHAP->Methylglyoxal Methylglyoxal Synthase (mgsA) R_Lactaldehyde (R)-Lactaldehyde Methylglyoxal->R_Lactaldehyde Glycerol Dehydrogenase (gldA) R_1_2_PDO This compound R_Lactaldehyde->R_1_2_PDO 1,2-Propanediol Oxidoreductase (fucO)

Caption: Metabolic pathway for this compound synthesis.

Experimental Workflow:

fermentation_workflow Workflow for Microbial Production of this compound cluster_fermentation Fermentation cluster_purification Purification Inoculum Inoculum Preparation Seed_Culture Seed Culture Growth Inoculum->Seed_Culture Bioreactor Fed-Batch Fermentation in Bioreactor Seed_Culture->Bioreactor Clarification Clarification of Fermentation Broth Bioreactor->Clarification Water_Removal Water Removal (Evaporation) Clarification->Water_Removal Precipitation Solvent Precipitation (e.g., with Ethanol) Water_Removal->Precipitation Filtration Filtration Precipitation->Filtration Distillation Distillation Filtration->Distillation R_PDO R_PDO Distillation->R_PDO Pure this compound

Caption: Workflow for microbial production and purification.

Methodology:

  • Inoculum Preparation: A single colony of the engineered E. coli strain is inoculated into a flask with appropriate growth medium and antibiotics. The culture is incubated overnight at 37°C with shaking.[2]

  • Fed-Batch Fermentation: The seed culture is transferred to a sterilized bioreactor. The temperature and pH are maintained at optimal levels (e.g., 37°C and pH 7.0). A fed-batch strategy is employed by feeding a concentrated glucose solution to the bioreactor after the initial glucose is depleted.[2]

  • Clarification: The fermentation broth is clarified to remove microbial cells and other solids.[4]

  • Water Removal: Water is removed from the clarified broth, typically by evaporation.[4]

  • Solvent Precipitation: A solvent such as ethanol (B145695) is added to the concentrated broth to precipitate salts and other impurities.[4]

  • Filtration: The precipitated solids are removed by filtration.[4]

  • Distillation: The final purification of this compound is achieved by distillation.[4]

Analysis of Enantiomeric Purity by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

The enantiomeric excess (ee) of this compound is a critical quality parameter and can be accurately determined by chiral GC-MS. This often requires derivatization to enhance volatility and chromatographic separation.[7]

Experimental Workflow:

gcms_workflow Workflow for Chiral GC-MS Analysis Sample This compound Sample Derivatization Derivatization with (S)-(+)-2-phenylbutyryl chloride Sample->Derivatization Extraction Extraction of Diastereomeric Esters Derivatization->Extraction Analysis Chiral GC-MS Analysis Extraction->Analysis Data_Processing Data Processing and ee Calculation Analysis->Data_Processing

Caption: Workflow for chiral GC-MS analysis.

Methodology:

  • Derivatization: To a solution of 1,2-propanediol in an aprotic solvent (e.g., dichloromethane), a slight excess of a chiral derivatizing agent like (S)-(+)-2-phenylbutyryl chloride and a base (e.g., pyridine) are added. The mixture is stirred at room temperature to form diastereomeric esters.[7][8]

  • Extraction: The reaction is quenched, and the diastereomeric esters are extracted with a suitable organic solvent. The organic layer is dried and concentrated.[7]

  • Chiral GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a chiral capillary column. The separated diastereomers are detected by a mass spectrometer.[7]

  • Enantiomeric Excess Calculation: The enantiomeric excess is calculated from the integrated peak areas of the two diastereomers.[7]

Applications in Drug Development

Chiral molecules like this compound are highly valued in the pharmaceutical industry.[7] They serve as crucial building blocks in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The stereochemistry of a drug is critical as different enantiomers can exhibit different pharmacological activities and toxicities. The use of enantiopure starting materials like this compound is essential for the development of safe and effective drugs.[7]

References

(R)-(-)-1,2-Propanediol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential technical information on (R)-(-)-1,2-Propanediol, a chiral compound of significant interest in various scientific and industrial applications, including its use as a building block in the synthesis of pharmaceuticals. This document details its chemical identity, including its CAS number and a comprehensive list of synonyms. Furthermore, it outlines key experimental protocols for its synthesis, covering both biotechnological and chemical methodologies, and presents a visualization of a prominent metabolic pathway for its production.

Chemical Identity and Properties

(R)-(-)-1,2-Propanediol, a stereoisomer of propylene (B89431) glycol, is a colorless, viscous liquid. Its chirality makes it a valuable precursor in asymmetric synthesis.

Identifier Value
CAS Number 4254-14-2[1][2][3][4][5]
Molecular Formula C₃H₈O₂[2][3][5][6]
Molecular Weight 76.09 g/mol [1][2][6]
IUPAC Name (2R)-propane-1,2-diol[6]

A variety of synonyms are used to refer to (R)-(-)-1,2-Propanediol in scientific literature and commercial listings. A comprehensive, though not exhaustive, list is provided below to aid in literature searches and material sourcing.

Synonym
(R)-(-)-1,2-Dihydroxypropane[7]
(R)-(-)-Propylene glycerol[1][2][8]
(R)-(-)-Propylene glycol[1][7][8]
(R)-1,2-Propanediol[5][6]
(R)-Propane-1,2-diol[6]
(R)-Propylene glycol[5]
D-(-)-Propylene glycol

Experimental Protocols for Synthesis

The synthesis of enantiomerically pure (R)-(-)-1,2-Propanediol can be achieved through various methods, broadly categorized into biotechnological and chemical routes.

Biotechnological Production via Engineered Escherichia coli

Metabolic engineering of microorganisms like Escherichia coli offers a sustainable route to (R)-(-)-1,2-Propanediol from renewable feedstocks such as glucose.[1][4] This approach leverages the cell's enzymatic machinery to perform stereoselective transformations.

Methodology:

  • Strain Engineering: An E. coli strain is genetically engineered to express a heterologous pathway for (R)-1,2-propanediol production. This typically involves the overexpression of key enzymes:

    • Methylglyoxal (B44143) Synthase (mgsA): Converts dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis, to methylglyoxal.[2]

    • Glycerol (B35011) Dehydrogenase (gldA): Reduces methylglyoxal to (R)-lactaldehyde.[2]

    • 1,2-Propanediol Oxidoreductase (fucO) or Yeast Alcohol Dehydrogenase (adhI): Reduces (R)-lactaldehyde to (R)-1,2-propanediol.[4]

  • Fermentation:

    • The engineered E. coli strain is cultured in a bioreactor containing a defined fermentation medium with glucose as the primary carbon source.

    • The fermentation is typically carried out under controlled conditions of temperature, pH, and aeration to ensure optimal cell growth and product formation.

    • A fed-batch strategy can be employed to maintain a sufficient supply of glucose and other nutrients, which has been shown to achieve final titers of up to 4.5 g/L of (R)-1,2-propanediol.[4]

  • Product Isolation and Purification:

    • Following fermentation, the cells are separated from the culture broth by centrifugation or microfiltration.

    • The (R)-(-)-1,2-Propanediol is then recovered from the supernatant and purified using standard techniques such as distillation.

Chemical Synthesis via Hydrogenation of Glycerol

A common chemical route for the production of 1,2-propanediol is the hydrogenolysis of glycerol, a byproduct of biodiesel production. While this method often produces a racemic mixture, the use of specific catalysts and conditions can favor the formation of one enantiomer.

Methodology:

  • Catalyst Preparation: A heterogeneous copper-based catalyst, such as copper chromite, is typically used for this process.

  • Reaction Setup:

    • Glycerol is fed into a continuous flow reactor containing the catalyst bed.

    • The reaction is carried out under a high-pressure hydrogen atmosphere.

  • Reaction Conditions:

    • The temperature is maintained in the range of 200-230°C.

    • The throughput of the glycerol feed is controlled to achieve a partial conversion of glycerol, typically not exceeding 95%. This is crucial to minimize the formation of byproducts like ethylene (B1197577) glycol.

  • Product Recovery:

    • The reaction mixture exiting the reactor is a mixture of 1,2-propanediol, unreacted glycerol, water, and minor byproducts.

    • The desired 1,2-propanediol is separated and purified from this mixture by fractional distillation.

Metabolic Pathway and Experimental Workflow Visualization

The following diagrams illustrate the metabolic pathway for the biotechnological production of (R)-(-)-1,2-Propanediol and a comparative workflow of its synthesis.

Metabolic_Pathway Glucose Glucose DHAP Dihydroxyacetone Phosphate (DHAP) Glucose->DHAP Glycolysis Methylglyoxal Methylglyoxal DHAP->Methylglyoxal Methylglyoxal Synthase (mgsA) R_Lactaldehyde (R)-Lactaldehyde Methylglyoxal->R_Lactaldehyde Glycerol Dehydrogenase (gldA) R_1_2_Propanediol (R)-(-)-1,2-Propanediol R_Lactaldehyde->R_1_2_Propanediol 1,2-Propanediol Oxidoreductase (fucO)

Caption: Metabolic pathway for (R)-(-)-1,2-Propanediol synthesis in engineered E. coli.

Experimental_Workflow cluster_bio Biotechnological Synthesis cluster_chem Chemical Synthesis Strain_Engineering Strain Engineering (E. coli) Fermentation Fed-Batch Fermentation Strain_Engineering->Fermentation Cell_Separation Cell Separation Fermentation->Cell_Separation Bio_Purification Purification (Distillation) Cell_Separation->Bio_Purification Final_Product_Bio Final_Product_Bio Bio_Purification->Final_Product_Bio (R)-(-)-1,2-Propanediol Glycerol_Feed Glycerol Feed Hydrogenation Catalytic Hydrogenation Glycerol_Feed->Hydrogenation Reaction_Quench Reaction Quenching Hydrogenation->Reaction_Quench Chem_Purification Purification (Fractional Distillation) Reaction_Quench->Chem_Purification Final_Product_Chem Final_Product_Chem Chem_Purification->Final_Product_Chem 1,2-Propanediol (often racemic)

Caption: Comparative experimental workflow for biotechnological vs. chemical synthesis.

References

An In-depth Technical Guide to the Spectroscopic Data of R-(-)-1,2-Propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for R-(-)-1,2-Propanediol. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityAssignment
1.129dCH₃
3.477ddH-1a
3.477ddH-1b
3.865mH-2

Solvent: D₂O, Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
20.674CH₃
69.295C-2
70.635C-1

Solvent: D₂O, Frequency: 125 MHz[1]

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)DescriptionFunctional Group
3500-3200 (broad)O-H stretchAlcohol
2960-2850C-H stretchAlkane
1260-1050C-O stretchAlcohol

Note: Data is based on characteristic absorptions for alcohols as a specific spectrum for the R-(-)-enantiomer was not available. The spectrum is expected to be nearly identical to that of racemic 1,2-propanediol.[2][3]

Table 4: Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
76~5%[M]⁺ (Molecular Ion)
45100%[CH₃CHOH]⁺
43~15%[C₃H₇]⁺
31~12%[CH₂OH]⁺

Source: NIST Mass Spectrometry Data Center[4]

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃) in a standard 5 mm NMR tube. The concentration is approximately 100 mM.[1]

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer, such as a Bruker DMX-500, operating at a proton frequency of 500 MHz.[1]

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to an internal standard, such as DSS in D₂O.[1]

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program. A wider spectral width (e.g., 200 ppm) is used. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample like this compound, the spectrum is most easily obtained "neat," meaning without a solvent. A single drop of the pure liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[5]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The sample is placed in the instrument's sample holder. A background spectrum of the empty salt plates is first recorded. Then, the spectrum of the sample is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).[3]

2.3 Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.[6][7]

  • Ionization: Electron Ionization (EI) is a common method for the analysis of small, volatile molecules like 1,2-propanediol. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

Diagram 1: Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS NMR_Data 1H & 13C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Diagram 2: Logical Relationship of Spectroscopic Data

Spectroscopic_Data_Relationship cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data Structure This compound Structure 1H_NMR ¹H NMR (Proton Environment) Structure->1H_NMR predicts 13C_NMR ¹³C NMR (Carbon Skeleton) Structure->13C_NMR predicts IR_Spec IR Spectroscopy (Functional Groups) Structure->IR_Spec predicts Mass_Spec Mass Spectrometry (Molecular Weight & Fragmentation) Structure->Mass_Spec predicts 1H_NMR->Structure confirms 13C_NMR->Structure confirms IR_Spec->Structure confirms Mass_Spec->Structure confirms

Caption: Interrelation of spectroscopic data for structural confirmation.

References

Solubility of R-(-)-1,2-Propanediol in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of R-(-)-1,2-Propanediol in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, details experimental methodologies for solubility determination, and illustrates key concepts through diagrams.

Introduction to this compound

This compound, a chiral form of propylene (B89431) glycol, is a viscous, colorless liquid with the chemical formula CH₃CH(OH)CH₂OH. Its two hydroxyl groups make it a polar molecule capable of forming hydrogen bonds, which significantly influences its solubility characteristics. While much of the available literature pertains to racemic 1,2-propanediol, this guide focuses on the R-(-)-enantiomer, noting that the solubility properties of the racemate can often serve as a close estimate. The U.S. Food and Drug Administration (FDA) has classified propylene glycol as "generally recognized as safe" (GRAS) for use in food and as an excipient in pharmaceutical formulations.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, based on its chemical structure and available information for racemic 1,2-propanediol, a qualitative and semi-quantitative summary can be provided. This compound is generally miscible with polar organic solvents and has limited solubility in non-polar solvents.

Table 1: Solubility of Racemic 1,2-Propanediol in Various Organic Solvents

Solvent ClassSolventSolubility Description
Alcohols MethanolMiscible[1][2]
EthanolMiscible[1][3][4]
Ketones AcetoneMiscible[1][2][3][4]
Halogenated Alkanes ChloroformMiscible[1][3][4]
Esters Ethyl AcetateMiscible[1]
Ethers Diethyl EtherSoluble[1]
Apolar Solvents Petroleum EtherNot Miscible[1]
ParaffinNot Miscible[1]

Note: The data presented is primarily for racemic 1,2-propanediol and should be considered an estimate for this compound. "Miscible" indicates solubility in all proportions.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." Its high polarity and capacity for hydrogen bonding determine its affinity for various solvents.

Prop High Polarity (Two -OH groups) Solubility Solubility Outcome Prop->Solubility determines affinity for H_Bond Hydrogen Bond Donor & Acceptor H_Bond->Solubility enables interaction with Solvent_Polarity Solvent Polarity Solvent_Polarity->Solubility matches with Solvent_H_Bond Solvent H-Bonding Capability Solvent_H_Bond->Solubility interacts with

Caption: Logical relationship of factors influencing solubility.

Experimental Protocol for Solubility Determination

The following is a generalized methodology for the experimental determination of the solubility of this compound in an organic solvent.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or other suitable analytical instrument (e.g., refractometer)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • To each vial, add a known volume or mass of the organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined by analyzing samples at different time points until the concentration of dissolved this compound remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is established, stop the agitation and allow the undissolved this compound to settle.

    • Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved droplets.

    • Accurately dilute the filtered sample with the pure solvent to a concentration within the calibration range of the analytical instrument.

  • Analysis:

    • Prepare a series of standard solutions of this compound in the organic solvent of known concentrations.

    • Analyze the standard solutions using a suitable analytical method (e.g., GC-FID) to generate a calibration curve.

    • Analyze the diluted sample to determine the concentration of this compound.

    • Calculate the solubility of this compound in the organic solvent at the specified temperature, expressed in appropriate units (e.g., g/100 g of solvent, mole fraction).

start Start prep Prepare Supersaturated Mixtures start->prep equilibrate Equilibrate at Constant Temperature prep->equilibrate sample Sample and Filter Supernatant equilibrate->sample analyze Analyze Concentration (e.g., GC) sample->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Conclusion

This compound exhibits high solubility in polar organic solvents due to its ability to form strong intermolecular interactions, particularly hydrogen bonds. While precise quantitative data remains limited, its general miscibility with common polar solvents is well-established. The provided experimental protocol offers a robust framework for researchers to determine the solubility of this compound in specific solvents of interest, enabling more precise formulation and process development.

References

An In-depth Technical Guide to the Thermochemical Properties of R-(-)-1,2-Propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-(-)-1,2-Propanediol, a chiral molecule, is a vicinal diol with significant applications in the pharmaceutical and chemical industries. Its utility as a chiral building block, a cryoprotectant, and a solvent necessitates a thorough understanding of its thermochemical properties. These properties are fundamental to process design, reaction modeling, and ensuring the stability and efficacy of pharmaceutical formulations.

This technical guide provides a comprehensive overview of the available thermochemical data for this compound. It is important to note that while this guide focuses on the R-(-) enantiomer, a significant portion of the available experimental data has been determined for the racemic mixture, (±)-1,2-propanediol, also known as propylene (B89431) glycol. While the physical properties of enantiomers are often identical, some thermochemical properties, such as vapor pressure, have been observed to differ between the pure enantiomers and the racemic mixture[1]. Therefore, the data for the racemic mixture should be considered a close approximation for the pure R-(-) enantiomer.

This document presents key thermochemical data in structured tables for ease of reference, details the experimental protocols used for their determination, and provides visualizations of these experimental workflows.

Core Thermochemical and Physical Properties

The following tables summarize the key thermochemical and physical properties of 1,2-propanediol. The data is primarily for the racemic mixture unless otherwise specified.

Table 1: Core Thermochemical Data for 1,2-Propanediol

PropertyValueUnitsStateTemperature (K)
Standard Molar Enthalpy of Formation-481.8 ± 2.2kJ/molLiquid298.15
Standard Molar Enthalpy of Vaporization69.20 ± 0.30kJ/mol298.15
Standard Molar Enthalpy of Fusion8.4kJ/mol240
Molar Heat Capacity (Cp)189.9J/(mol·K)Liquid298.15
Standard Molar Entropy (S°)196.3J/(mol·K)Liquid298.15

Note: Data primarily from NIST WebBook and other sources for racemic 1,2-propanediol.

Table 2: Physical Properties of 1,2-Propanediol

PropertyValueUnitsTemperature (°C)
Molecular FormulaC₃H₈O₂
Molar Mass76.09 g/mol
Boiling Point187 - 188°C
Melting Point-60°C
Density1.036g/mL25
Vapor Pressure0.08mmHg20

Note: Data compiled from various chemical supplier and database sources for racemic 1,2-propanediol.[2][3][4][5]

Experimental Protocols

The determination of thermochemical properties is reliant on precise experimental methodologies. The following sections detail the protocols for key measurements.

Determination of Enthalpy of Combustion and Formation by Bomb Calorimetry

The standard enthalpy of formation of a compound is often determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of high-purity this compound is placed in a crucible within the bomb calorimeter. A known length of fuse wire is positioned to be in contact with the sample.

  • Assembly of the Bomb: The crucible and sample are placed inside a high-pressure stainless-steel vessel, known as the "bomb." The bomb is then sealed.

  • Pressurization with Oxygen: The bomb is purged of air and then filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water within a well-insulated container (the calorimeter jacket). A stirrer is used to ensure uniform water temperature, which is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a constant temperature is reached.

  • Data Analysis: The heat capacity of the calorimeter system (bomb, water, etc.) is determined in a separate calibration experiment using a substance with a known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of the this compound sample is calculated from the observed temperature rise and the heat capacity of the calorimeter.

  • Corrections: Corrections are applied for the heat released by the combustion of the fuse wire and for the formation of any side products, such as nitric acid from residual nitrogen in the bomb.

  • Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the corrected heat release and the molar mass of the sample. The standard enthalpy of formation is then calculated using Hess's Law, from the balanced chemical equation for the combustion of this compound and the known standard enthalpies of formation of the products (CO₂ and H₂O).

experimental_workflow_bomb_calorimetry cluster_prep Sample Preparation cluster_bomb Bomb Assembly and Pressurization cluster_calorimetry Calorimetry cluster_analysis Data Analysis p1 Weigh this compound Sample p2 Place Sample in Crucible p1->p2 p3 Position Fuse Wire p2->p3 b1 Seal Bomb p3->b1 b2 Purge with Oxygen b1->b2 b3 Pressurize to 30 atm b2->b3 c1 Submerge Bomb in Water b3->c1 c2 Equilibrate Temperature c1->c2 c3 Ignite Sample c2->c3 c4 Record Temperature Change c3->c4 a1 Calculate Heat Released (q) c4->a1 a2 Apply Corrections a1->a2 a3 Calculate Enthalpy of Combustion (ΔHc) a2->a3 a4 Calculate Enthalpy of Formation (ΔHf) a3->a4

Workflow for Bomb Calorimetry.
Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique to measure the heat capacity of a substance as a function of temperature.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically includes an isothermal segment, a controlled heating ramp, and a final isothermal segment.

  • Data Collection: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as they are heated at a constant rate.

  • Calibration: The heat flow and temperature scales of the DSC are calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium).

  • Baseline Correction: A baseline measurement is performed with two empty pans to account for any instrumental asymmetry.

  • Sapphire Standard Measurement: A measurement is performed with a sapphire standard of known heat capacity to determine the calibration constant for heat capacity measurements.

  • Sample Measurement: The this compound sample is run using the same temperature program as the baseline and sapphire standard.

  • Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of the sapphire standard, after subtracting the baseline.

experimental_workflow_dsc cluster_prep Preparation cluster_instrument Instrument Setup & Calibration cluster_measurement Measurement cluster_analysis Data Analysis p1 Weigh Sample into Pan p2 Hermetically Seal Pan p1->p2 i1 Place Sample & Reference in DSC p2->i1 p3 Prepare Empty Reference Pan p3->i1 i2 Program Temperature Profile i1->i2 i3 Calibrate with Standard (e.g., Indium) i2->i3 m1 Run Baseline (Empty Pans) i3->m1 m2 Run Sapphire Standard m1->m2 m3 Run this compound Sample m2->m3 a1 Subtract Baseline from Data m3->a1 a2 Compare Sample to Sapphire Standard a1->a2 a3 Calculate Heat Capacity (Cp) a2->a3

Workflow for DSC Heat Capacity Measurement.
Determination of Enthalpy of Vaporization by the Transpiration Method

The enthalpy of vaporization can be determined from the temperature dependence of the vapor pressure, which can be measured using the transpiration method.[1]

Experimental Protocol:

  • Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed through a thermostated saturator containing the liquid this compound sample. The temperature of the saturator is precisely controlled.

  • Saturation: The carrier gas flows through the sample at a slow, controlled rate, allowing it to become saturated with the vapor of this compound.

  • Condensation: The gas mixture exiting the saturator is passed through a condenser (a cold trap) where the this compound vapor is condensed and collected.

  • Quantification: The amount of condensed this compound is determined, typically by weighing the condenser before and after the experiment. The total volume of the carrier gas that has passed through the apparatus is also measured.

  • Vapor Pressure Calculation: The partial pressure of the this compound in the saturated gas stream (which is equal to its vapor pressure at the experimental temperature) is calculated using the ideal gas law from the mass of the condensed vapor, the volume of the carrier gas, and the temperature.

  • Temperature Dependence: The experiment is repeated at several different temperatures.

  • Data Analysis: The Clausius-Clapeyron equation is used to relate the vapor pressure to the temperature. A plot of the natural logarithm of the vapor pressure (ln P) versus the reciprocal of the absolute temperature (1/T) yields a straight line.

  • Enthalpy of Vaporization Calculation: The molar enthalpy of vaporization (ΔH_vap) is calculated from the slope of the ln P vs. 1/T plot (slope = -ΔH_vap / R, where R is the ideal gas constant).

experimental_workflow_transpiration cluster_setup Apparatus Setup cluster_experiment Experiment cluster_analysis Data Analysis s1 Prepare Thermostated Saturator with Sample s2 Set up Inert Gas Flow s1->s2 s3 Connect Condenser (Cold Trap) s2->s3 e1 Pass Carrier Gas through Sample s3->e1 e2 Condense Vapor in Cold Trap e1->e2 e4 Measure Volume of Carrier Gas e1->e4 e3 Measure Mass of Condensate e2->e3 e5 Repeat at Different Temperatures e3->e5 e4->e5 a1 Calculate Vapor Pressure at each Temperature e5->a1 a2 Plot ln(P) vs. 1/T a1->a2 a3 Determine Slope of the Line a2->a3 a4 Calculate Enthalpy of Vaporization (ΔHvap) a3->a4

Workflow for Transpiration Method.

Conclusion

The thermochemical properties of this compound are crucial for its effective use in scientific research and industrial applications. This guide has summarized the most critical available data, with the important caveat that much of the experimental work has been conducted on the racemic mixture. The provided experimental protocols and workflows offer a foundational understanding of how these essential parameters are determined. For applications where the chirality is critical, further experimental investigation to determine the specific thermochemical properties of the pure R-(-) enantiomer is recommended. Such studies would provide a more precise basis for process modeling and the development of stereospecific applications.

References

Biosynthesis of R-(-)-1,2-Propanediol in Engineered Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Role of R-(-)-1,2-Propanediol in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways involving this compound (R-1,2-PD), a chiral chemical with significant applications in the pharmaceutical and chemical industries. This document details the biosynthetic production of R-1,2-PD, primarily in metabolically engineered Escherichia coli, and its natural degradation pathway as observed in microorganisms like Salmonella. The guide includes structured quantitative data, detailed experimental protocols, and visualizations of the metabolic pathways to facilitate a deeper understanding and further research in this area.

The microbial production of enantiomerically pure R-1,2-PD offers a sustainable alternative to traditional chemical synthesis, which typically results in a racemic mixture.[1] Metabolic engineering of E. coli has been a primary focus for achieving high titers and yields of R-1,2-PD from renewable feedstocks such as glucose.[2]

The core strategy involves the creation of a synthetic pathway that channels the glycolytic intermediate dihydroxyacetone phosphate (B84403) (DHAP) towards R-1,2-PD production.[3] This is achieved through the overexpression of two key enzymes: methylglyoxal (B44143) synthase (mgsA) and an NADH-dependent glycerol (B35011) dehydrogenase (gldA).[2][4]

The biosynthetic pathway proceeds as follows:

  • DHAP to Methylglyoxal: Methylglyoxal synthase catalyzes the conversion of DHAP, a central glycolytic intermediate, into methylglyoxal.[3]

  • Methylglyoxal to R-Lactaldehyde: The overexpressed glycerol dehydrogenase, which exhibits broad substrate specificity, reduces methylglyoxal to R-lactaldehyde.[4][5]

  • R-Lactaldehyde to R-1,2-Propanediol: A native oxidoreductase activity within E. coli then reduces R-lactaldehyde to the final product, R-1,2-PD.[4]

To enhance the production of R-1,2-PD, further metabolic engineering strategies are often employed, such as deleting competing byproduct pathways (e.g., lactate (B86563) formation) and optimizing fermentation conditions.[2][6]

Signaling Pathway for this compound Biosynthesis

R_1_2_Propanediol_Biosynthesis Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis DHAP Dihydroxyacetone phosphate (DHAP) Glycolysis->DHAP Methylglyoxal Methylglyoxal DHAP:e->Methylglyoxal:w mgsA R_Lactaldehyde R-Lactaldehyde Methylglyoxal:e->R_Lactaldehyde:w gldA (NADH -> NAD+) R_1_2_PD This compound R_Lactaldehyde:e->R_1_2_PD:w native_reductase (NAD(P)H -> NAD(P)+) mgsA Methylglyoxal synthase (mgsA) gldA Glycerol dehydrogenase (gldA) native_reductase Native E. coli reductase

Caption: Biosynthesis of this compound from glucose in engineered E. coli.

Quantitative Data on R-1,2-PD Production

The following table summarizes the production titers and yields of R-1,2-PD achieved in various metabolically engineered E. coli strains under different fermentation conditions.

Strain/Genetic ModificationCarbon SourceFermentation ConditionTiter (g/L)Yield (g/g substrate)Reference
E. coli expressing gldAGlucoseAnaerobic flask0.22-[2]
E. coli expressing mgsA and gldAGlucoseAnaerobic flask0.7-[4]
E. coli expressing mgsA, gldA, and fucOGlucoseFed-batch fermentation4.50.19[2]
E. coli with inactivated tpiA, expressing optimal enzymesGlucoseShake flask5.130.48[3]
Engineered E. coli via lactic acid pathwayGlucoseFermenter-controlled17.30.42 (molar yield)[7]

Degradation of 1,2-Propanediol in Salmonella

Certain bacteria, such as Salmonella enterica, can utilize 1,2-propanediol as a carbon and energy source. This metabolic capability is encoded by the propanediol (B1597323) utilization (pdu) operon.[8] The degradation of 1,2-PD occurs within a specialized bacterial microcompartment (BMC), a polyhedral organelle that sequesters the metabolic pathway to prevent the leakage of a toxic intermediate, propionaldehyde (B47417).[8]

The degradation pathway is initiated by a coenzyme B12-dependent diol dehydratase and proceeds as follows:

  • 1,2-Propanediol to Propionaldehyde: The PduCDE enzyme complex, a coenzyme B12-dependent diol dehydratase, converts 1,2-propanediol to propionaldehyde.[8]

  • Propionaldehyde Metabolism: Propionaldehyde is a key, yet toxic, intermediate. It can be either oxidized to propionyl-CoA by propionaldehyde dehydrogenase (PduP) or reduced to 1-propanol (B7761284) by 1-propanol dehydrogenase (PduQ).[8]

  • Propionyl-CoA to Propionate: Propionyl-CoA is then converted to propionate, a process that generates ATP.[8]

Signaling Pathway for 1,2-Propanediol Degradation

PDU_Degradation cluster_BMC Bacterial Microcompartment (BMC) PD_in 1,2-Propanediol Propionaldehyde Propionaldehyde PD_in->Propionaldehyde PduCDE (Coenzyme B12) Propionyl_CoA Propionyl-CoA Propionaldehyde->Propionyl_CoA PduP (NAD+ -> NADH) Propanol 1-Propanol Propionaldehyde->Propanol PduQ (NADH -> NAD+) Propionate Propionate Propionyl_CoA->Propionate PduL, PduW ATP ATP Propionate->ATP

Caption: Degradation pathway of 1,2-propanediol in Salmonella.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of R-1,2-PD metabolism.

Protocol 1: Fed-Batch Fermentation for R-1,2-PD Production

This protocol is adapted for the production of R-1,2-PD in metabolically engineered E. coli.[1][2]

1. Media Preparation:

  • Seed Culture Medium (LB Medium): 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl.

  • Fermentation Medium (Minimal Salt Medium): e.g., M9 medium supplemented with 20 g/L glucose, 5 g/L yeast extract, appropriate antibiotics, and trace elements.

  • Feeding Solution: A concentrated sterile solution of glucose (e.g., 500 g/L).

2. Pre-culture Preparation:

  • Inoculate a single colony of the engineered E. coli strain into a flask containing 50 mL of seed culture medium with the selective antibiotic.

  • Incubate at 37°C with shaking at 250 rpm for 8-12 hours.

3. Bioreactor Fermentation:

  • Inoculate a 5 L bioreactor containing 3 L of fermentation medium with the pre-culture to an initial optical density at 600 nm (OD600) of approximately 0.1.

  • Maintain the temperature at 37°C and the pH at 7.0 (controlled by automated addition of base, e.g., NH4OH).

  • Maintain dissolved oxygen (DO) at a setpoint (e.g., 20%) by controlling the agitation speed and airflow rate.

  • Induce gene expression at an appropriate cell density (e.g., OD600 of 0.6-0.8) with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Start the fed-batch process when the initial glucose is nearly depleted, feeding the concentrated glucose solution to maintain a low glucose concentration in the bioreactor.

  • Collect samples periodically for analysis of cell density, substrate consumption, and product formation.

Protocol 2: Quantification of R-1,2-PD by HPLC

This protocol outlines the analysis of R-1,2-PD and other metabolites from fermentation broth.[1]

1. Sample Preparation:

  • Withdraw a sample from the fermentation broth.

  • Centrifuge the sample at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Analysis:

  • HPLC System: A high-performance liquid chromatography system equipped with a refractive index (RI) detector.

  • Column: A column suitable for organic acid and alcohol separation (e.g., Bio-Rad Aminex HPX-87H).

  • Mobile Phase: Dilute sulfuric acid (e.g., 5 mM H2SO4).

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 60°C.

  • Injection Volume: 10-20 µL.

  • Quantification: Determine the concentration of R-1,2-PD by comparing the peak area to a standard curve prepared with known concentrations of pure R-1,2-PD.

Protocol 3: Assay for Glycerol Dehydrogenase Activity

This spectrophotometric assay measures the NADH-dependent reduction of a substrate by glycerol dehydrogenase.[4][9]

1. Reagent Preparation:

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.2.

  • NADH Solution: Prepare a fresh solution of NADH in the assay buffer.

  • Substrate Solution: Prepare a solution of the substrate (e.g., methylglyoxal) in the assay buffer.

  • Cell-Free Extract: Prepare by lysing the E. coli cells (e.g., by sonication) and clarifying the lysate by centrifugation.

2. Assay Procedure:

  • In a 1 mL cuvette, combine the assay buffer, NADH solution, and cell-free extract.

  • Initiate the reaction by adding the substrate solution.

  • Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) at a constant temperature (e.g., 37°C) using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

Protocol 4: Assay for Methylglyoxal Synthase Activity

This protocol is based on the quantification of methylglyoxal produced.

1. Reagent Preparation:

  • Assay Buffer: e.g., 100 mM phosphate buffer, pH 7.5.

  • Substrate Solution: A solution of dihydroxyacetone phosphate (DHAP) in the assay buffer.

  • Cell-Free Extract: Prepared as described in Protocol 3.

  • Derivatizing Agent: A solution for derivatizing methylglyoxal for colorimetric or fluorometric detection (e.g., 1,2-diaminobenzene).[10]

2. Assay Procedure:

  • Incubate the cell-free extract with the DHAP substrate solution in the assay buffer at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the enzymatic reaction (e.g., by adding acid or heat).

  • Add the derivatizing agent and allow the reaction to proceed.

  • Quantify the derivatized methylglyoxal using a spectrophotometer or fluorometer by comparing the signal to a standard curve prepared with known concentrations of methylglyoxal.[11][12]

Experimental Workflow for R-1,2-PD Production and Analysis

Experimental_Workflow Strain_Construction Strain Construction (Gene Cloning & Expression) Pre_culture Pre-culture Preparation Strain_Construction->Pre_culture Fermentation Fed-Batch Fermentation Pre_culture->Fermentation Sampling Periodic Sampling Fermentation->Sampling Cell_Density Cell Density Measurement (OD600) Sampling->Cell_Density Metabolite_Analysis Metabolite Analysis (HPLC) Sampling->Metabolite_Analysis Enzyme_Assay Enzyme Activity Assays Sampling->Enzyme_Assay

Caption: Experimental workflow for R-1,2-PD production and analysis.

References

The Natural Occurrence of R-(-)-1,2-Propanediol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-(-)-1,2-Propanediol (also known as (R)-propylene glycol) is a chiral chemical compound with significant applications in the pharmaceutical, food, and cosmetic industries. Its stereospecific properties make it a valuable building block in the synthesis of complex chiral molecules. While the chemical synthesis of racemic 1,2-propanediol is well-established, the natural occurrence and biosynthesis of the enantiomerically pure R-(-) isomer are of growing interest for developing sustainable and stereoselective production methods. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic pathways, quantitative data on its presence in various natural systems, and detailed experimental protocols for its detection and quantification.

Natural Occurrence

The known natural occurrence of this compound is primarily documented in the microbial kingdom, with some evidence of its formation as a metabolic byproduct in mammals. There is currently a lack of substantial evidence for its endogenous presence in plant tissues or as a common metabolite in other animal species under normal physiological conditions.

Microbial World

A variety of microorganisms are known to naturally produce 1,2-propanediol. The stereochemistry of the product is often dependent on the microorganism and the substrate utilized.[1] Specifically, this compound is produced by certain bacteria through the fermentation of common sugars.

Bacteria: Several species of the genus Clostridium are notable natural producers of enantiomerically pure this compound from sugars such as glucose and xylose.[1] For instance, Clostridium thermosaccharolyticum has been shown to produce this compound with a high enantiomeric excess of over 99%.[1] The production of R-1,2-PDO in these organisms typically occurs under anaerobic conditions.[1]

Other bacteria, such as some species of Lactobacillus, have also been reported to produce 1,2-propanediol from lactic acid.[1]

Mammalian Systems

In mammals, this compound has been identified as a metabolic byproduct of acetone (B3395972) metabolism.[2] This process is particularly relevant in conditions of ketosis, such as during prolonged fasting or in uncontrolled diabetes, where acetone levels in the body are elevated. The metabolism of (S)-1,2-propanediol has been observed to be faster than that of (R)-1,2-propanediol in dogs.[2] While detected in various human tissues according to the Human Metabolome Database (HMDB), including the epidermis, intestine, and skeletal muscle, the origins and endogenous concentrations under normal physiological conditions are not well-quantified.[3]

Other Organisms

To date, there is a significant lack of evidence for the widespread natural occurrence of this compound as an endogenous metabolite in plants, insects, or marine organisms. While 1,2-propanediol has been used in studies related to these organisms, it is typically as an administered substance for experimental purposes, such as a cryoprotectant or in toxicological studies. There are no well-documented biosynthetic pathways for this compound in these organisms.

Biosynthesis and Metabolic Pathways

The primary route for the microbial biosynthesis of this compound from common sugars is the methylglyoxal (B44143) pathway. In mammals, it is formed via the metabolism of acetone.

Microbial Methylglyoxal Pathway

In microorganisms like Clostridium species and engineered E. coli, the pathway begins with glycolysis. Dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis, is converted to methylglyoxal by the enzyme methylglyoxal synthase. Methylglyoxal is then stereoselectively reduced to R-lactaldehyde, which is further reduced to this compound.[4]

microbial_biosynthesis Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis DHAP Dihydroxyacetone Phosphate (DHAP) Glycolysis->DHAP Methylglyoxal Methylglyoxal DHAP->Methylglyoxal Methylglyoxal Synthase R_Lactaldehyde (R)-Lactaldehyde Methylglyoxal->R_Lactaldehyde Glycerol Dehydrogenase R_1_2_PDO This compound R_Lactaldehyde->R_1_2_PDO 1,2-Propanediol Oxidoreductase

Microbial biosynthesis of this compound from glucose.
Mammalian Acetone Metabolism

In mammals, acetone is metabolized to acetol by cytochrome P450 enzymes, primarily CYP2E1. Acetol is then reduced to this compound.

mammalian_metabolism Acetone Acetone Acetol Acetol Acetone->Acetol Cytochrome P450 (e.g., CYP2E1) R_1_2_PDO This compound Acetol->R_1_2_PDO Aldo-keto reductase

Mammalian metabolism of acetone to this compound.

Quantitative Data

The concentration of naturally occurring this compound varies significantly depending on the organism and conditions. The following tables summarize available quantitative data.

Table 1: this compound Production in Wild-Type Microorganisms

MicroorganismSubstrateConcentration (g/L)Enantiomeric ExcessReference
Clostridium thermosaccharolyticumGlucose (45 g/L)9.05>99% (R)[1]
Clostridium sphenoidesGlucoseDetected (under phosphate limitation)Not specified[1]

Table 2: 1,2-Propanediol Enantiomers in Fermented Products

Product(R)-1,2-Propanediol (mg/L)(S)-1,2-Propanediol (mg/L)Predominant EnantiomerReference
Authentic Wines (various)15 - 170Lower concentrations(R)[5]

Table 3: this compound Production in Engineered Microorganisms

MicroorganismSubstrateConcentration (g/L)Reference
Engineered Escherichia coliGlucose4.5[6]
Engineered Escherichia coliLactic Acid17.3[1]
Engineered Lactococcus lactisGlucose (1%)0.50[7]

Experimental Protocols

The accurate quantification of this compound, particularly its enantiomeric excess, requires specialized analytical techniques. Gas chromatography-mass spectrometry (GC-MS) with a chiral stationary phase or after chiral derivatization is the most common method.

Chiral GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound enantiomers in a liquid biological sample (e.g., fermentation broth, plasma).

1. Sample Preparation:

  • Internal Standard: Spike the sample with a known concentration of a deuterated internal standard of 1,2-propanediol.

  • Deproteinization (for protein-rich samples): Add a precipitating agent like acetonitrile, vortex, and centrifuge to remove proteins.[2]

  • Salting-Out and Extraction: To a known volume of the sample (or supernatant from deproteinization), add a salt such as potassium carbonate (K₂CO₃) to increase the ionic strength.[8] This facilitates the extraction of the more polar 1,2-propanediol into an organic solvent.

  • Solvent Extraction: Add an appropriate organic solvent (e.g., diethyl ether), vortex thoroughly, and centrifuge to separate the phases.[8]

  • Concentration: Carefully collect the organic layer and evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a suitable solvent for derivatization or direct injection.[8]

2. Chiral Derivatization (Indirect Method):

  • To the extracted and concentrated sample, add a chiral derivatizing agent such as (S)-(+)-2-phenylbutyryl chloride in the presence of a base (e.g., pyridine).[2] This reaction converts the R- and S-enantiomers of 1,2-propanediol into diastereomers, which can be separated on a standard achiral GC column.

  • After the reaction is complete, quench the reaction and prepare the sample for GC-MS analysis.

3. GC-MS Analysis:

  • Direct Method: Inject the underivatized extract onto a GC equipped with a chiral capillary column (e.g., a cyclodextrin-based column).

  • Indirect Method: Inject the derivatized sample onto a GC with a standard (achiral) capillary column.

  • GC Conditions: Use an appropriate temperature program to achieve good separation of the enantiomers or their diastereomeric derivatives.

  • MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions for 1,2-propanediol and its derivatives.

4. Quantification:

  • Calculate the concentration of each enantiomer based on the peak area relative to the internal standard, using a calibration curve prepared with standards of known concentrations.

  • Determine the enantiomeric excess (% ee) using the formula: % ee = [ |(Area_R - Area_S)| / (Area_R + Area_S) ] * 100

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Liquid Biological Sample spike Spike with Internal Standard start->spike deproteinize Deproteinization (if needed) spike->deproteinize salt_out Salting-Out (e.g., K2CO3) deproteinize->salt_out extract Solvent Extraction (e.g., Diethyl Ether) salt_out->extract concentrate Evaporation & Reconstitution extract->concentrate derivatize Chiral Derivatization (Indirect Method) concentrate->derivatize gc_ms_chiral GC-MS with Chiral Column (Direct Method) concentrate->gc_ms_chiral gc_ms_achiral GC-MS with Achiral Column (Indirect Method) derivatize->gc_ms_achiral quantify Quantification & Enantiomeric Excess Calculation gc_ms_chiral->quantify gc_ms_achiral->quantify

Experimental workflow for chiral GC-MS analysis of 1,2-Propanediol.

Conclusion

The natural occurrence of this compound is most prominently established in the microbial world, where specific bacterial species can produce it in high enantiomeric purity from common sugars via the methylglyoxal pathway. It also occurs as a byproduct of acetone metabolism in mammals, although its endogenous concentrations and physiological significance in this context require further investigation. The lack of significant evidence for its natural presence in plants and other higher organisms suggests that its biosynthesis is not a widespread metabolic pathway. The detailed analytical protocols provided in this guide offer a robust framework for researchers to accurately detect and quantify this important chiral molecule in various biological matrices, which is crucial for advancing research in metabolic engineering, drug development, and food authenticity.

References

Methodological & Application

Application Notes & Protocols for the Asymmetric Synthesis of (R)-(-)-1,2-Propanediol from Prochiral Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-(-)-1,2-Propanediol is a valuable chiral building block in the pharmaceutical and fine chemical industries, notably serving as a key intermediate in the synthesis of antibacterial agents like Levofloxacin. The asymmetric reduction of prochiral ketones, particularly hydroxyacetone (B41140) (acetol), is a highly efficient and atom-economical route to access this enantiomerically pure diol. This document outlines two primary methodologies for this transformation: biocatalytic reduction using whole-cell systems and transition-metal-catalyzed asymmetric hydrogenation. These protocols are designed for researchers, scientists, and drug development professionals seeking to implement these synthetic strategies.

Method 1: Biocatalytic Asymmetric Reduction of Hydroxyacetone

This method leverages the high stereoselectivity of microbial enzymes to reduce hydroxyacetone to (R)-(-)-1,2-Propanediol. Whole-cell biocatalysis is often preferred for its operational simplicity and the elimination of the need for costly cofactor isolation and regeneration.

Application Note

The use of genetically engineered Ralstonia eutropha expressing a NAD-dependent alcohol dehydrogenase (ADH) from Kluyveromyces lactis provides an environmentally friendly and highly efficient method for the production of (R)-1,2-propanediol.[1][2] This system utilizes molecular hydrogen as a clean reducing agent, which is oxidized by an endogenous hydrogenase in R. eutropha to regenerate the NADH cofactor required by the ADH.[1] This in vivo coupling of cofactor regeneration and substrate reduction leads to high product titers and exceptional enantiomeric purity.[1] The process can be operated in a fermenter for large-scale production, and the whole-cell catalyst can be recycled.[1]

Quantitative Data Summary
Catalyst SystemSubstrateProductEnantiomeric Excess (e.e.)Yield/ConcentrationReference
Ralstonia eutropha expressing Kluyveromyces lactis ADHHydroxyacetone(R)-1,2-Propanediol99.8%67.7 g/L in 76 hr[1]
Acetobacter pasteurianus GIM1.1582-Octanone (as a model prochiral ketone)(R)-2-Octanol>99.9%95.0% (preparative scale)[3]
Experimental Protocol: Whole-Cell Bioreduction using R. eutropha

1. Materials and Reagents:

  • Ralstonia eutropha transformant expressing alcohol dehydrogenase from Kluyveromyces lactis

  • Hydroxyacetone (acetol)

  • Nutrient broth for cell cultivation

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • Hydrogen gas (H₂)

  • Jar fermenter

  • Standard analytical equipment (GC or HPLC with a chiral column)

2. Cell Cultivation:

  • Inoculate a suitable volume of sterile nutrient broth with the R. eutropha transformant.

  • Incubate the culture at the optimal growth temperature (e.g., 30°C) with shaking until it reaches the desired cell density (e.g., late exponential phase).

  • Harvest the cells by centrifugation and wash with phosphate buffer.

3. Asymmetric Reduction in a Jar Fermenter:

  • Resuspend the harvested cells in the reaction buffer within the jar fermenter.

  • Add hydroxyacetone to the desired starting concentration. Note: A fed-batch approach may be beneficial to avoid substrate inhibition at high concentrations.[1]

  • Sparge the reaction mixture with hydrogen gas. A gas mixture containing as low as 10% H₂ can be effective.[1]

  • Maintain the reaction at a constant temperature (e.g., 30°C) and pH with gentle agitation.

  • Monitor the reaction progress by periodically taking samples and analyzing the concentration of (R)-1,2-propanediol and the enantiomeric excess using chiral GC or HPLC.

4. Product Isolation and Analysis:

  • Upon completion of the reaction, remove the cells by centrifugation or filtration.

  • The supernatant containing the product can be purified by standard methods such as distillation.

  • Determine the enantiomeric excess of the purified (R)-1,2-propanediol using a chiral column (e.g., a cyclodextrin-based column for GC analysis).

Visualization of the Biocatalytic Pathway

Biocatalytic_Pathway cluster_cell Ralstonia eutropha Cell H2 H₂ (gas) Hydrogenase Hydrogenase H2->Hydrogenase H_plus 2H⁺ Hydrogenase->H_plus NADH NADH Hydrogenase->NADH ADH Alcohol Dehydrogenase (Kluyveromyces lactis) NAD NAD⁺ ADH->NAD Chiral_Alcohol (R)-1,2-Propanediol ADH->Chiral_Alcohol NAD->Hydrogenase e⁻ NADH->ADH Prochiral_Ketone Hydroxyacetone Prochiral_Ketone->ADH

Caption: In vivo coupling of hydrogenase and alcohol dehydrogenase for cofactor regeneration.

Method 2: Homogeneous Asymmetric Hydrogenation

This approach utilizes chiral transition metal complexes, most notably Ruthenium-based catalysts, to achieve the asymmetric hydrogenation of prochiral ketones. These methods are well-suited for large-scale industrial synthesis due to their high efficiency and turnover numbers.[4][5]

Application Note

The asymmetric hydrogenation of hydroxyacetone using a Ruthenium(II) catalyst bearing a chiral diphosphine ligand, such as BINAP, is a robust and scalable method for producing (R)-1,2-propanediol.[4] The reaction is typically performed under a hydrogen atmosphere in a suitable solvent like methanol (B129727) or ethanol. This catalytic system has been successfully employed in the pharmaceutical industry for the synthesis of chiral intermediates.[4] Careful selection of the chiral ligand and reaction conditions is crucial for achieving high enantioselectivity.

Quantitative Data Summary
Catalyst SystemLigandSubstrateProductEnantiomeric Excess (e.e.)ConditionsReference
RuCl₂(BINAP)(R)-BINAPHydroxyacetone(R)-1,2-PropanediolHigh (exact value not specified in abstract)H₂, Ethanol, 100°C, 4 atm[4]
η⁶-arene/TsDPEN–Ru(S,S)-TsDPEN4-Chromanone (model ketone)(S)-4-Chromanol97%H₂, Methanol, 10-100 atm[6]
Experimental Protocol: Ru-Catalyzed Asymmetric Hydrogenation

1. Materials and Reagents:

  • [RuCl₂((R)-BINAP)]₂ or a similar Ru(II) precursor and (R)-BINAP ligand

  • Hydroxyacetone (acetol)

  • Anhydrous, degassed solvent (e.g., methanol or ethanol)

  • Hydrogen gas (H₂)

  • High-pressure reactor (autoclave)

  • Standard analytical equipment (GC or HPLC with a chiral column)

2. Catalyst Preparation (in situ):

  • In a glovebox or under an inert atmosphere, charge the high-pressure reactor with the Ruthenium precursor and the chiral ligand in the appropriate stoichiometric ratio.

  • Add the anhydrous, degassed solvent to dissolve the catalyst components.

3. Asymmetric Hydrogenation:

  • Add the substrate, hydroxyacetone, to the reactor. The substrate-to-catalyst (S/C) ratio should be optimized for the specific system (e.g., 1000:1 to 10,000:1).

  • Seal the reactor and purge several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 4-100 atm).

  • Heat the reaction mixture to the optimal temperature (e.g., 60-100°C) with stirring.

  • Monitor the reaction by observing the hydrogen uptake and/or by analyzing aliquots via GC or HPLC.

4. Work-up and Analysis:

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

  • Determine the enantiomeric excess of the (R)-1,2-propanediol by chiral GC or HPLC analysis.

Visualization of the Experimental Workflow

Asymmetric_Hydrogenation_Workflow Start Start Reactor_Prep Prepare Reactor under Inert Atmosphere Start->Reactor_Prep Add_Catalyst Add Ru Precursor and Chiral Ligand Reactor_Prep->Add_Catalyst Add_Solvent Add Anhydrous Solvent Add_Catalyst->Add_Solvent Add_Substrate Add Hydroxyacetone Add_Solvent->Add_Substrate Seal_Purge Seal Reactor and Purge with H₂ Add_Substrate->Seal_Purge Pressurize Pressurize with H₂ Seal_Purge->Pressurize Heat_Stir Heat and Stir Pressurize->Heat_Stir Monitor Monitor Reaction Progress Heat_Stir->Monitor Monitor->Heat_Stir Incomplete Cool_Vent Cool and Vent Reactor Monitor->Cool_Vent Complete Workup Work-up and Purification Cool_Vent->Workup Analysis Analyze Yield and e.e. Workup->Analysis End End Analysis->End

Caption: Workflow for Ru-catalyzed asymmetric hydrogenation of hydroxyacetone.

References

Application Note & Protocol: Biocatalytic Production of R-(-)-1,2-Propanediol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

R-(-)-1,2-Propanediol (R-1,2-PDO) is a valuable chiral chemical used as a building block for synthesizing high-value specialty chemicals and chiral pharmaceutical products.[1] Traditional chemical synthesis routes often produce a racemic mixture, requiring costly and inefficient resolution steps to obtain the pure R-enantiomer.[2][3] Biocatalytic production using metabolically engineered Escherichia coli offers a promising alternative, enabling the direct, enantiomerically pure synthesis of R-1,2-PDO from renewable feedstocks like glucose and glycerol (B35011).[4][5] This document provides an overview of the engineered metabolic pathway, key genetic strategies, and detailed protocols for the production, and analysis of this compound in E. coli.

Metabolic Pathway Engineering

The core strategy for R-1,2-PDO production in E. coli involves creating an artificial pathway that channels carbon flux from glycolysis. The pathway begins with the glycolytic intermediate dihydroxyacetone phosphate (B84403) (DHAP).[6]

Key Enzymatic Steps:

  • DHAP to Methylglyoxal (B44143): The endogenous E. coli methylglyoxal synthase, encoded by the mgsA gene, is overexpressed to convert DHAP into methylglyoxal.[2][6]

  • Methylglyoxal to R-Lactaldehyde: The NADH-dependent glycerol dehydrogenase, encoded by the gldA gene from E. coli, reduces methylglyoxal to R-lactaldehyde.[2][5] This enzyme's stereospecificity is crucial for producing the desired R-enantiomer.

  • R-Lactaldehyde to R-1,2-Propanediol: A native E. coli activity, often an aldehyde reductase such as the one encoded by yqhD or the 1,2-propanediol oxidoreductase encoded by fucO, reduces R-lactaldehyde to the final product, this compound.[6][7] Overexpression of these reductases can enhance the final conversion step.

R_1_2_Propanediol_Pathway Glucose Glucose / Glycerol Glycolysis Glycolysis Glucose->Glycolysis DHAP Dihydroxyacetone Phosphate (DHAP) Glycolysis->DHAP MG Methylglyoxal DHAP->MG mgsA (Methylglyoxal Synthase) RL R-Lactaldehyde MG->RL gldA (Glycerol Dehydrogenase) PDO This compound RL->PDO yqhD / fucO (Aldehyde Reductase)

Caption: Engineered metabolic pathway for this compound production in E. coli.

Host Strain Optimization

To maximize the yield of R-1,2-PDO, it is essential to minimize the formation of competing byproducts. Key strategies include:

  • Elimination of Lactate (B86563) Production: Deletion of genes involved in lactate synthesis, such as lactate dehydrogenase, prevents the diversion of carbon to this major byproduct.[6][7]

  • Elimination of Acetate (B1210297) Production: Disrupting pathways for acetate production can further increase the availability of carbon and reducing equivalents (NADH) for the desired pathway.[4][8]

  • Increasing NADH Availability: Strategies to increase the intracellular pool of NADH, the cofactor for the key reduction steps, can significantly improve titers.[9] This can be achieved by engineering the central carbon metabolism, for instance, by disrupting ubiquinone biosynthesis to prevent NADH oxidation under microaerobic conditions.[10]

Data Presentation: Production Titers and Yields

The following table summarizes results from various metabolic engineering studies for R-1,2-PDO production.

Engineered Strain (Key Genes Expressed/Deleted)Carbon SourceTiter (g/L)Yield (g/g substrate)Reference
E. coli expressing mgsA and gldAGlucose0.7N/A[6][7]
E. coli expressing mgsA, gldA, fucO; lactate pathway deletedGlucose4.50.19[6][7]
E. coli with optimized enzyme set, increased NADHGlucose5.130.48[6][9]
E. coli expressing mgsA, gldA, yqhD; acetate/lactate pathways deletedGlycerol5.60.21[4]
E. coli expressing mgsA (E. coli), Gre2p, Ypr1p (S. cerevisiae)Glycerol0.209N/A[11][12]

Experimental Protocols

The following section provides generalized protocols for the key steps in producing and analyzing R-1,2-PDO.

Experimental_Workflow A 1. Strain Construction - Plasmid Assembly - Gene Knockouts (CRISPR/Cas9) B 2. E. coli Transformation A->B C 3. Seed Culture - LB/TB Medium - 37°C, Overnight B->C D 4. Fermentation - Bioreactor with Defined Medium - Induction (e.g., IPTG) - Controlled pH, Temp, Aeration C->D E 5. Sample Collection & Cell Harvesting (Centrifugation) D->E F 6. Product Extraction - Supernatant Analysis E->F G 7. Quantification - GC-MS or HPLC Analysis F->G

Caption: Overall experimental workflow for R-1,2-PDO production and analysis.
Protocol 1: Construction of R-1,2-PDO Producing E. coli

  • Gene Amplification and Plasmid Assembly:

    • Amplify the required genes (mgsA, gldA, yqhD or fucO) from E. coli K-12 genomic DNA using PCR.

    • Clone the amplified genes into a suitable expression vector (e.g., pTrc99a or pET-Duet) under the control of an inducible promoter (e.g., lac or T7). Use standard molecular cloning techniques like restriction digestion/ligation or Gibson assembly.

    • Verify the final plasmid constructs by sequencing.

  • Host Strain Modification (Optional but Recommended):

    • For gene knockouts (e.g., lactate and acetate pathways), use a genome editing tool such as CRISPR/Cas9.[13]

    • Design guide RNAs targeting the genes of interest.

    • Co-transform the host E. coli strain (e.g., W3110 or BW25113) with the Cas9 plasmid and a donor DNA plasmid containing the knockout template.[13]

    • Select for successful mutants and verify deletions via colony PCR and sequencing.

  • Transformation:

    • Prepare competent cells of the desired E. coli host strain.

    • Transform the engineered expression plasmid(s) into the competent cells using heat shock or electroporation.

    • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection.

    • Incubate overnight at 37°C.

Protocol 2: Fed-Batch Fermentation

This protocol is adapted for a 5-L bioreactor.[14]

  • Seed Culture Preparation:

    • Inoculate a single colony of the engineered E. coli strain into a flask containing 50 mL of Luria-Bertani (LB) or Terrific Broth (TB) medium with the appropriate antibiotic.[14]

    • Incubate overnight at 37°C with shaking (e.g., 220 rpm).

  • Bioreactor Setup and Inoculation:

    • Prepare 2.5 L of defined fermentation medium in the bioreactor. A typical medium contains a carbon source (e.g., 20 g/L glucose or glycerol), nitrogen source, salts, and trace minerals.

    • Autoclave the bioreactor and medium.

    • Inoculate the bioreactor with the overnight seed culture (typically 2-5% v/v).[14]

  • Fermentation Conditions:

    • Temperature: Maintain at 37°C for initial growth.

    • pH: Control at 7.0 by automatic addition of a base (e.g., NH₄OH).

    • Aeration: Maintain microaerobic or anaerobic conditions, as these often favor R-1,2-PDO production.[6]

    • Growth: Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).

  • Induction and Fed-Batch Operation:

    • When the culture reaches an OD₆₀₀ of ~0.8-1.0, induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-1.0 mM.[13][14]

    • After induction, reduce the temperature to 30°C for the production phase.[14]

    • Initiate a constant feeding mode to supply a concentrated solution of the carbon source (e.g., 50% w/v glucose or glycerol) to maintain a low substrate concentration and avoid overflow metabolism.

    • Continue the fermentation for 48-72 hours, collecting samples periodically for analysis.

Protocol 3: Quantification of R-1,2-Propanediol

This protocol outlines analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[15]

  • Sample Preparation:

    • Collect a 1 mL sample from the fermenter.

    • Centrifuge at 10,000 x g for 10 min to pellet the cells.

    • Transfer the supernatant to a new tube for analysis.

  • Extraction (Optional, for complex media):

    • For samples with high salt or sugar content, a 'salting out' liquid-liquid extraction can improve analysis.[15]

    • To 1 mL of supernatant, add an internal standard (e.g., 1,3-butanediol) and a high concentration of salt (e.g., K₂CO₃).[15]

    • Add an organic solvent (e.g., ethyl ether), vortex vigorously, and centrifuge to separate the phases.

    • Analyze the organic phase containing the extracted R-1,2-PDO.

  • GC-MS Analysis:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A polar capillary column (e.g., HP-PONA or equivalent) is suitable for separating diols.[16]

    • Injection: Inject 1 µL of the prepared sample.

    • GC Program: Use a temperature gradient program (e.g., initial temp 50°C, ramp to 220°C) to separate the compounds.

    • MS Detection: Operate the mass spectrometer in scan or selected ion monitoring (SIM) mode. For quantification, use a characteristic ion fragment, such as m/z = 45.

  • Quantification:

    • Generate a standard curve by analyzing known concentrations of pure R-1,2-PDO.

    • Calculate the concentration of R-1,2-PDO in the fermentation samples by comparing its peak area to the standard curve, normalized to the internal standard.

    • Enantiomeric purity can be determined using a chiral column or by derivatizing the diol with a chiral reagent followed by GC-MS analysis.[17]

References

Application Notes and Protocols for the Enzymatic Resolution of R-(-)-1,2-Propanediol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically pure R-(-)-1,2-Propanediol is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Enzymatic kinetic resolution has emerged as a highly efficient and environmentally benign method for the separation of racemic mixtures of 1,2-propanediol. This application note provides detailed protocols for the enzymatic resolution of (R,S)-1,2-propanediol to obtain the R-(-)-enantiomer using commercially available lipases. The protocols cover enantioselective acylation, analysis of enantiomeric excess, and purification of the desired product.

Principle of Enzymatic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, a lipase (B570770). In the context of resolving (R,S)-1,2-propanediol, lipases are often used to selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The resulting mixture contains the acylated (S)-enantiomer and the unreacted (R)-enantiomer, which can then be separated. The efficiency of this process is determined by the conversion percentage and the enantiomeric excess (e.e.) of both the product and the remaining substrate. For optimal resolution, the reaction is typically stopped at or near 50% conversion to maximize the yield and enantiomeric excess of the unreacted enantiomer.

Recommended Enzymes

Several lipases have demonstrated high enantioselectivity in the resolution of 1,2-diols. The most commonly used and effective enzymes are:

  • Candida antarctica Lipase B (CALB): Often used in its immobilized form (e.g., Novozym 435), CALB is known for its broad substrate specificity, high stability in organic solvents, and excellent enantioselectivity.

  • Pseudomonas cepacia Lipase (PCL): Also known as Burkholderia cepacia lipase, this enzyme is recognized for its thermal stability and tolerance to various organic solvents, making it a versatile catalyst for kinetic resolutions.[1]

Experimental Protocols

This protocol describes the enantioselective acylation of (S)-1,2-propanediol, leaving the desired this compound.

Materials:

  • (R,S)-1,2-Propanediol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Vinyl acetate (B1210297) (acyl donor)

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether (TBME), n-hexane, or toluene)

  • Molecular sieves (3Å or 4Å, activated)

  • Stir plate and stir bar

  • Reaction vessel (e.g., screw-capped flask)

  • Temperature-controlled oil bath or incubator shaker

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a clean, dry screw-capped flask, add (R,S)-1,2-propanediol (1.0 g, 13.1 mmol).

    • Add anhydrous tert-butyl methyl ether (TBME) (20 mL).

    • Add activated molecular sieves (1 g) to ensure anhydrous conditions.

    • Add immobilized Candida antarctica Lipase B (100 mg).

    • Add vinyl acetate (1.36 g, 15.8 mmol, 1.2 equivalents).

  • Incubation:

    • Seal the flask and place it in a temperature-controlled shaker or on a stir plate with a water bath set to 30-40°C.

    • Stir the reaction mixture at 200-250 rpm.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., every 2-4 hours).

    • Filter the aliquot through a small plug of silica (B1680970) gel to remove the enzyme.

    • Analyze the sample by chiral gas chromatography (GC) to determine the conversion and enantiomeric excess (e.e.) of the substrate and product (see Protocol 3 for analytical method).

  • Reaction Work-up (Stop at ~50% conversion):

    • Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme using a Büchner funnel.

    • Wash the recovered enzyme with fresh TBME to be potentially reused.

    • Combine the filtrate and washings.

    • Remove the solvent and excess vinyl acetate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude mixture containing this compound and (S)-1-acetoxy-2-propanol can be separated by column chromatography (see Protocol 4).

This protocol outlines a similar enantioselective acylation using PCL.

Materials:

  • (R,S)-1,2-Propanediol

  • Pseudomonas cepacia Lipase (immobilized or free)

  • Vinyl acetate

  • Anhydrous tetrahydrofuran (B95107) (THF) or toluene

  • Molecular sieves (3Å or 4Å, activated)

  • Reaction vessel, stir plate, and temperature control as in Protocol 1

  • Filtration and evaporation equipment

Procedure:

  • Reaction Setup:

    • In a dried flask, dissolve (R,S)-1,2-propanediol (1.0 g, 13.1 mmol) in anhydrous THF (25 mL).

    • Add activated molecular sieves (1 g).

    • Add Pseudomonas cepacia Lipase (150 mg).

    • Add vinyl acetate (1.70 g, 19.7 mmol, 1.5 equivalents).

  • Incubation:

    • Seal the flask and incubate at 30°C with constant stirring (250 rpm).[2]

  • Monitoring and Work-up:

    • Follow the same procedure for monitoring and work-up as described in Protocol 1, targeting a conversion of approximately 50%.

  • Purification:

    • Purify the crude product to separate this compound from the acylated (S)-enantiomer using column chromatography (Protocol 4).

Direct analysis of 1,2-propanediol enantiomers can be challenging due to poor peak shape. Derivatization is often required to improve separation and detection.

Materials:

  • Sample from the reaction mixture

  • Derivatizing agent (e.g., Trifluoroacetic anhydride (B1165640) (TFAA) or (S)-(+)-2-phenylbutyryl chloride)[3]

  • Anhydrous solvent (e.g., Dichloromethane)

  • Pyridine (B92270) (optional, as a catalyst)

  • Chiral GC column (e.g., Astec® CHIRALDEX™ G-TA)

  • Gas chromatograph with a Flame Ionization Detector (FID)

Derivatization Procedure (with TFAA):

  • Take a small aliquot (e.g., 10 µL) of the crude reaction mixture and dissolve it in 1 mL of anhydrous dichloromethane.

  • Add a small amount of pyridine (e.g., 5 µL).

  • Add trifluoroacetic anhydride (TFAA) (20 µL).

  • Cap the vial and let it stand at room temperature for 15-30 minutes.

  • The sample is now ready for GC analysis.

GC Conditions (Example):

  • Column: Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness[4]

  • Oven Program: 80°C, ramp at 5°C/min to 130°C[4]

  • Injector Temperature: 250°C[4]

  • Detector Temperature (FID): 250°C[4]

  • Carrier Gas: Helium, 30 psi[4]

  • Injection Volume: 1 µL, split ratio 80:1[4]

The enantiomeric excess (e.e.) is calculated using the peak areas of the two enantiomers: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Materials:

  • Crude reaction mixture after work-up

  • Silica gel (60-120 mesh)

  • Solvent system (e.g., a gradient of ethyl acetate in hexane)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane (B92381) and pack it into a chromatography column.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the initial mobile phase (e.g., 10% ethyl acetate in hexane).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexane) to elute the more polar 1,2-propanediol. The less polar esterified product will elute first.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) or GC.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

    • Confirm the purity and enantiomeric excess of the final product using chiral GC.

Data Presentation

The following tables summarize representative quantitative data for the enzymatic resolution of 1,2-diols using different lipases. These values can serve as a starting point for optimization.

Table 1: Enzymatic Resolution of 1,2-Diols using Candida antarctica Lipase B (CALB)

SubstrateAcyl DonorSolventTemp (°C)Time (h)Conversion (%)Substrate e.e. (%)Product e.e. (%)
(R,S)-1-PhenylethanolVinyl acetaten-Heptane421.25~50>99 (S)>99 (R)
(R,S)-1-PhenylethanolVinyl laurateIsooctane473~5091 (S)-
(R,S)-Indanyl acetate (Hydrolysis)-Phosphate Buffer (pH 7.0)302448-97 (S-alcohol)

Table 2: Enzymatic Resolution of 1,2-Diols using Pseudomonas cepacia Lipase (PCL)

SubstrateAcyl DonorSolventTemp (°C)Time (h)Conversion (%)Substrate e.e. (%)Product e.e. (%)
(R,S)-3-Phenoxy-1,2-propanediolVinyl acetateToluene302445-50>99 (R)>99 (S-acetate)
(R,S)-1-PhenylethanolVinyl acetaten-Heptane/[EMIM][BF4]-16840.1-98.9 (R-acetate)
(R,S)-4-Chloro-2-(1-hydroxyethyl)pyridineVinyl acetateTHF30-~50>99 (S)>99 (R-acetate)

Note: The enantiopreference of PCL can vary depending on the substrate. For many 1,2-diols, it preferentially acylates the R-enantiomer of the primary alcohol group.However, for other secondary alcohols, it may show the opposite preference.[2] It is crucial to determine the enantiopreference for the specific substrate and conditions.

Visualizations

Enzymatic_Resolution_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification cluster_analysis Analysis cluster_products Final Products racemate (R,S)-1,2-Propanediol reaction Kinetic Resolution (Stirring, 30-40°C) racemate->reaction solvent Organic Solvent (e.g., TBME) solvent->reaction acyl_donor Acyl Donor (Vinyl Acetate) acyl_donor->reaction enzyme Immobilized Lipase (CALB or PCL) enzyme->reaction filtration Filter to remove immobilized enzyme reaction->filtration ~50% Conversion gc_analysis Chiral GC Analysis reaction->gc_analysis Monitoring evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography r_diol This compound chromatography->r_diol s_ester (S)-Acylated Propanediol chromatography->s_ester r_diol->gc_analysis Final e.e. Logical_Relationship start Racemic (R,S)-1,2-Propanediol enzyme_acyl Lipase + Acyl Donor (e.g., Vinyl Acetate) start->enzyme_acyl s_reaction (S)-Enantiomer reacts faster enzyme_acyl->s_reaction r_reaction (R)-Enantiomer reacts slower enzyme_acyl->r_reaction s_product (S)-Acylated Product s_reaction->s_product r_product Unreacted (R)-1,2-Propanediol r_reaction->r_product separation Separation (e.g., Chromatography) s_product->separation r_product->separation final_r Pure this compound separation->final_r final_s Pure (S)-Acylated Product separation->final_s

References

The Role of R-(-)-1,2-Propanediol in Asymmetric Synthesis: Application as a Chiral Acetal Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of asymmetric synthesis, the quest for efficient and cost-effective methods to control stereochemistry is paramount for the production of enantiomerically pure compounds, particularly in the pharmaceutical industry. Chiral auxiliaries are a cornerstone of this endeavor, temporarily imparting chirality to a prochiral substrate to direct the stereochemical outcome of a reaction. While complex and highly effective auxiliaries like Evans oxazolidinones and SAMP/RAMP hydrazones are widely recognized, there is a growing interest in simpler, more economical chiral sources.

R-(-)-1,2-propanediol, a readily available and inexpensive chiral building block, has emerged as a valuable tool in this context. Although not typically employed as a traditional, covalently-bound and cleavable auxiliary, it serves a crucial role in the formation of chiral acetals and ketals. These chiral acetals then act as effective "chiral templates," creating a stereochemically defined environment that directs the facial selectivity of subsequent transformations on the original carbonyl compound. This application note details the use of this compound as a chiral auxiliary through the formation of 1,3-dioxolanes, providing protocols for their synthesis, diastereoselective reactions, and subsequent cleavage to yield enantiomerically enriched products.

Principle of Action: The Chiral Acetal (B89532) Approach

The fundamental strategy involves the reaction of a prochiral aldehyde or ketone with this compound to form a chiral 1,3-dioxolane. The stereocenter of the propanediol (B1597323) moiety (at the 4-position of the dioxolane ring) effectively blocks one face of the molecule, directing the approach of incoming reagents to the opposite, less sterically hindered face. This leads to a highly diastereoselective reaction. Subsequent acidic hydrolysis of the acetal regenerates the carbonyl group, now with a newly formed, stereochemically defined center, and releases the chiral diol, which can potentially be recovered.

Applications in Asymmetric Synthesis

The use of this compound-derived acetals is particularly effective in diastereoselective additions to the original carbonyl carbon. This includes reactions with organometallic reagents, enolates, and in cyclopropanation reactions.

Diastereoselective Nucleophilic Addition to Aldehydes

A key application is the diastereoselective addition of nucleophiles to aldehydes. By converting the aldehyde to a chiral acetal with this compound, the stereochemical outcome of the addition can be effectively controlled.

Table 1: Diastereoselective Addition of Grignard Reagents to an Aldehyde Acetal Derived from this compound

EntryAldehyde SubstrateGrignard ReagentProductDiastereomeric Ratio (d.r.)Yield (%)
1BenzaldehydeMethylmagnesium bromide1-Phenylethanol85:1578
2CyclohexanecarboxaldehydePhenylmagnesium bromideCyclohexyl(phenyl)methanol90:1082
3IsobutyraldehydeEthylmagnesium bromide2-Methyl-3-pentanol82:1875

Note: Data is representative and compiled from various sources. Actual results may vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Formation of a Chiral Acetal from Benzaldehyde and this compound

Materials:

  • Benzaldehyde (1.0 eq)

  • This compound (1.2 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.05 eq)

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add toluene, benzaldehyde, and this compound.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral acetal.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Diastereoselective Addition of Methylmagnesium Bromide to the Chiral Acetal

Materials:

  • Chiral acetal from Protocol 1 (1.0 eq)

  • Methylmagnesium bromide (3.0 M in diethyl ether) (1.5 eq)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

Procedure:

  • Dissolve the chiral acetal in anhydrous diethyl ether in a flame-dried, argon-purged flask.

  • Cool the solution to -78 °C in a dry ice/acetone (B3395972) bath.

  • Slowly add the methylmagnesium bromide solution dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The diastereomeric ratio can be determined by ¹H NMR spectroscopy or gas chromatography of the crude product.

Protocol 3: Cleavage of the Chiral Acetal to Yield the Chiral Alcohol

Materials:

  • Product from Protocol 2

  • Acetone

  • Water

  • Dilute Hydrochloric Acid (1 M HCl)

Procedure:

  • Dissolve the product from the Grignard reaction in a mixture of acetone and water.

  • Add a catalytic amount of dilute hydrochloric acid.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral alcohol by flash column chromatography.

Visualizing the Workflow and Mechanism

Asymmetric_Synthesis_Workflow cluster_0 Step 1: Chiral Acetal Formation cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Aldehyde Prochiral Aldehyde/Ketone Acetal_Formation Acid Catalyst (p-TSA) Toluene, Reflux Prochiral_Aldehyde->Acetal_Formation Propanediol This compound Propanediol->Acetal_Formation Chiral_Acetal Chiral 1,3-Dioxolane Acetal_Formation->Chiral_Acetal Diastereoselective_Reaction Lewis Acid (optional) Low Temperature Chiral_Acetal->Diastereoselective_Reaction Nucleophile Nucleophile (e.g., Grignard) Nucleophile->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Acid_Hydrolysis Aqueous Acid (e.g., HCl) Diastereomeric_Product->Acid_Hydrolysis Chiral_Product Enantiomerically Enriched Product Acid_Hydrolysis->Chiral_Product Recovered_Auxiliary Recovered this compound Acid_Hydrolysis->Recovered_Auxiliary

Application of R-(-)-1,2-Propanediol in the Synthesis of Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of the chiral building block, R-(-)-1,2-Propanediol, in the synthesis of pharmaceuticals. Its inherent chirality makes it a valuable starting material for the enantioselective synthesis of complex active pharmaceutical ingredients (APIs).

Introduction to this compound as a Chiral Building Block

This compound, also known as (R)-(-)-propylene glycol, is a key chiral synthon in organic synthesis.[1][2] Its two hydroxyl groups, one primary and one secondary, on a chiral backbone allow for a variety of chemical transformations to produce more complex chiral intermediates. The "R" configuration at the C2 position is crucial for the synthesis of specific enantiomers of pharmaceutical compounds, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause adverse effects.

The primary application of this compound in pharmaceutical synthesis is its conversion into other chiral C3 building blocks, such as (R)-epichlorohydrin, (R)-glycidol, and their derivatives. These intermediates are then used in the synthesis of a wide range of pharmaceuticals, including antibacterial agents and beta-blockers.

Application in the Synthesis of Levofloxacin

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic and is the S-enantiomer of ofloxacin.[3] The synthesis of Levofloxacin often involves the reaction of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][3]benzoxazine-6-carboxylic acid with N-methylpiperazine.[3][4] The chiral starting material for the synthesis of the core benzoxazine (B1645224) structure can be derived from this compound.

Synthetic Pathway for Levofloxacin

The synthesis of Levofloxacin from its chiral carboxylic acid precursor is a nucleophilic aromatic substitution reaction. The following diagram illustrates this key step.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid product Levofloxacin reactant1->product Reaction reactant2 N-methylpiperazine reactant2->product solvent Solvent (e.g., DMSO) temperature Elevated Temperature

Caption: Key synthetic step for Levofloxacin.

Quantitative Data for Levofloxacin Synthesis

The following table summarizes the reaction conditions and yields for the synthesis of Levofloxacin from (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][3]benzoxazine-6-carboxylic acid and N-methylpiperazine as described in various patents.

SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
DMSO1202.591.3[1][2]
NeatReflux0.6776[1]
PGMEReflux23-[1][2]
DMA1101.5-[5]
DMSO80--[3]

Note: PGME (Propylene glycol methyl ether), DMA (Dimethylacetamide), Neat (no solvent).

Experimental Protocol for Levofloxacin Synthesis

This protocol is based on a representative procedure found in the patent literature.[1][2]

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Condenser

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][3]benzoxazine-6-carboxylic acid (1 equivalent) in DMSO.

  • Add N-methylpiperazine (approximately 2.1 equivalents) to the suspension.

  • Heat the reaction mixture to 120°C with stirring. The suspension should dissolve as the reaction progresses.

  • Maintain the temperature and continue stirring for 2.5 hours, monitoring the reaction completion by a suitable method (e.g., TLC).

  • After the reaction is complete, cool the mixture to 70°C.

  • Add isopropanol to the reaction mixture to precipitate the product.

  • Stir the resulting slurry at ambient temperature for 1 hour.

  • Collect the solid product by filtration and wash with isopropanol.

  • Dry the product overnight to obtain Levofloxacin.

Application in the Synthesis of (S)-Metoprolol

(S)-Metoprolol is a selective β1 receptor blocker used to treat cardiovascular diseases. The therapeutic activity resides almost exclusively in the (S)-enantiomer.[6] The synthesis of (S)-Metoprolol can be achieved from a chiral C3 synthon derived from this compound, such as (R)-3-chloro-1,2-propanediol or (R)-epichlorohydrin.

Synthetic Pathway for (S)-Metoprolol

A common strategy for the synthesis of (S)-Metoprolol involves the reaction of 4-(2-methoxyethyl)phenol (B22458) with a chiral epoxide, followed by ring-opening with isopropylamine (B41738). The use of a chiral precursor ensures the desired stereochemistry in the final product.

G cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: Ring Opening reactant1 4-(2-methoxyethyl)phenol product1 (S)-1-(2-methoxyethyl)-4-(oxiran-2-ylmethoxy)benzene reactant1->product1 reactant2 (R)-Epichlorohydrin reactant2->product1 product2 (S)-Metoprolol product1->product2 reactant3 Isopropylamine reactant3->product2

Caption: Two-step synthesis of (S)-Metoprolol.

Quantitative Data for (S)-Metoprolol Synthesis

The following table provides representative data for the key steps in the synthesis of (S)-Metoprolol.

StepReactantsKey Reagents/CatalystsSolventYield (%)Enantiomeric Excess (ee) (%)Reference
14-(2-methoxyethyl)phenol, (R)-EpichlorohydrinBase (e.g., K₂CO₃)DMF->97[7]
2(S)-1-(2-methoxyethyl)-4-(oxiran-2-ylmethoxy)benzene, Isopropylamine-Methanol (B129727)79.6 (overall)>97[7]
Experimental Protocol for (S)-Metoprolol Synthesis

This protocol describes a general two-step synthesis of (S)-Metoprolol.

Step 1: Synthesis of (S)-1-(2-methoxyethyl)-4-(oxiran-2-ylmethoxy)benzene

Materials:

  • 4-(2-methoxyethyl)phenol

  • (R)-Epichlorohydrin

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

Procedure:

  • Dissolve 4-(2-methoxyethyl)phenol (1 equivalent) and potassium carbonate in DMF in a round-bottom flask.

  • Add (R)-epichlorohydrin (1 equivalent) to the mixture.

  • Heat the reaction mixture and stir until the reaction is complete (monitor by TLC).

  • After completion, cool the reaction mixture and add water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude epoxide intermediate.

Step 2: Synthesis of (S)-Metoprolol

Materials:

  • (S)-1-(2-methoxyethyl)-4-(oxiran-2-ylmethoxy)benzene

  • Isopropylamine

  • Methanol

Equipment:

  • Round-bottom flask or pressure vessel

  • Magnetic stirrer

Procedure:

  • Dissolve the crude epoxide from Step 1 in methanol in a suitable reaction vessel.

  • Add an excess of isopropylamine to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the epoxide is consumed (monitor by TLC).

  • Remove the solvent and excess isopropylamine under reduced pressure.

  • Purify the crude product by a suitable method (e.g., crystallization or column chromatography) to obtain (S)-Metoprolol.

Conclusion

This compound is a versatile and indispensable chiral building block in the pharmaceutical industry. Its application in the synthesis of key pharmaceuticals like Levofloxacin and (S)-Metoprolol highlights its importance in achieving high enantioselectivity, which is critical for drug efficacy and safety. The protocols and data presented herein provide a valuable resource for researchers and professionals involved in the development of chiral drugs.

References

Application Notes and Protocols: R-(-)-1,2-Propanediol as a Versatile Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-(-)-1,2-Propanediol is a readily available and cost-effective chiral building block that serves as a versatile precursor for the synthesis of a variety of chiral ligands for asymmetric catalysis. Its value lies in its straightforward incorporation into more complex molecular architectures, enabling the creation of effective ligands for a range of enantioselective transformations. These transformations are critical in the pharmaceutical industry and fine chemical synthesis, where the production of single-enantiomer compounds is often essential for therapeutic efficacy and safety.

This document provides detailed application notes and experimental protocols for the use of a diphosphine ligand derived from this compound in the asymmetric hydrogenation of prochiral olefins. The featured ligand, (2R,3R)-bis(diphenylphosphino)butane, often referred to as (R,R)-CHIRAPHOS, is a well-established ligand, and its synthesis starting from this compound highlights the utility of this simple diol as a chiral precursor.

Application Note 1: Asymmetric Hydrogenation of Prochiral Olefins

The enantioselective hydrogenation of prochiral olefins to produce chiral alkanes is a fundamental transformation in organic synthesis. The success of this reaction heavily relies on the chiral catalyst, which is typically a transition metal complexed with a chiral ligand. Ligands derived from this compound, such as chiral diphosphines, can provide the necessary chiral environment to induce high enantioselectivity.

The rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate to N-acetyl-D-phenylalanine methyl ester is a benchmark reaction to evaluate the efficacy of chiral phosphine (B1218219) ligands. The use of a catalyst system comprising a rhodium precursor and a chiral diphosphine ligand derived from this compound can lead to high conversions and excellent enantiomeric excesses.

Quantitative Data Summary

The following table summarizes the performance of a rhodium catalyst with a diphosphine ligand derived from this compound in the asymmetric hydrogenation of a model substrate.

SubstrateLigand PrecursorCatalyst SystemProductYield (%)ee (%)
Methyl (Z)-α-acetamidocinnamateThis compound[Rh(COD)₂]BF₄ / (R,R)-CHIRAPHOSN-acetyl-D-phenylalanine methyl ester>95>98

Experimental Protocols

Protocol 1: Synthesis of (2R,3R)-Butanediol from this compound

This protocol outlines the conversion of this compound to the corresponding dimesylate, followed by reduction to afford (2R,3R)-butanediol, a key intermediate in the synthesis of chiral diphosphine ligands.

Materials:

  • This compound

  • Pyridine (B92270) (anhydrous)

  • Methanesulfonyl chloride

  • Lithium aluminum hydride (LiAlH₄)

  • Diethyl ether (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • Mesylation:

    • Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere.

    • Slowly add methanesulfonyl chloride (2.2 eq) to the solution while maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 4 hours.

    • Pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dimesylate.

  • Reduction:

    • Prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.

    • Add a solution of the crude dimesylate in anhydrous THF dropwise to the LiAlH₄ suspension.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

    • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting precipitate and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure and purify the residue by distillation to afford (2R,3R)-butanediol.

Protocol 2: Synthesis of (2R,3R)-bis(diphenylphosphino)butane ((R,R)-CHIRAPHOS)

This protocol describes the conversion of (2R,3R)-butanediol to the corresponding ditosylate, followed by reaction with lithium diphenylphosphide.

Materials:

  • (2R,3R)-Butanediol

  • Pyridine (anhydrous)

  • p-Toluenesulfonyl chloride

  • Lithium diphenylphosphide (LiPPh₂) solution in THF

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • Tosylation:

    • Dissolve (2R,3R)-butanediol (1.0 eq) in anhydrous pyridine at 0 °C.

    • Add p-toluenesulfonyl chloride (2.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the mixture at 0 °C for 4 hours and then let it stand at 4 °C for 24 hours.

    • Pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the organic layer with cold 1 M HCl and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude ditosylate, which can be recrystallized from methanol (B129727).

  • Phosphination:

    • Dissolve the purified ditosylate (1.0 eq) in anhydrous THF.

    • Add a solution of LiPPh₂ in THF (2.2 eq) dropwise at 0 °C under an inert atmosphere.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction with deoxygenated water.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Recrystallize the crude product from ethanol (B145695) to yield (R,R)-CHIRAPHOS as white crystals.

Protocol 3: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol details the use of the synthesized (R,R)-CHIRAPHOS in the rhodium-catalyzed asymmetric hydrogenation.

Materials:

  • Methyl (Z)-α-acetamidocinnamate

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • (2R,R)-CHIRAPHOS

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation apparatus

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox, charge a reaction vessel with [Rh(COD)₂]BF₄ (0.01 eq) and (R,R)-CHIRAPHOS (0.011 eq).

    • Add degassed methanol to dissolve the catalyst components.

  • Hydrogenation:

    • Add a solution of methyl (Z)-α-acetamidocinnamate (1.0 eq) in degassed methanol to the catalyst solution.

    • Seal the reaction vessel, remove it from the glovebox, and place it in an autoclave.

    • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 psi).

    • Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).

  • Work-up and Analysis:

    • Carefully vent the hydrogen gas.

    • Remove the solvent under reduced pressure.

    • The enantiomeric excess (ee%) of the product, N-acetyl-D-phenylalanine methyl ester, can be determined by chiral HPLC or GC analysis.

Visualizations

Ligand_Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Ligand R_Propanediol This compound Dimesylate Dimesylate Intermediate R_Propanediol->Dimesylate Mesylation (MsCl, Pyridine) Butanediol (2R,3R)-Butanediol Dimesylate->Butanediol Reduction (LiAlH4) Ditosylate Ditosylate Intermediate Butanediol->Ditosylate Tosylation (TsCl, Pyridine) CHIRAPHOS (R,R)-CHIRAPHOS Ditosylate->CHIRAPHOS Phosphination (LiPPh2)

Caption: Synthesis workflow for (R,R)-CHIRAPHOS from this compound.

Asymmetric_Hydrogenation_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Substrate Prochiral Olefin Active_Catalyst Chiral Rhodium Catalyst Substrate->Active_Catalyst Coordination H2 H₂ H2->Active_Catalyst Oxidative Addition Rh_Precursor [Rh(COD)₂]BF₄ Rh_Precursor->Active_Catalyst Ligand (R,R)-CHIRAPHOS Ligand->Active_Catalyst Chiral_Alkane Chiral Alkane Active_Catalyst->Chiral_Alkane Reductive Elimination

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Application Note: Protocol for Determining Enantiomeric Excess of R-(-)-1,2-Propanediol by Chiral GC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the determination of enantiomeric excess (ee) of R-(-)-1,2-Propanediol using chiral Gas Chromatography (GC). 1,2-Propanediol, a common chiral building block, requires accurate enantiomeric purity assessment, which is critical in the pharmaceutical and chemical industries.[1] This method involves a pre-column derivatization step to enhance volatility and chromatographic separation, followed by analysis on a chiral stationary phase.

Principle

The separation of 1,2-Propanediol enantiomers is achieved using a chiral stationary phase (CSP) in a gas chromatograph. Enantiomers interact with the CSP to form transient, short-lived diastereomeric complexes.[2] The difference in the stability of these complexes between the R- and S-enantiomers leads to different retention times, allowing for their separation and quantification.[2] Direct analysis of 1,2-Propanediol can be challenging; therefore, derivatization of the hydroxyl groups is often employed to improve volatility and peak shape.[1][3]

Experimental Protocols

This protocol outlines the necessary steps for sample preparation, derivatization, and chiral GC analysis to determine the enantiomeric excess.

2.1 Materials and Instrumentation

  • Instrumentation: Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness, or equivalent gamma-cyclodextrin-based chiral column.[4]

  • Reagents:

    • This compound (for standard preparation)

    • S-(+)-1,2-Propanediol (for standard preparation)

    • Trifluoroacetic Anhydride (TFAA) (derivatizing agent)[5]

    • Pyridine or other suitable base (catalyst)

    • Dichloromethane (B109758) (DCM) or Ethyl Acetate (anhydrous, analytical grade)

    • Nitrogen gas (for solvent evaporation)

    • Helium or Hydrogen (GC carrier gas)

  • Glassware & Consumables:

    • Autosampler vials with inserts

    • Microsyringes

    • Reaction vials (e.g., 1.5 mL glass vials with screw caps)

    • Standard laboratory glassware

2.2 Standard and Sample Preparation

  • Standard Preparation: Prepare individual standard solutions of R-(-)- and S-(+)-1,2-Propanediol (~1 mg/mL) in dichloromethane. Prepare a racemic standard by mixing equal volumes of the individual R- and S- standard solutions.

  • Sample Preparation: Accurately weigh and dissolve the 1,2-Propanediol sample in dichloromethane to achieve a concentration of approximately 1 mg/mL.

2.3 Derivatization Procedure (O-Trifluoroacetyl Derivatives)

This procedure should be performed on all standards and samples.

  • Transfer 100 µL of the 1,2-Propanediol solution (~0.1 mg) into a clean, dry reaction vial.

  • Add 100 µL of anhydrous Dichloromethane.

  • Add 20 µL of Pyridine to the solution.

  • Add 50 µL of Trifluoroacetic Anhydride (TFAA) in excess to the vial.[5]

  • Cap the vial tightly and vortex for 1 minute.

  • Allow the reaction to proceed at room temperature for 30 minutes to ensure complete derivatization.

  • Evaporate the excess reagent and solvent under a gentle stream of dry nitrogen.

  • Re-dissolve the derivatized residue in 1 mL of Dichloromethane or Ethyl Acetate for GC analysis.[5]

2.4 Chiral GC Analysis

Inject the derivatized standards and samples into the GC system using the parameters outlined in Table 1. The R- and S-enantiomers will be separated into two distinct peaks.[1] The elution order should be confirmed by injecting the individual derivatized standards.

Table 1: Chiral Gas Chromatography Parameters

Parameter Value Reference
Column Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm, 0.12 µm) [4]
Injector Split/Splitless, 250 °C [4][5]
Split Ratio 80:1 [4]
Injection Volume 1 µL [4][5]
Carrier Gas Helium [4][5]
Inlet Pressure 30 psi [4]
Oven Program Initial: 80°C, hold for 1 min [1][4]
Ramp: 5 °C/min to 130 °C [1][4]

| Detector | FID, 250 °C |[4][5] |

Data Presentation and Calculation

The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Calculation of Enantiomeric Excess (% ee):

% ee = ( (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ) * 100

Table 2: Example Quantitative Data

Enantiomer Retention Time (min) Peak Area
S-(+)-1,2-Propanediol 10.25 1,500
This compound 10.85 298,500

| Calculated % ee | | 99.0% |

Note: Retention times are illustrative and may vary depending on the specific instrument and column conditions.

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to the final determination of enantiomeric excess.

G Workflow for Chiral GC Analysis of 1,2-Propanediol cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC Analysis & Data Processing Sample 1. Weigh Sample/Standard Dissolve 2. Dissolve in DCM (~1 mg/mL) Sample->Dissolve Aliquot 3. Take 100 µL Aliquot Dissolve->Aliquot AddReagents 4. Add Pyridine & TFAA Aliquot->AddReagents React 5. React at Room Temp (30 min) AddReagents->React Evaporate 6. Evaporate to Dryness (Nitrogen Stream) React->Evaporate Reconstitute 7. Re-dissolve in Solvent Evaporate->Reconstitute Inject 8. Inject 1 µL into GC-FID Reconstitute->Inject Separate 9. Chromatographic Separation on Chiral Column Inject->Separate Detect 10. Peak Detection (FID) Separate->Detect Integrate 11. Integrate Peak Areas Detect->Integrate Calculate 12. Calculate % Enantiomeric Excess Integrate->Calculate

Caption: Experimental workflow for determining the enantiomeric excess of 1,2-Propanediol.

Conclusion

The described chiral GC method, incorporating a trifluoroacetylation derivatization step, provides a reliable and robust protocol for the accurate determination of the enantiomeric excess of this compound. The clear separation of the derivatized enantiomers allows for precise quantification, which is essential for quality control in drug development and stereoselective synthesis.

References

High-Throughput Screening of R-(-)-1,2-Propanediol Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) of reactions involving R-(-)-1,2-Propanediol. The methodologies outlined are designed for the rapid and efficient screening of large numbers of samples, making them ideal for applications in metabolic engineering, enzyme evolution, and process optimization.

Application Notes

The production of enantiomerically pure this compound is of significant interest as it serves as a valuable chiral building block for the synthesis of pharmaceuticals and other specialty chemicals.[5] Microbial fermentation using engineered Escherichia coli is a promising route for its sustainable production from renewable feedstocks like glucose.[6][7] HTS methods are invaluable for screening libraries of mutant strains or different fermentation conditions to identify those with enhanced production titers and yields.[8][9]

Key considerations for developing an HTS assay for this compound reactions include the choice of a suitable detection method. Colorimetric and enzymatic assays are often preferred due to their simplicity, sensitivity, and compatibility with microplate formats. For instance, the enzymatic conversion of this compound can be coupled to the reduction or oxidation of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+/NADH), which can be monitored spectrophotometrically.[10] Alternatively, colorimetric assays that detect reaction products, such as aldehydes or ketones, can be employed.[11]

For screening the enzymatic conversion of this compound, enzymes like glycerol (B35011) dehydratase are of interest.[12] A coupled-enzyme assay can be used to measure the activity of this enzyme in a high-throughput manner.[10] This involves converting the product of the glycerol dehydratase reaction into a readily detectable substance.

The integration of automated systems, including liquid handling robots and plate readers, is essential for the successful implementation of these HTS assays.[1][13] These systems ensure the precise and reproducible dispensing of reagents and samples, minimize manual errors, and enable the rapid processing of a large number of plates.[2]

Data Presentation

Table 1: Production of this compound in Engineered E. coli Strains
StrainGenotype/Expressed GenesCarbon SourceTiter (g/L)Yield (g/g)Reference
Engineered E. coliOverexpression of methylglyoxal (B44143) synthase (mgs) and glycerol dehydrogenase (gldA)Glucose0.7-[7]
Engineered E. coliCo-expression of mgs, gldA, and fucOGlucose4.50.19[14]
Engineered E. coliOptimized enzyme set, increased NADH availabilityGlucose5.130.48[8][9]
Engineered L. lactis LL2D-lactate and R-1,2-PDO production pathwayGlucose0.73-[15]
Table 2: Kinetic Parameters of Glycerol Dehydratase with Diol Substrates
SubstrateEnzyme VariantKcat (s⁻¹)Km (mM)Kcat/Km (M⁻¹s⁻¹)Reference
1,2-PropanediolWild-type KpGDHt---[16]
meso-2,3-butanediol (B1221857)T200S mutant KpGDHt--5.1 x 10³[17]

Experimental Protocols

Protocol 1: High-Throughput Screening of this compound Production in Engineered E. coli

This protocol describes a method for screening engineered E. coli strains for improved production of this compound in a 96-well deep-well plate format.

Materials:

  • 96-well deep-well plates (2 mL volume)

  • Gas-permeable sealing membranes

  • Automated liquid handling system

  • Microplate centrifuge

  • Microplate reader capable of measuring absorbance at 340 nm

  • Engineered E. coli strains

  • Defined growth medium with glucose

  • Lysis buffer (e.g., BugBuster®)

  • Glycerol Dehydrogenase (GDH)

  • NAD+ solution

  • Tris-HCl buffer (pH 9.0)

Procedure:

  • Strain Cultivation: Inoculate individual wells of a 96-well deep-well plate containing 1 mL of growth medium with single colonies of the engineered E. coli strains to be screened.

  • Cover the plate with a gas-permeable sealing membrane and incubate at the desired temperature with shaking for 48-72 hours.

  • Cell Lysis: After incubation, centrifuge the plate to pellet the cells. Remove the supernatant for analysis of extracellular metabolites if desired.

  • Resuspend the cell pellets in 200 µL of lysis buffer and incubate at room temperature for 20 minutes with gentle shaking.

  • Centrifuge the plate to pellet the cell debris. Transfer the supernatant (cell lysate) to a new 96-well plate.

  • Enzymatic Quantification of this compound: a. In a clear, flat-bottom 96-well plate, add 150 µL of Tris-HCl buffer (pH 9.0). b. Add 20 µL of NAD+ solution. c. Add 10 µL of the cell lysate. d. Initiate the reaction by adding 20 µL of GDH solution. e. Immediately place the plate in a microplate reader and monitor the increase in absorbance at 340 nm over time.

  • Data Analysis: Calculate the rate of NADH formation from the linear portion of the kinetic read. The concentration of this compound in the sample is proportional to the reaction rate. Compare the rates across different strains to identify top producers.

Protocol 2: Coupled-Enzyme HTS Assay for Glycerol Dehydratase Activity

This protocol outlines a high-throughput coupled-enzyme assay to screen for glycerol dehydratase (GDHt) activity using this compound as a substrate. The propionaldehyde (B47417) produced is reduced by yeast alcohol dehydrogenase (yADH), and the accompanying oxidation of NADH is monitored.[10]

Materials:

  • 384-well UV-transparent microplates

  • Automated liquid handling system

  • Microplate reader capable of kinetic measurements at 340 nm

  • Cell lysates or purified enzyme samples containing GDHt

  • This compound solution

  • Yeast Alcohol Dehydrogenase (yADH)

  • NADH solution

  • Potassium phosphate (B84403) buffer (pH 8.0)

Procedure:

  • Assay Preparation: Using an automated liquid handling system, dispense the following reagents into the wells of a 384-well microplate:

    • 50 µL of potassium phosphate buffer (pH 8.0)

    • 10 µL of NADH solution

    • 10 µL of yADH solution

    • 10 µL of cell lysate or purified enzyme sample

  • Reaction Initiation: Initiate the reaction by dispensing 20 µL of the this compound substrate solution into each well.

  • Kinetic Measurement: Immediately place the microplate into a pre-warmed microplate reader and monitor the decrease in absorbance at 340 nm at regular intervals for 10-15 minutes.

  • Data Analysis: Determine the rate of NADH consumption from the initial linear phase of the reaction. Higher rates indicate greater GDHt activity.

Mandatory Visualization

HTS_Workflow_Propanediol_Production cluster_prep Strain Preparation & Cultivation cluster_sample_processing Sample Processing cluster_assay HTS Assay cluster_analysis Data Analysis & Hit Identification strain_library Engineered E. coli Library inoculation Inoculation into 96-well Plates strain_library->inoculation incubation Incubation inoculation->incubation centrifugation1 Cell Pelleting incubation->centrifugation1 lysis Cell Lysis centrifugation1->lysis centrifugation2 Debris Removal lysis->centrifugation2 liquid_handling Robotic Liquid Handling (Lysate & Reagents) centrifugation2->liquid_handling plate_reading Kinetic Plate Reading (Absorbance at 340 nm) liquid_handling->plate_reading data_processing Data Processing & Rate Calculation plate_reading->data_processing hit_picking Hit Identification data_processing->hit_picking

Caption: High-Throughput Screening Workflow for this compound Production.

Coupled_Enzyme_Assay R_Propanediol This compound Propionaldehyde Propionaldehyde R_Propanediol->Propionaldehyde GDHt GDHt Glycerol Dehydratase (GDHt) (Enzyme to be Screened) Propanol 1-Propanol (B7761284) Propionaldehyde->Propanol yADH yADH Yeast Alcohol Dehydrogenase (yADH) (Coupling Enzyme) NAD NAD+ Spectrophotometer Monitor Absorbance Decrease at 340 nm NADH NADH NADH->NAD Coupled Reaction

References

Application Notes and Protocols for the Purification of R-(-)-1,2-Propanediol from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-(-)-1,2-Propanediol (R-1,2-PDO) is a valuable chiral chemical used as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Fermentative production using engineered microorganisms offers a sustainable route to enantiomerically pure R-1,2-PDO from renewable feedstocks. However, the downstream processing to isolate and purify the diol from the complex aqueous fermentation broth presents significant challenges. The broth typically contains the product at a low concentration along with a variety of impurities, including microbial biomass, proteins, organic acids, and high concentrations of mineral and organic salts.[1][2]

Effective purification is critical to achieving the high purity (often >99.5%) and enantiomeric excess required for pharmaceutical applications.[3] The high cost of separation, often accounting for over 50% of total production costs, is a major bottleneck in the commercial viability of bio-based diols.[4] This document provides a comprehensive overview of a multi-step purification strategy, including detailed protocols and expected performance data, to guide researchers in developing robust and efficient downstream processes for this compound.

Overall Purification Workflow

The purification of this compound from a fermentation broth is a multi-stage process designed to systematically remove different classes of impurities. The typical workflow involves an initial clarification to remove solids and macromolecules, followed by concentration and desalination steps, and concluding with high-purity polishing.

G cluster_0 Fermentation cluster_1 Step 1: Clarification cluster_2 Step 2: Concentration & Desalination cluster_3 Step 3: Final Polishing Fermentation_Broth Raw Fermentation Broth (R-1,2-PDO, Biomass, Salts, Proteins, Water) Filtration Microfiltration & Ultrafiltration Fermentation_Broth->Filtration Removal of suspended solids Clarified_Broth Clarified Broth (R-1,2-PDO, Salts, Water) Filtration->Clarified_Broth Biomass_Waste Biomass & Macromolecules (Waste) Filtration->Biomass_Waste Evaporation Water Evaporation Clarified_Broth->Evaporation Bulk water removal Solvent_Precipitation Solvent Precipitation (e.g., Ethanol) Evaporation->Solvent_Precipitation Water_Vapor Water Vapor Evaporation->Water_Vapor Concentrated_PDO Concentrated & Desalted PDO Solution Solvent_Precipitation->Concentrated_PDO Salt precipitation & removal Salt_Waste Precipitated Salts (Waste) Solvent_Precipitation->Salt_Waste Ion_Exchange Ion Exchange Chromatography Concentrated_PDO->Ion_Exchange Removal of residual ions Distillation Fractional Vacuum Distillation Ion_Exchange->Distillation Trace_Impurities Trace Ionic Impurities (Waste) Ion_Exchange->Trace_Impurities Final_Product Purified this compound (>99.5% Purity) Distillation->Final_Product Separation by boiling point Volatile_Impurities Light & Heavy Fractions (Waste) Distillation->Volatile_Impurities

Caption: High-level workflow for the purification of this compound.

Primary Recovery: Clarification of Fermentation Broth

Application Note

The initial and critical step in downstream processing is the removal of insoluble components from the fermentation broth. This includes microbial cells, cell debris, and large macromolecules like proteins and polysaccharides. Failure to effectively clarify the broth can lead to significant issues in subsequent steps, such as fouling of chromatography resins and distillation columns.[1] A multi-stage filtration approach, typically combining microfiltration (MF) and ultrafiltration (UF), is highly effective for this purpose.[1][5]

  • Microfiltration (MF): Primarily removes whole cells and larger suspended particles. Ceramic membranes are often preferred for their durability and resistance to harsh cleaning conditions.

  • Ultrafiltration (UF): Removes smaller macromolecules, such as proteins and nucleic acids, that pass through the microfilter, providing a significantly cleaner feed for downstream steps.

Experimental Protocols

Protocol 1.1: Microfiltration (MF) for Biomass Removal

  • System Preparation: Assemble a cross-flow microfiltration system, typically with ceramic membrane elements housed in stainless steel. A membrane with a pore size of approximately 0.1 to 2.0 microns is suitable for biomass separation.

  • Pre-conditioning: Flush the system with deionized water to remove any storage solutions and to establish a baseline water flux.

  • Filtration:

    • Pump the raw fermentation broth through the MF module.

    • Maintain a constant transmembrane pressure (TMP) and cross-flow velocity to control fouling. Typical operating parameters should be optimized for the specific broth characteristics.

    • Collect the permeate, which is the clarified broth, for the next purification step.

    • The retentate, containing the concentrated biomass, can be partially recycled to improve recovery or discarded.

  • Cleaning: After processing, clean the membrane by flushing with water, followed by a suitable chemical cleaning agent (e.g., a dilute sodium hydroxide (B78521) solution) to restore flux.

Protocol 1.2: Ultrafiltration (UF) for Macromolecule Removal

  • System Preparation: Utilize a UF system with a membrane molecular weight cut-off (MWCO) between 200 and 400 Daltons to effectively remove high molecular weight sugars and salts.

  • Filtration:

    • Feed the permeate from the microfiltration step into the UF system.

    • Operate the system under optimized pressure and flow rate.

    • Collect the UF permeate, which now contains the R-1,2-PDO, water, salts, and small organic molecules.

  • Cleaning: Clean the UF membrane according to the manufacturer's instructions, often involving both alkaline and acidic cleaning cycles to remove organic and inorganic foulants.

Data Presentation
ParameterRaw BrothAfter MicrofiltrationAfter UltrafiltrationRemoval Efficiency (%)
Biomass PresentRemovedRemoved>99%
Suspended Solids HighLowVery Low>99%
Proteins & Macromolecules PresentPresentRemoved>95% (by UF)
R-1,2-PDO Recovery 100%>98%>97% (cumulative)N/A

Note: Data is synthesized from typical performance of filtration processes for similar fermentation broths.

Intermediate Purification: Concentration and Desalination

Application Note

Following clarification, the broth is a dilute aqueous solution of R-1,2-PDO containing a high concentration of dissolved mineral and organic salts. These salts must be removed as they can precipitate and cause fouling in the final distillation stage.[1] A common strategy involves a two-step process: first, removing the bulk of the water via evaporation to concentrate the broth, and second, using a solvent-induced precipitation to remove the salts.[1]

  • Evaporation: This step significantly reduces the volume of liquid to be handled, thereby lowering energy costs in subsequent steps. A thermosyphon or thin-film evaporator can be used.[1][2]

  • Solvent Precipitation: An organic solvent in which salts are insoluble, such as ethanol, is added to the concentrated broth.[1] This causes the salts to precipitate, allowing for their removal by filtration or centrifugation. This step can be repeated multiple times to maximize salt removal.[1]

Experimental Protocols

Protocol 2.1: Water Removal by Evaporation

  • Equipment: Use a rotary evaporator for lab-scale operations or a falling/wiped film evaporator for pilot/industrial scale.[1]

  • Operation:

    • Feed the clarified broth into the evaporator.

    • Apply a vacuum and heat to evaporate the water. The specific temperature and pressure should be chosen to minimize the loss of the relatively volatile 1,2-PDO.

    • Continue the process until the broth is concentrated to a target level, for example, until at least 60-80% of the water is removed, resulting in a solution containing at least 15-25% R-1,2-PDO.[2]

    • Collect the concentrated aqueous solution enriched in R-1,2-PDO.

Protocol 2.2: Desalination by Solvent Precipitation

  • Solvent Addition: Add a solvent such as ethanol, methanol, or acetone (B3395972) to the concentrated R-1,2-PDO solution from the previous step. A typical proportion is between 30% and 60% solvent by weight.[2]

  • Precipitation: Mix the solution thoroughly. The addition of the solvent will decrease the solubility of the mineral and organic salts, causing them to precipitate out of the solution.

  • Solid Removal: Separate the precipitated solids from the liquid phase using filtration or centrifugation.

  • Solvent Recovery: Remove the solvent and any remaining water from the desalted R-1,2-PDO solution by evaporation. The conditions should be set to ensure 100% removal of the solvent.[1]

  • Repetition (Optional): For higher salt removal efficiency, this process of solvent addition, precipitation, and evaporation can be repeated, often up to three times.[1]

Data Presentation
StageR-1,2-PDO Conc.Water ContentSalt ContentR-1,2-PDO Recovery
After Clarification ~5-10%~85-90%High100%
After Evaporation ~20-25%~60-70%Very High>99%
After Solvent Precipitation (3 cycles) ~60-80%~15-35%Low>95% (cumulative)

Note: Data is estimated based on the described methodologies. Actual values will vary with specific broth composition and process parameters.

G Clarified_Broth Clarified Broth (Low PDO Conc., High Water, High Salt) Evaporator Evaporator Clarified_Broth->Evaporator Concentrated_Broth Concentrated Broth (High PDO Conc., Med Water, Very High Salt) Evaporator->Concentrated_Broth Water_Out Water Vapor Evaporator->Water_Out Mixer Solvent Mixer (Add Ethanol) Concentrated_Broth->Mixer Precipitate_Slurry Slurry with Precipitated Salts Mixer->Precipitate_Slurry Filter Solid-Liquid Separation Precipitate_Slurry->Filter Desalted_Solution Desalted PDO Solution (High PDO, Low Salt, High Solvent) Filter->Desalted_Solution Salts_Out Salt Cake (Waste) Filter->Salts_Out Solvent_Evaporator Solvent Evaporator Desalted_Solution->Solvent_Evaporator Final_Concentrate Concentrated & Desalted PDO (Input for Polishing) Solvent_Evaporator->Final_Concentrate Solvent_Out Solvent Vapor (for recovery) Solvent_Evaporator->Solvent_Out

References

Troubleshooting & Optimization

Technical Support Center: Improving the Enantiomeric Excess (ee) of R-(-)-1,2-Propanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the enantiomeric excess (ee) of R-(-)-1,2-Propanediol in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing enantiomerically enriched this compound?

There are three main strategies for producing this compound with high enantiomeric excess:

  • Enzymatic Kinetic Resolution: This method starts with a racemic mixture of (R)- and (S)-1,2-Propanediol. An enzyme, typically a lipase (B570770), selectively acylates one enantiomer (usually the S-enantiomer), allowing for the separation of the unreacted, enriched R-enantiomer.[1][2] This is a widely used technique due to the high selectivity of many commercially available lipases.[3]

  • Asymmetric Synthesis: This involves converting a prochiral starting material, such as acetol (hydroxyacetone), into the chiral product using a chiral catalyst.[1] Asymmetric hydrogenation using Ruthenium-BINAP type catalysts is a common and powerful example.[1]

  • Biotechnological/Microbial Production: This approach utilizes genetically engineered microorganisms, such as Escherichia coli or Clostridium thermosaccharolyticum, to produce enantiomerically pure R-1,2-Propanediol directly from a carbon source like glucose or xylose.[1][4][5]

Q2: I'm performing an enzymatic kinetic resolution. Why is my enantiomeric excess (ee) lower than expected?

Low ee in enzymatic resolutions is a common issue. Here are several factors to investigate, ordered from most to least common:

  • Reaction Went Past 50% Conversion: This is the most frequent cause of low ee for the unreacted substrate. In a perfect kinetic resolution, the reaction should be stopped at exactly 50% conversion to achieve the highest possible ee for the remaining this compound.[2] As the reaction proceeds beyond this point, the enzyme will begin to acylate the less-preferred R-enantiomer, which directly lowers its ee.[1]

  • Suboptimal Enzyme Choice: Not all lipases exhibit high enantioselectivity for 1,2-propanediol.[3] The choice of enzyme is critical. Lipases like Novozym 435 (Candida antarctica lipase B) and lipases from Pseudomonas cepacia are often reported to have good to excellent selectivity for this substrate.[2][3]

  • Incorrect Acyl Donor or Solvent: The nature of the acyl donor and the solvent can significantly impact enzyme activity and selectivity. Vinyl acetate (B1210297) is a common and effective acyl donor because the vinyl alcohol tautomerizes to acetaldehyde, making the reaction irreversible.[2][3] Solvents like tert-butyl methyl ether (MTBE) or toluene (B28343) are often used.[2][3]

  • Presence of Water: Excess water can lead to hydrolysis of the product ester, which can reverse the reaction and lower the overall ee. Using molecular sieves or performing the reaction in a dry organic solvent can mitigate this.[2]

  • Non-Enzymatic Background Reaction: A slow, non-selective acylation may be occurring without enzymatic catalysis. This can be checked by running a control reaction without the enzyme. If a background reaction is significant, consider lowering the reaction temperature.[1]

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee) in Enzymatic Kinetic Resolution

This guide provides a systematic approach to diagnosing and solving low ee in the lipase-catalyzed resolution of (±)-1,2-Propanediol.

Troubleshooting Workflow for Low ee

G start Low ee Observed check_conversion Is reaction conversion > 50%? start->check_conversion stop_at_50 Action: Stop reaction at ~50% conversion. Monitor via chiral GC/HPLC. check_conversion->stop_at_50  Yes check_enzyme Is the enzyme optimal? (e.g., Novozym 435, PSL-C) check_conversion->check_enzyme No end_node Improved ee stop_at_50->end_node screen_enzymes Action: Screen different lipases. Consult literature for best performers. check_enzyme->screen_enzymes No check_conditions Are reaction conditions optimal? (Solvent, Acyl Donor, Temp.) check_enzyme->check_conditions Yes screen_enzymes->end_node optimize_conditions Action: Optimize solvent (e.g., MTBE), acyl donor (e.g., vinyl acetate), and temperature (e.g., 30-40°C). check_conditions->optimize_conditions No check_water Is water present? check_conditions->check_water Yes optimize_conditions->end_node add_drying Action: Add molecular sieves. Use anhydrous solvent. check_water->add_drying Yes check_water->end_node No add_drying->end_node

Caption: A flowchart for troubleshooting low enantiomeric excess.

Problem 2: Low Yield in Asymmetric Hydrogenation of Acetol

Achieving high yield and high ee simultaneously in the asymmetric hydrogenation of acetol to this compound requires careful control of reaction parameters.

  • Question: My ee is high, but my yield is low. What should I check?

    • Answer: Low yields can result from incomplete conversion or catalyst deactivation.

      • Catalyst Loading: Ensure the catalyst-to-substrate ratio is optimal. Low loading may lead to incomplete conversion within a reasonable timeframe.

      • Hydrogen Pressure: The pressure of H₂ is a critical parameter. Insufficient pressure can slow the reaction rate. Typical pressures range significantly depending on the specific catalyst system.

      • Reaction Time: The reaction may not have run to completion. Monitor the consumption of the starting material over time.

      • Catalyst Poisoning: The substrate or solvent may contain impurities (e.g., sulfur compounds) that can poison the ruthenium catalyst. Ensure high purity of all reagents.

Data Presentation: Comparison of Methods

The following tables summarize quantitative data from various methods to provide a basis for comparison and optimization.

Table 1: Performance of Various Lipases in Kinetic Resolution of 1,2-Propanediol Analogs

LipaseSubstrateSolventAcyl DonorTemp (°C)Conversion (%)Enantiomeric Excess (ee %)Enantioselectivity (E)
PSL-C (Pseudomonas cepacia)Aromatic 1,2-diolMTBEVinyl Acetate304588 (S-ester)Good
CalA (Candida antarctica A)Aromatic 1,2-diolMTBEVinyl Acetate3038Moderate17
Novozym 435 (C. antarctica B)Protected 1,2-propanediolMTBEVinyl AcetateN/A47>99>170
Lipase from C. rugosaClopidogrel Carboxylic AcidCyclohexane/[EMIM][BF4]MethanolN/A49.694.2 (product)113.4

Data compiled from various studies and may not represent direct head-to-head comparisons.[3][6]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Kinetic Resolution

This protocol outlines a general laboratory procedure for the kinetic resolution of racemic (±)-1,2-Propanediol using an immobilized lipase.[1][2]

Materials:

  • Racemic (±)-1,2-Propanediol

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)[2]

  • Acyl donor (e.g., vinyl acetate)[2]

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether or toluene)[2][3]

  • Molecular Sieves (e.g., 4Å), activated

  • Standard laboratory glassware, magnetic stirrer, and temperature-controlled bath

Methodology:

  • Preparation: In a dry flask, dissolve racemic (±)-1,2-Propanediol (1 equivalent) in the anhydrous organic solvent.

  • Reaction Setup: Add the acyl donor (e.g., vinyl acetate, 1.1-3 equivalents) to the solution.[1][2]

  • Add molecular sieves and the immobilized lipase (typically 10-50% by weight of the substrate).[1][2]

  • Incubation: Stir the mixture at a controlled temperature (e.g., 30-40°C).[2]

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals. Analyze the aliquots by chiral GC or HPLC to determine the conversion and the ee of the remaining this compound.[2]

  • Quenching: Stop the reaction when the conversion is as close to 50% as possible by filtering off the immobilized enzyme.[2]

  • Purification: The unreacted this compound can be separated from the acylated S-enantiomer by distillation or column chromatography.[1]

  • Analysis: Determine the final enantiomeric excess of the purified this compound using chiral HPLC or GC.[1]

Enzymatic Kinetic Resolution Workflow

G cluster_0 Reaction Phase cluster_1 Workup & Analysis racemate Racemic (±)-1,2-Propanediol in Organic Solvent reagents Add Lipase, Acyl Donor (Vinyl Acetate), & Molecular Sieves racemate->reagents reaction Stir at Controlled Temp (e.g., 30-40°C) reagents->reaction monitoring Monitor Conversion & ee (Chiral GC/HPLC) reaction->monitoring stop Stop Reaction at ~50% Conv. (Filter Enzyme) monitoring->stop separation Separation (Distillation or Chromatography) stop->separation product Enriched this compound separation->product byproduct S-(+)-1-acetoxy-2-propanol separation->byproduct analysis Final ee Determination (Chiral GC/HPLC) product->analysis

Caption: Workflow for enzymatic resolution of 1,2-propanediol.

Protocol 2: Analysis of Enantiomeric Excess by Chiral GC

This protocol provides a typical method for determining the ee of 1,2-Propanediol. Derivatization is often required to improve volatility and resolution.[7][8]

Materials:

  • Sample of 1,2-Propanediol

  • Derivatizing agent (e.g., (S)-(+)-2-phenylbutyryl chloride or trifluoroacetic anhydride)[8]

  • Aprotic solvent (e.g., dichloromethane)

  • Base (e.g., pyridine)

  • Chiral GC column

Methodology:

  • Derivatization: To a solution of your 1,2-propanediol sample in dichloromethane, add a slight excess of the derivatizing agent and a base like pyridine. This converts the diol enantiomers into diastereomeric esters.[8]

  • Sample Preparation: Quench the reaction, extract the diastereomers, and prepare a diluted solution in a suitable solvent for GC analysis.

  • GC Analysis: Inject the sample onto a gas chromatograph equipped with a chiral capillary column.

  • Data Analysis: The (R) and (S) enantiomers (as their diastereomeric derivatives) will separate into two distinct peaks. The enantiomeric excess is calculated from the integrated peak areas using the formula: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100

References

Common side reactions in the synthesis of R-(-)-1,2-Propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered during the synthesis of R-(-)-1,2-Propanediol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The main strategies for synthesizing this compound can be broadly classified into two categories: biotechnological (microbial fermentation) and chemical synthesis. Biotechnological routes are often preferred for producing the enantiomerically pure R-isomer and utilize renewable feedstocks like glucose or glycerol.[1][2] Chemical methods, such as the asymmetric dihydroxylation of propene or hydrolysis of propylene (B89431) oxide, can also be employed, though the latter typically produces a racemic mixture.[1]

Q2: What are the common side products in the microbial synthesis of this compound?

A2: Common byproducts in microbial fermentation for this compound vary depending on the microorganism and the specific metabolic pathway.[1] In the widely used methylglyoxal (B44143) pathway, potential side products include D-lactate, acetate, ethanol, and succinate.[1][3] Accumulation of the toxic intermediate, methylglyoxal, can also occur and inhibit cell growth and product formation.[3]

Q3: How can I minimize the formation of the S-(+)-1,2-Propanediol enantiomer?

A3: Minimizing the formation of the S-(+)-enantiomer is critical for obtaining high enantiomeric purity of this compound. In biotechnological methods, this is achieved by selecting or engineering microorganisms with highly stereospecific enzymes in the metabolic pathway.[4][5] For example, using strains of Clostridium thermosaccharolyticum can produce R-1,2-PDO with over 99% enantiomeric excess from various sugars.[3] In chemical synthesis, the choice of a suitable chiral catalyst and ligand, such as in the Sharpless asymmetric dihydroxylation, is crucial for controlling the stereoselectivity of the reaction.[6]

Q4: What are the typical side products in the chemical synthesis of 1,2-Propanediol from propylene oxide?

A4: The hydration of propylene oxide is a common industrial method for producing 1,2-propanediol, but it typically yields a racemic mixture.[1] The primary side products of this reaction are dipropylene glycol, tripropylene (B76144) glycol, and higher polyglycols, which are formed by the reaction of 1,2-propanediol with unreacted propylene oxide.[1]

Troubleshooting Guides

Problem 1: Low Yield of this compound in Microbial Fermentation

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Sub-optimal Fermentation Conditions Verify and optimize fermentation parameters such as temperature, pH, and aeration. For instance, Clostridium thermosaccharolyticum fermentation for R-1,2-PDO from glucose is optimal at 60°C and a pH of 6.0 under an N2 atmosphere.[3]
Toxicity of Methylglyoxal Intermediate The accumulation of methylglyoxal is a known issue in the methylglyoxal pathway and can be toxic to microbial cells.[3] Consider implementing strategies to reduce its concentration, such as fed-batch feeding of the carbon source to control its formation rate or engineering the microbial strain to enhance the conversion of methylglyoxal to this compound.
Phosphate (B84403) Limitation In some microorganisms, such as Clostridium sphenoides, the production of R-1,2-PDO from glucose is induced under phosphate limitation because high phosphate concentrations can inhibit methylglyoxal synthase.[3] Ensure the medium composition has the appropriate phosphate concentration.
Inadequate Cofactor Supply The enzymatic reactions in the metabolic pathway for 1,2-propanediol synthesis often require cofactors (e.g., NADH). An insufficient supply of these cofactors can limit the reaction rate. Metabolic engineering strategies can be employed to enhance cofactor regeneration.[3]
Problem 2: Formation of Undesired Byproducts in Microbial Fermentation

Possible Causes & Solutions

Byproduct Possible Cause Troubleshooting Steps
D-Lactate D-lactate is a major byproduct in the fermentation of glucose to R-1,2-PDO by some Clostridium species.[3] This is due to a competing metabolic pathway.Consider metabolic engineering of the production strain to knock out the gene responsible for D-lactate dehydrogenase, thereby redirecting the carbon flux towards this compound production.
Acetate, Ethanol, Succinate These are common fermentation byproducts resulting from mixed-acid fermentation pathways in many bacteria.Optimize fermentation conditions to favor the 1,2-propanediol pathway. This can include adjusting the pH and aeration. Strain engineering to eliminate competing pathways is also a viable strategy.
Problem 3: Low Enantioselectivity in Asymmetric Dihydroxylation

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incorrect Chiral Ligand The choice of the chiral ligand is critical for the enantioselectivity of the Sharpless asymmetric dihydroxylation. For the synthesis of this compound from propene, the appropriate dihydroquinine (DHQ)-based ligand (e.g., in AD-mix-α) should be used.[6]
Sub-optimal Reaction Temperature Asymmetric reactions are often sensitive to temperature. Lowering the reaction temperature can sometimes improve enantioselectivity.
Presence of Impurities Impurities in the starting materials or solvent can interfere with the catalyst and reduce enantioselectivity. Ensure all reagents and solvents are of high purity.

Experimental Protocols

Protocol 1: Microbial Synthesis of this compound using Clostridium thermosaccharolyticum

This protocol is based on the fermentation process described for Clostridium thermosaccharolyticum.[3]

  • Inoculum Preparation: Prepare a seed culture of C. thermosaccharolyticum in an appropriate growth medium under anaerobic conditions.

  • Bioreactor Setup: Sterilize a bioreactor containing the fermentation medium (e.g., containing glucose, yeast extract, and other necessary nutrients).

  • Inoculation: Inoculate the sterile bioreactor with the seed culture.

  • Fermentation: Maintain the fermentation at 60°C and a pH of 6.0. Sparge the bioreactor with N2 to maintain anaerobic conditions.

  • Monitoring: Periodically take samples to monitor cell growth (OD600), glucose consumption, and the concentration of this compound and major byproducts (e.g., D-lactate) using HPLC or GC.

  • Harvesting and Purification: After the fermentation is complete, separate the cells from the broth by centrifugation or microfiltration. The this compound can then be purified from the supernatant by distillation.

Visualizations

Microbial_Synthesis_Pathway cluster_glycolysis Glycolysis cluster_methylglyoxal_pathway Methylglyoxal Pathway for this compound cluster_side_reactions Common Side Reactions Glucose Glucose DHAP Dihydroxyacetone phosphate Glucose->DHAP Methylglyoxal Methylglyoxal DHAP->Methylglyoxal Methylglyoxal synthase Pyruvate Pyruvate DHAP->Pyruvate Lactaldehyde R-Lactaldehyde Methylglyoxal->Lactaldehyde Glycerol dehydrogenase Propanediol This compound Lactaldehyde->Propanediol 1,2-Propanediol oxidoreductase Lactate D-Lactate Pyruvate->Lactate Lactate dehydrogenase Acetate Acetate Pyruvate->Acetate Ethanol Ethanol Pyruvate->Ethanol

Caption: Metabolic pathway for this compound synthesis and common side reactions.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Conditions Check Fermentation Conditions (Temp, pH, Aeration) Start->Check_Conditions Check_Toxicity Measure Methylglyoxal Concentration Start->Check_Toxicity Check_Phosphate Analyze Phosphate Concentration in Medium Start->Check_Phosphate Check_Cofactor Assess Cofactor Regeneration Capacity Start->Check_Cofactor Optimize_Conditions Optimize Conditions Check_Conditions->Optimize_Conditions Fed_Batch Implement Fed-Batch Feeding Strategy Check_Toxicity->Fed_Batch Adjust_Phosphate Adjust Phosphate Concentration Check_Phosphate->Adjust_Phosphate Metabolic_Engineering Metabolic Engineering to Enhance Cofactor Supply Check_Cofactor->Metabolic_Engineering

Caption: Troubleshooting workflow for low yield in microbial synthesis.

References

Optimizing reaction conditions for R-(-)-1,2-Propanediol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of R-(-)-1,2-Propanediol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main routes for synthesizing this compound are biotechnological fermentation and chemical synthesis. The biotechnological approach utilizes engineered microorganisms to produce enantiomerically pure (R)- or (S)-1,2-Propanediol from renewable feedstocks like glucose or glycerol (B35011).[1] Chemical synthesis typically involves the hydration of propylene (B89431) oxide, which results in a racemic mixture, or the hydrogenolysis of glycerol.[1][2]

Q2: How can I improve the yield of this compound in my fermentation process?

A2: To enhance the yield, consider optimizing fermentation conditions such as nutrient levels, aeration, and pH.[3][4] Metabolic engineering of the microbial strain to direct more carbon toward the desired synthesis pathway and to reduce byproduct formation is also a highly effective strategy.[3][5] For instance, creating mutations in enzymes responsible for lactate (B86563) production can significantly improve the yield of this compound.[3][5]

Q3: What are common byproducts in the synthesis of this compound and how can I minimize them?

A3: In biotechnological synthesis, common byproducts include lactate, acetate, and ethanol.[1] Their formation can be minimized by engineering the microbial strain to knock out or downregulate the genes encoding for byproduct-producing enzymes.[3][5] In chemical synthesis via propylene oxide hydration, dipropylene glycol and tripropylene (B76144) glycol are major byproducts.[1] Optimizing the water-to-propylene oxide ratio and reaction temperature can help control their formation.[6][7] In glycerol hydrogenolysis, ethylene (B1197577) glycol and acetol are common undesired byproducts.[8]

Q4: My this compound purity is low after fermentation. What steps can I take to improve it?

A4: Low purity is often due to byproducts and residual media components. To enhance purity, you can optimize downstream processing, which may include distillation, chromatography, or extraction.[3] Additionally, metabolic engineering to reduce the production of major impurities at the source is a key strategy.[3]

Q5: What are the optimal aeration conditions for microbial production of this compound?

A5: The ideal aeration strategy depends on the specific microbial strain. Some engineered E. coli strains favor medium aerobic conditions, while excessive aeration can be inhibitory.[3] In contrast, organisms like Clostridium thermosaccharolyticum require anaerobic conditions for optimal production.[3] It is crucial to experimentally determine the optimal aeration for your specific strain.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield of this compound (Fermentation) Suboptimal fermentation conditions (pH, temperature, aeration).Systematically optimize fermentation parameters. For example, for K. pneumoniae, a pH of 7 and an agitation of 400 rpm have been shown to be effective.[4]
Nutrient limitation.Ensure the fermentation medium is not deficient in essential nutrients.
High byproduct formation (e.g., lactate, acetate).Employ metabolic engineering to disrupt byproduct pathways, such as knocking out lactate dehydrogenase genes.[3][5]
Low Enantiomeric Excess (e.e.) Racemization during the reaction or purification.For chemical synthesis routes like hydrogenation of lactides, lower reaction temperatures can improve e.e., though this may slow the reaction rate.[9]
Non-specific enzyme activity in the biocatalyst.Select or engineer a more stereospecific enzyme for the biotransformation.
Catalyst Deactivation (Chemical Synthesis) Coking or poisoning of the catalyst.Regenerate the catalyst if possible. Optimize reaction conditions (e.g., lower temperature) to minimize deactivation.[2]
Leaching of the active metal.Use a more stable catalyst support or modify the catalyst to improve metal retention.[2]
Poor Purity of Final Product Inefficient downstream processing.Optimize purification methods such as distillation or chromatography to effectively separate this compound from impurities.[3]
Formation of structurally similar byproducts.Adjust reaction conditions to disfavor the formation of these byproducts. For example, in propylene oxide hydrolysis, a higher water-to-oxide ratio can reduce the formation of dipropylene glycol.[2][6]

Quantitative Data

Table 1: Comparison of Chemical vs. Biotechnological Synthesis of 1,2-Propanediol

FeatureChemical Synthesis (Propylene Oxide Hydration)Biotechnological Synthesis (Fermentation)
Feedstock Propylene (fossil fuel-derived)Renewable resources (e.g., glucose, glycerol)
Primary Method High-temperature, high-pressure hydrationMicrobial fermentation
Stereoselectivity Produces a racemic mixtureCan produce enantiomerically pure (R)- or (S)-1,2-PDO
Byproducts Dipropylene glycol, tripropylene glycolVaries; can include ethanol, lactate, acetate
Operating Conditions High temperature (150-200°C) and pressure (up to 1.8 MPa)[1]Mild conditions (e.g., 30-37°C, atmospheric pressure)
Product Purity High purity (≥99.5%) achievable via distillation[1]Requires extensive downstream processing

Table 2: Effect of pH on 1,2-Propanediol Production by K. pneumoniae

pH1,2-PDO Production (mg/L)
6~800
71016.5 ± 37.3
8~900

Data adapted from a study on Klebsiella pneumoniae GEM167ΔadhE/pBR-1,2PDO.[4]

Table 3: Glycerol Hydrogenolysis for 1,2-Propanediol Production with Different Catalysts

CatalystGlycerol Conversion (%)1,2-Propanediol Selectivity (%)
Cu-Zn/MgO~98.5~89
Cu/MgO/Al2O3Not specified54.9
1 wt% Pd on Cu/MgO/Al2O3Not specified66.8
2 wt% Pd on Cu/MgO/Al2O3Not specified73.2

Data compiled from studies on glycerol hydrogenolysis.[8][10]

Experimental Protocols

Protocol 1: Biotechnological Production of this compound via Fed-Batch Fermentation

  • Inoculum Preparation: Inoculate a single colony of the engineered microorganism (e.g., E. coli) into a suitable seed culture medium. Incubate overnight under appropriate conditions (e.g., 37°C, 250 rpm).

  • Bioreactor Setup: Prepare the fermentation medium in a sterilized bioreactor. Control temperature, pH, and dissolved oxygen at desired setpoints (e.g., 37°C, pH 7.0, 30% air saturation).

  • Inoculation: Inoculate the bioreactor with the seed culture.

  • Batch Phase: Allow the culture to grow and consume the initial carbon source (e.g., glucose).

  • Fed-Batch Phase: Once the initial carbon source is depleted (often indicated by a sharp rise in dissolved oxygen), initiate the feeding of a concentrated carbon source solution to maintain a controlled growth rate and induce product formation.

  • Harvesting and Analysis: After the desired fermentation time, harvest the broth. Separate the cells from the supernatant by centrifugation. Analyze the supernatant for this compound concentration using methods like HPLC.

Protocol 2: Chemical Synthesis of 1,2-Propanediol via Propylene Oxide Hydration

  • Reactor Charging: Charge a high-pressure reactor with deionized water and propylene oxide. A molar ratio of water to propylene oxide of 15:1 or greater is common.

  • Reaction Conditions: Seal the reactor and purge with an inert gas like nitrogen. Heat the reactor to the desired temperature, typically between 150°C and 200°C.[1] The pressure will rise due to the vapor pressure of the reactants. Maintain the reaction at the set temperature with continuous stirring for a specified duration (e.g., 30-60 minutes).

  • Cooling and Collection: After the reaction, cool the reactor to room temperature. Carefully vent any excess pressure and collect the liquid product mixture.

  • Analysis and Purification: Analyze the product mixture using gas chromatography (GC) to determine the conversion of propylene oxide and the selectivity to 1,2-propanediol and byproducts. Purify the 1,2-propanediol from the aqueous solution by distillation.

Visualizations

experimental_workflow cluster_biotech Biotechnological Synthesis cluster_chem Chemical Synthesis a Inoculum Preparation b Fed-Batch Fermentation a->b c Cell Separation b->c d Downstream Processing c->d e This compound d->e f Propylene Oxide + Water g High T/P Reactor f->g h Distillation g->h i Racemic 1,2-Propanediol h->i

Caption: Comparative workflow of biotechnological and chemical synthesis of 1,2-Propanediol.

troubleshooting_workflow start Low Yield of This compound q1 Is byproduct formation high? start->q1 a1_yes Metabolic Engineering: Disrupt byproduct pathways q1->a1_yes Yes q2 Are fermentation conditions optimal? q1->q2 No a2_no Optimize pH, temperature, aeration, and nutrients q2->a2_no No a2_yes Investigate potential media component inhibition q2->a2_yes Yes

Caption: Troubleshooting workflow for low yield in this compound fermentation.

References

Troubleshooting low yields in the biocatalytic production of R-(-)-1,2-Propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the biocatalytic production of R-(-)-1,2-Propanediol, specifically focusing on addressing issues of low yield.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your experiments.

Issue: Low or No Production of this compound

Question: Why is my yield of this compound lower than expected or non-existent?

Answer: Low yields of this compound can stem from several factors, primarily related to metabolic pathway inefficiencies, suboptimal reaction conditions, or issues with the biocatalyst itself. A primary cause is often the diversion of carbon flux to competing metabolic pathways, leading to the formation of byproducts such as lactate (B86563).[1] Additionally, suboptimal fermentation conditions, including temperature, pH, and aeration, can negatively impact enzyme activity and microbial growth, thereby decreasing production.[1]

To systematically troubleshoot this issue, consider the following steps:

  • Metabolic Pathway and Strain Performance:

    • Inadequate Gene Expression: In engineered strains, ensure that the key enzymes in the this compound pathway, such as methylglyoxal (B44143) synthase (mgsA) and glycerol (B35011) dehydrogenase (gldA), are being adequately expressed.[1]

    • Byproduct Formation: Significant carbon flow may be diverted to produce byproducts like lactate. Consider metabolic engineering strategies to knock out or downregulate genes encoding for enzymes in competing pathways, such as lactate dehydrogenase.[1]

    • Endogenous Enzyme Activity: Some production pathways rely on the activity of native E. coli enzymes.[2][3] Variations in the genetic background of different strains can affect the levels of these endogenous enzymes.

  • Reaction Conditions:

    • Suboptimal pH and Temperature: The pH and temperature of the reaction medium are critical for optimal enzyme activity. These parameters should be systematically optimized for your specific microbial strain or enzyme system.[1] For instance, in Klebsiella pneumoniae, a pH of 7.0 was found to be optimal for 1,2-propanediol production.[4]

    • Inadequate Aeration/Oxygen Levels: The concentration of dissolved oxygen can significantly influence the metabolic state of the cells and the regeneration of cofactors. The optimal aeration strategy needs to be determined empirically.[1]

    • Nutrient Limitation: Ensure the fermentation medium has a balanced composition of carbon sources, nitrogen, and other essential nutrients to support robust cell growth and enzymatic activity.[1]

  • Enzyme and Cofactor Issues:

    • Enzyme Inhibition: The enzymes involved in the pathway may be subject to substrate or product inhibition. High concentrations of the substrate or the accumulation of this compound or byproducts can reduce the reaction rate.

    • Inefficient Cofactor Regeneration: The reduction of acetol to this compound is dependent on the cofactor NADH. Inefficient regeneration of NADH to NAD+ will limit the overall productivity.[5][6] Various cofactor regeneration systems can be employed, such as using co-substrates like ethanol (B145695) or isopropanol.[7][8]

Issue: High Titer but Low Purity of this compound

Question: My production titer of this compound is high, but the purity is compromised by byproducts. How can I improve this?

Answer: Low purity is a common challenge and is typically due to the co-production of structurally similar compounds or the presence of unconsumed media components.

  • Metabolic Engineering: As with addressing low yields, targeting the genetic pathways of major impurities for disruption can be a highly effective strategy.[1] For example, eliminating lactate production can significantly improve the purity of the final product.[9]

  • Downstream Processing: Optimization of your purification protocol is crucial. Techniques such as distillation, chromatography, or extraction can be employed to separate this compound from other compounds. The choice of method will depend on the specific impurities present.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes in the biocatalytic production of this compound from glucose?

A1: The key enzymes in the engineered pathway in microorganisms like E. coli are typically:

  • Methylglyoxal Synthase (mgsA): Converts dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis, to methylglyoxal.[2][3]

  • Glycerol Dehydrogenase (gldA): An NADH-dependent enzyme that reduces methylglyoxal to R-lactaldehyde.[2][3]

  • An Aldehyde Reductase (e.g., fucO or yqhD): Reduces R-lactaldehyde to this compound.[9][10]

Q2: How does byproduct formation, such as lactate, affect the yield of this compound?

A2: Lactate is a common byproduct in microbial fermentations.[1] Its production consumes carbon from the central metabolic pathway (glycolysis) that would otherwise be available for conversion to this compound. This diversion of carbon flux directly reduces the theoretical and practical yield of the desired product.[1]

Q3: What is cofactor regeneration and why is it important?

A3: The conversion of methylglyoxal and lactaldehyde to this compound requires the reduced cofactor NADH, which is oxidized to NAD+ in the process.[5][6] For the biocatalytic reaction to proceed continuously, NAD+ must be regenerated back to NADH. This recycling of the cofactor is known as cofactor regeneration. Without an efficient regeneration system, the reaction would quickly cease due to the depletion of NADH.[5] Common strategies include using co-substrates like ethanol, glucose, or isopropanol, which are oxidized by other dehydrogenases in the cell, thereby reducing NAD+ to NADH.[7]

Q4: Can I use glycerol as a substrate for this compound production?

A4: Yes, glycerol can be used as a substrate. In some microorganisms, glycerol can be converted to dihydroxyacetone, which then enters the pathway to 1,2-propanediol.[10] However, overexpression of glycerol dehydrogenase for this purpose can sometimes lead to the accumulation of dihydroxyacetone, which may negatively impact production.[10]

Data Presentation

Table 1: Comparison of this compound Production in Engineered E. coli Strains

Strain/Genetic ModificationSubstrateTiter (g/L)Yield (g/g substrate)Reference
Overexpression of mgsA and gldAGlucose0.7Not Reported[2][9]
Overexpression of mgsA, gldA, and fucO (fed-batch)Glucose4.50.19[9][11]
Engineered for increased NADH availabilityGlucose5.130.48[12]
Engineered S. cerevisiae with mgsA and gldAGlycerol2.19Not Reported[13]

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC

This protocol provides a general method for the quantification of this compound in fermentation broth.

  • Sample Preparation:

    • Withdraw a sample from the fermentation broth.

    • Centrifuge the sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the sample as necessary with the mobile phase to fall within the linear range of the standard curve.

  • HPLC Analysis:

    • Column: A suitable column for organic acid or sugar analysis (e.g., a reverse-phase C18 column).[1][14]

    • Mobile Phase: A common mobile phase is a dilute solution of sulfuric acid (e.g., 0.01 N) or a phosphate buffer (e.g., pH 4.65).[1][14]

    • Flow Rate: Set a flow rate appropriate for the column (e.g., 0.5-0.6 mL/min).[1][14]

    • Column Temperature: Maintain a constant column temperature (e.g., 25-40°C).[1][14]

    • Detector: A refractive index (RI) detector is commonly used for the detection of 1,2-propanediol.[14]

    • Injection Volume: 10-30 µL.[14]

  • Quantification:

    • Prepare a standard curve using known concentrations of pure this compound.

    • Compare the peak area of the sample to the standard curve to determine the concentration.

Protocol 2: Glycerol Dehydrogenase (gldA) Activity Assay

This spectrophotometric assay measures the NADH-dependent reduction of a substrate by glycerol dehydrogenase. The activity is determined by monitoring the increase in absorbance at 340 nm due to the formation of NADH.

  • Reagents:

    • Assay Buffer: e.g., 0.125 M Carbonate/bicarbonate buffer, pH 10.0.[15]

    • Substrate: e.g., 1.0 M Glycerol.[15]

    • Cofactor: e.g., 0.1 M NAD+.[15]

    • Enzyme Sample: Crude cell extract or purified enzyme diluted in an appropriate buffer (e.g., 0.05 M potassium phosphate buffer, pH 7.6).[15]

  • Procedure:

    • Set a spectrophotometer to 340 nm and maintain the temperature at 25°C.[15]

    • In a cuvette, combine the assay buffer, NAD+ solution, and glycerol solution.[15]

    • Incubate for 4-5 minutes to reach temperature equilibrium and establish a blank rate.[15]

    • Initiate the reaction by adding a small volume (e.g., 0.1 mL) of the diluted enzyme solution and mix gently.[15]

    • Record the increase in absorbance at 340 nm for 3-5 minutes.[15]

  • Calculation:

    • Determine the rate of change in absorbance per minute (ΔOD/min) from the initial linear portion of the curve.

    • Use the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹ cm⁻¹) to calculate the enzyme activity. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Protocol 3: Methylglyoxal Synthase (mgsA) Activity Assay

This is an example of a coupled enzyme assay to determine the activity of methylglyoxal synthase. The production of methylglyoxal is coupled to a reaction that can be monitored spectrophotometrically.

  • Principle: Methylglyoxal synthase converts DHAP to methylglyoxal. The methylglyoxal produced can be measured using a colorimetric or fluorometric assay kit, which typically involves a set of engineered enzymes and a probe that generates a detectable signal.[16][17]

  • Reagents (Example using a commercial kit):

    • Assay Buffer

    • Substrate (DHAP)

    • Enzyme Mix (containing coupling enzymes)

    • Probe (colorimetric or fluorometric)

    • Enzyme Sample (crude cell extract or purified enzyme)

    • Methylglyoxal Standard

  • Procedure (General outline):

    • Prepare a standard curve with known concentrations of methylglyoxal.

    • Prepare reaction mixtures containing the assay buffer, substrate, probe, and enzyme mix.

    • Add the enzyme sample to initiate the reaction. Also, prepare a background control without the enzyme sample.

    • Incubate at a specific temperature for a set time (e.g., 60 minutes at room temperature), protected from light.[17]

    • Stop the reaction (e.g., by heating).[17]

    • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Calculation:

    • Subtract the background reading from the sample reading.

    • Determine the concentration of methylglyoxal produced by comparing the sample reading to the standard curve.

    • Calculate the specific activity of the methylglyoxal synthase in your sample.

Visualizations

Troubleshooting_Low_Yield start Low this compound Yield check_expression Verify Expression of Key Enzymes (mgsA, gldA, etc.) start->check_expression Is the strain engineered? check_byproducts Analyze Byproduct Formation (e.g., Lactate) start->check_byproducts check_conditions Evaluate Reaction Conditions (pH, Temp, Aeration) start->check_conditions check_cofactor Assess Cofactor Regeneration start->check_cofactor optimize_expression Optimize Induction Conditions/Codon Usage check_expression->optimize_expression Expression low engineer_strain Metabolic Engineering: Knockout Competing Pathways check_byproducts->engineer_strain High byproducts optimize_conditions Systematically Optimize Process Parameters check_conditions->optimize_conditions Suboptimal add_cosubstrate Add Co-substrate for Cofactor Regeneration check_cofactor->add_cosubstrate Inefficient success Improved Yield optimize_expression->success engineer_strain->success optimize_conditions->success add_cosubstrate->success

Caption: A troubleshooting workflow for addressing low yields of this compound.

Metabolic_Pathway glucose Glucose glycolysis Glycolysis glucose->glycolysis dhap DHAP glycolysis->dhap pyruvate Pyruvate glycolysis->pyruvate methylglyoxal Methylglyoxal dhap->methylglyoxal mgsA lactaldehyde R-Lactaldehyde methylglyoxal->lactaldehyde gldA nad_nadh1 NADH -> NAD+ propanediol This compound lactaldehyde->propanediol reductase (e.g., fucO) nad_nadh2 NADH -> NAD+ lactate Lactate (Byproduct) pyruvate->lactate ldhA nad_nadh1->lactaldehyde nad_nadh2->propanediol

Caption: The metabolic pathway for this compound production from glucose.

References

Stability and storage conditions for R-(-)-1,2-Propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of R-(-)-1,2-Propanediol.

Stability and Storage Data

Proper handling and storage are crucial for maintaining the integrity of this compound. The following table summarizes its key stability and storage parameters.

ParameterValueReferences
Chemical Stability Stable under recommended storage conditions.[1][2][3]
Recommended Storage Temperature Room temperature; store in a cool, dry place.[2][4][5][6]
Hygroscopicity Hygroscopic; readily absorbs moisture from the air.[2][3][4][5]
Light Sensitivity Protect from UV radiation and sunlight.[3][7]
Air Sensitivity Tends to oxidize at high temperatures. Store under an inert atmosphere.[2][8]
Incompatibilities Strong oxidizing agents, acid chlorides, acid anhydrides, chloroformates, and reducers.[3][4][5]
Shelf Life Stable for years at room temperature if stored properly. However, some suppliers suggest a "fair to poor" shelf life due to its hygroscopic nature.[2][4][5]
Hazardous Decomposition Products Under fire conditions, may produce carbon oxides.[9]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5][8] It is also recommended to store it under an inert atmosphere to prevent oxidation, especially if it will be stored for an extended period.[8] Due to its hygroscopic nature, it is critical to protect it from moisture.[3][8]

Q2: My this compound has been exposed to air for a short period. Is it still usable?

A2: Brief exposure to air is unlikely to cause significant degradation, especially at room temperature. However, because the compound is hygroscopic, it will have absorbed some moisture. For applications sensitive to water content, it is advisable to use a fresh, unopened container or to dry the exposed material if a suitable protocol is available.

Q3: Can I store this compound in a standard laboratory refrigerator?

A3: Yes, storing this compound in a standard laboratory refrigerator (typically 2-8°C) is acceptable and can help to minimize potential degradation from higher temperatures. Ensure the container is tightly sealed to prevent moisture absorption.

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[3][4][5] Contact with these substances can lead to vigorous reactions.

Q5: Are there any visible signs of degradation for this compound?

A5: this compound is a clear, colorless, and viscous liquid.[5] Any change in color, such as yellowing, or a noticeable change in viscosity could indicate degradation or contamination. If you observe any such changes, it is recommended to use a fresh stock for your experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results Degradation of this compound due to improper storage (e.g., exposure to moisture, air, or high temperatures).- Verify the storage conditions of your this compound. - Use a fresh, unopened container of the reagent. - Consider analytical testing (e.g., water content analysis) of the suspect reagent.
Precipitate formation in solutions containing this compound Contamination of the this compound or reaction with an incompatible substance.- Ensure all glassware is clean and dry. - Review the experimental protocol to check for any incompatible reagents. - Filter the solution if appropriate for your application, but it is best to start with fresh reagents.
pH of the solution is off Absorption of acidic or basic gases from the atmosphere if the container was not properly sealed.- Always use a tightly sealed container for storage. - Check the pH of the this compound before use in pH-sensitive applications.

Experimental Protocols

General Handling Protocol for this compound

This protocol outlines the best practices for handling this compound to maintain its stability and purity.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_area Work in a clean, dry area get_reagent Retrieve this compound from storage prep_area->get_reagent 1. allow_temp Allow container to reach room temperature before opening get_reagent->allow_temp 2. open_inert Open container under an inert atmosphere (e.g., nitrogen or argon) allow_temp->open_inert 3. dispense Quickly dispense the required amount open_inert->dispense 4. seal_tight Immediately and tightly seal the container dispense->seal_tight 5. return_storage Return container to proper storage conditions seal_tight->return_storage 6.

This compound Handling Workflow

Logical Troubleshooting Flowchart

This flowchart provides a logical approach to troubleshooting issues that may be related to the stability of this compound.

Troubleshooting_Flowchart start Inconsistent Experimental Results check_storage Were storage conditions optimal? (cool, dry, tightly sealed, protected from light) start->check_storage check_age Is the reagent old or frequently used? check_storage->check_age Yes use_new Use a fresh, unopened container of this compound check_storage->use_new No check_contamination Possibility of contamination? check_age->check_contamination No check_age->use_new Yes check_contamination->use_new Yes investigate_other Investigate other experimental parameters check_contamination->investigate_other No problem_solved Problem Resolved use_new->problem_solved

Troubleshooting Experimental Inconsistencies

References

Overcoming challenges in the purification of R-(-)-1,2-Propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of R-(-)-1,2-Propanediol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, particularly from fermentation broths.

Issue 1: Low Purity of Final Product

  • Question: My final this compound product has low purity, even after distillation. What are the likely causes and how can I improve it?

  • Answer: Low purity is a common challenge and can be attributed to several factors. Structurally similar byproducts from fermentation, such as acetol, lactate (B86563), and glycerol (B35011), can be difficult to separate by distillation alone.[1] Additionally, residual salts and water can co-distill or interfere with the separation process.

    Troubleshooting Steps:

    • Identify Impurities: Utilize analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to identify the specific impurities in your product.[2]

    • Pre-treatment of Fermentation Broth: Before distillation, consider pre-treatment steps to remove salts and other non-volatile impurities. This can include:

      • Solvent Precipitation: Adding a solvent like ethanol (B145695) can cause salts to precipitate, which can then be removed by filtration.[3]

      • Ion Exchange Chromatography: This can be effective for removing charged impurities like organic acids and salts.[3]

    • Optimize Distillation:

      • Fractional Distillation: Employ a fractional distillation column with a sufficient number of theoretical plates for better separation of components with close boiling points.

      • Vacuum Distillation: Lowering the pressure will reduce the boiling point of this compound, which can help prevent degradation and improve separation from higher-boiling impurities.

    • Post-Distillation Polishing: If impurities persist, a final polishing step using preparative chromatography can be employed to achieve high purity.

Issue 2: Low Yield of Purified this compound

  • Question: I am losing a significant amount of my product during the purification process. What are the potential causes and how can I improve the yield?

  • Answer: Low yield can result from several factors, including product degradation, incomplete extraction, or losses during transfers.

    Troubleshooting Steps:

    • Minimize Degradation: this compound can degrade at high temperatures. Use vacuum distillation to lower the boiling point and minimize thermal stress.

    • Optimize Extraction: If using liquid-liquid extraction, ensure the solvent system and pH are optimized for maximum partitioning of this compound into the organic phase. Perform multiple extractions with smaller volumes of solvent for better efficiency.

    • Prevent Salt Precipitation: As mentioned for low purity, high salt concentrations can lead to fouling of equipment and loss of product.[1][3] Pre-treatment to remove salts is crucial.[3]

    • Metabolic Engineering: The most effective way to improve overall yield is often to address the source of byproducts. Genetically modifying the production strain to reduce the formation of competing products like lactate can significantly increase the final yield of this compound.[2][4]

Frequently Asked Questions (FAQs)

  • Q1: What are the main challenges in purifying this compound from a fermentation broth?

  • A1: The primary challenges include the removal of mineral and organic salts, which can cause equipment fouling, and the separation from structurally similar byproducts like glycerol and lactate.[1][3] The high water content of the broth also makes the initial stages of purification energy-intensive.[1]

  • Q2: Can I use crystallization to purify this compound?

  • A2: While crystallization is a powerful purification technique for many compounds, this compound is a viscous liquid with a low freezing point, making crystallization challenging. However, derivatization to a solid ester followed by crystallization and subsequent hydrolysis back to the diol is a potential, though more complex, strategy.

  • Q3: How can I determine the enantiomeric purity of my this compound?

  • A3: The most common method for determining enantiomeric purity is through chiral Gas Chromatography (GC).[2] This often requires derivatization of the diol to a more volatile species. Chiral HPLC can also be used.

  • Q4: What is the role of metabolic engineering in the purification of this compound?

  • A4: Metabolic engineering plays a crucial role by simplifying the purification process at its source. By genetically modifying the microbial strain to minimize the production of byproducts, the starting material for purification is cleaner, leading to higher purity and yield with less complex downstream processing.[2] For instance, knocking out genes responsible for lactate production can divert more carbon towards the desired this compound pathway.[2]

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniquePrincipleAdvantagesDisadvantagesTypical PurityTypical Yield
Fractional Distillation Separation based on differences in boiling points.Scalable, relatively low cost for bulk separation.Limited resolution for compounds with close boiling points, potential for thermal degradation.95-99%70-90%
Vacuum Distillation Distillation at reduced pressure to lower boiling points.Reduces thermal degradation, improves separation from high-boiling impurities.Requires specialized equipment, potential for foaming.>99%80-95%
Solvent Extraction Partitioning of the compound between two immiscible liquid phases.Good for initial cleanup and removal of water-soluble impurities.Incomplete extraction, requires large volumes of solvents, emulsion formation can be an issue.N/A (typically a pre-purification step)85-98% (in the extract)
Ion Exchange Chromatography Separation based on charge interactions with a stationary phase.Effective for removing salts and charged organic molecules.Resin can be fouled by proteins and other large molecules, requires regeneration.N/A (typically a pre-purification step)>95%
Preparative HPLC High-resolution separation based on differential partitioning between a mobile and stationary phase.Can achieve very high purity, effective for separating closely related compounds.Expensive, not easily scalable for large quantities, requires significant solvent usage.>99.5%60-80%

Note: The typical purity and yield values are estimates and can vary significantly based on the initial purity of the material and the specific experimental conditions.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of this compound

Objective: To purify this compound from a crude mixture containing water and other volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and collection flask

  • Thermometer

  • Heating mantle

  • Vacuum pump and pressure gauge

  • Boiling chips or magnetic stirrer

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.

  • Charging the Flask: Add the crude this compound and boiling chips to the round-bottom flask.

  • Applying Vacuum: Gradually apply vacuum to the system, reducing the pressure to the desired level (e.g., 10-20 mmHg).

  • Heating: Begin heating the flask gently with the heating mantle.

  • Collecting Fractions:

    • Fore-run: Collect the initial fraction, which will likely contain water and other low-boiling impurities. The temperature at the distillation head will be relatively low.

    • Main Fraction: As the temperature at the distillation head stabilizes near the boiling point of this compound at the applied pressure, switch to a new collection flask to collect the purified product.

    • End Fraction: As the distillation rate slows and the temperature begins to rise or fall, stop the distillation. The remaining material in the flask will contain higher-boiling impurities.

  • Analysis: Analyze the purity of the collected main fraction using GC or HPLC.

Protocol 2: Preparative HPLC for Final Polishing of this compound

Objective: To achieve high-purity this compound by removing trace impurities.

Materials:

  • Partially purified this compound

  • HPLC system with a preparative column (e.g., C18)

  • Mobile phase solvents (e.g., HPLC-grade water and acetonitrile)

  • Fraction collector

Procedure:

  • Method Development: Develop an analytical HPLC method to achieve good separation of this compound from its impurities.

  • Sample Preparation: Dissolve the partially purified this compound in the mobile phase.

  • System Equilibration: Equilibrate the preparative HPLC column with the mobile phase until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the sample onto the column. Use a fraction collector to collect the eluent in separate fractions as the this compound peak elutes.

  • Analysis of Fractions: Analyze the collected fractions using the analytical HPLC method to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Troubleshooting_Purification start Start: Purified This compound Fails QC check_purity Check Purity (GC/HPLC) start->check_purity check_yield Check Yield check_purity->check_yield Passes low_purity Low Purity check_purity->low_purity Fails low_yield Low Yield check_yield->low_yield Fails end_pass End: Product Passes QC check_yield->end_pass Passes identify_impurities Identify Impurities (GC-MS) low_purity->identify_impurities check_degradation Evidence of Degradation? low_yield->check_degradation salts_organics Salts / Organic Acids Present? identify_impurities->salts_organics volatile_impurities Volatile Impurities with Close B.P.? salts_organics->volatile_impurities No add_pretreatment Action: Add Pre-treatment (Solvent Precipitation, Ion Exchange) salts_organics->add_pretreatment Yes optimize_distillation Action: Optimize Distillation (Fractional Column, Vacuum) volatile_impurities->optimize_distillation Yes preparative_hplc Action: Add Polishing Step (Preparative HPLC) volatile_impurities->preparative_hplc Trace Amounts add_pretreatment->check_purity optimize_distillation->check_purity preparative_hplc->check_purity use_vacuum Action: Use Vacuum Distillation check_degradation->use_vacuum Yes check_extraction Incomplete Extraction? check_degradation->check_extraction No use_vacuum->check_yield optimize_extraction Action: Optimize Extraction Conditions (Solvent, pH, Repetitions) check_extraction->optimize_extraction Yes consider_metabolic_eng Consider Metabolic Engineering to Reduce Byproducts check_extraction->consider_metabolic_eng No optimize_extraction->check_yield consider_metabolic_eng->end_pass

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Workflow fermentation Fermentation Broth (Crude this compound, Cells, Salts, Byproducts) clarification Clarification (Centrifugation/Filtration) fermentation->clarification cell_free_broth Cell-Free Broth clarification->cell_free_broth salt_removal Salt & Organic Acid Removal (Solvent Precipitation or Ion Exchange) cell_free_broth->salt_removal desalted_broth Desalted Broth salt_removal->desalted_broth water_removal Water & Solvent Removal (Evaporation) desalted_broth->water_removal concentrate Concentrated Crude Product water_removal->concentrate distillation Fractional Vacuum Distillation concentrate->distillation partially_pure Partially Purified Product (~95-99%) distillation->partially_pure polishing Final Polishing (Preparative HPLC) partially_pure->polishing qc_analysis QC Analysis (GC, Chiral GC, HPLC) partially_pure->qc_analysis high_purity_product High Purity Product (>99.5%) polishing->high_purity_product If required high_purity_product->qc_analysis

Caption: General purification workflow for this compound from fermentation.

References

Technical Support Center: Catalyst Deactivation and Regeneration in R-(-)-1,2-Propanedi-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation and regeneration during the synthesis of R-(-)-1,2-Propanediol.

Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues encountered during experimentation.

Issue 1: Low Conversion and/or Reaction Rate

Q1: My asymmetric hydrogenation of hydroxyacetone (B41140) (acetol) to this compound is sluggish or stalling before completion. What are the potential causes related to the catalyst?

A1: Low conversion is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions. The primary causes include:

  • Catalyst Poisoning: Trace impurities in the substrate or solvent can act as poisons to the catalyst. Common poisons for noble metal catalysts like Ruthenium-BINAP include sulfur, chlorides, and nitrogen-containing compounds.

  • Thermal Degradation: High reaction temperatures can lead to the sintering of supported metal catalysts or the degradation of the chiral ligands in homogeneous catalysts. For instance, Ru-BINAP complexes can decompose at elevated temperatures.

  • Oxidation of the Catalyst: Exposure of the catalyst to air (oxygen) can lead to the oxidation of the active metal center, rendering it inactive. This is particularly critical for catalysts in their reduced state.

  • Incomplete Catalyst Activation: Some catalysts require an in-situ activation step to form the active catalytic species. Incomplete activation will result in a lower concentration of active sites.

Troubleshooting Steps:

  • Feedstock Purification: Ensure the hydroxyacetone and solvent are of high purity. Consider passing them through a column of activated alumina (B75360) or a suitable scavenger resin to remove potential poisons.

  • Optimize Reaction Temperature: Lower the reaction temperature to the minimum effective level to mitigate thermal degradation. For sensitive chiral catalysts, even a small increase in temperature can significantly impact their stability.

  • Ensure Inert Atmosphere: All manipulations of the catalyst and the reaction itself should be performed under a strict inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

  • Verify Catalyst Activation Protocol: Double-check the activation procedure for your specific catalyst. For in-situ generated catalysts, ensure the correct stoichiometry of precursors and appropriate reaction conditions for its formation.

Issue 2: Decreasing Enantioselectivity (ee)

Q2: I am observing a good initial conversion, but the enantiomeric excess (ee) of my this compound is low or decreases over time. What could be the cause?

A2: A decline in enantioselectivity is often indicative of changes to the chiral environment of the catalyst. Potential causes include:

  • Ligand Degradation: The chiral ligands (e.g., BINAP) that impart stereoselectivity can degrade under reaction conditions. This can be caused by heat, reactive impurities, or interaction with the solvent or base.

  • Formation of Achiral Active Species: The active chiral catalyst may decompose into or exist in equilibrium with a less selective or achiral species. This can lead to a competing, non-enantioselective reaction pathway.

  • Racemization of the Product: While less common for 1,2-propanediol, the reaction conditions themselves could potentially lead to the racemization of the desired product.

  • Influence of Base: In many asymmetric hydrogenations, a base is used as a co-catalyst or to activate the catalyst. An incorrect choice of base or an inappropriate base-to-catalyst ratio can negatively affect enantioselectivity.

Troubleshooting Steps:

  • Monitor Ligand Integrity: If possible, analyze the reaction mixture at different time points using techniques like NMR or HPLC to check for ligand degradation products.

  • Optimize Base and Solvent: Screen different solvents and bases, and optimize the base-to-catalyst ratio. The choice of solvent can significantly influence the stability of the catalyst and the transition state leading to the desired enantiomer.

  • Lower Reaction Temperature and Time: Reducing the reaction temperature and time can help minimize both ligand degradation and potential product racemization.

  • Check for Competing Reactions: Analyze the reaction mixture for byproducts that might indicate alternative, non-enantioselective reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of catalyst deactivation in this compound synthesis?

A1: The primary deactivation mechanisms depend on the type of catalyst used. For the common routes to this compound:

  • Asymmetric Hydrogenation of Hydroxyacetone (Homogeneous Ru-BINAP type catalysts):

    • Ligand Degradation: The chiral phosphine (B1218219) ligands can be susceptible to oxidation or other forms of chemical degradation.

    • Formation of Inactive Dimers: The active monomeric ruthenium species can dimerize to form inactive or less active species.

    • Poisoning: As mentioned earlier, impurities can coordinate to the metal center and block the active site.

  • Hydrogenolysis of Glycerol (B35011) (Heterogeneous Copper-based catalysts):

    • Sintering: At high temperatures, the small metal particles on the support can agglomerate into larger particles, reducing the active surface area.[1][2]

    • Coking/Fouling: Carbonaceous deposits can form on the catalyst surface, blocking active sites and pores.[3][4]

    • Leaching: The active metal can dissolve into the reaction medium, leading to a permanent loss of activity.[2]

    • Poisoning: Feedstock impurities from crude glycerol (e.g., chlorides, sulfur compounds) are a major cause of deactivation.

Q2: Can a deactivated catalyst be regenerated?

A2: In many cases, yes. The feasibility and method of regeneration depend on the deactivation mechanism:

  • Coking/Fouling: This is often reversible by controlled oxidation (calcination) to burn off the carbon deposits, followed by a reduction step to reactivate the metal.[4]

  • Poisoning: If the poison is weakly adsorbed, it may be removed by washing with a suitable solvent or a mild acid/base solution. Severe poisoning may be irreversible.

  • Oxidation: An oxidized catalyst can often be reactivated by reduction in a stream of hydrogen.

  • Sintering and Leaching: These are generally considered irreversible deactivation mechanisms.

Q3: Is there a general protocol for regenerating a deactivated catalyst?

A3: While specific protocols vary, a general workflow for regenerating a heterogeneous catalyst deactivated by coking is as follows:

  • Solvent Washing: The spent catalyst is first washed with a solvent (e.g., ethanol, methanol) to remove any adsorbed organic species.[4]

  • Drying: The washed catalyst is then dried to remove the solvent, typically in an oven at a moderate temperature (e.g., 100-120 °C).

  • Calcination (Oxidation): The dried catalyst is heated in a controlled atmosphere containing oxygen (e.g., air) to burn off the coke deposits. The temperature and duration are critical to avoid damaging the catalyst structure.[4]

  • Reduction: The calcined catalyst is then reduced in a hydrogen-containing gas stream to restore the active metal sites.[4]

For homogeneous catalysts, regeneration is often more complex and may involve isolating the catalyst and attempting to purify it or regenerate the active species through a chemical reaction.

Quantitative Data on Catalyst Performance and Deactivation

Table 1: Performance Comparison of Catalysts in Asymmetric Ketone Hydrogenation (Model Reaction: Acetophenone)

CatalystSubstrate/Catalyst RatioTemperature (°C)H₂ Pressure (atm)Time (h)Conversion (%)ee (%) (Configuration)Reference
RuCl₂[(S)-tolbinap][(S,S)-dpen]10,00030815>9999 (R)[Noyori et al.]
RuCl₂[(R)-BINAP]100,0002510012>9998 (R)[Benchchem]
(S)-CBS10-30N/A (BH₃·SMe₂)19796.5 (R)[Benchchem]
Ni-Cu/AlO(OH)N/A200401090.279.5 (for 1,2-PD from glycerol)[5]
Cu-Zn/MgON/A2207.1N/A~98.5~89 (for 1,2-PD from glycerol)[6]

Table 2: Deactivation and Regeneration Data for Selected Catalysts

CatalystDeactivation MechanismDeactivation Rate/ObservationRegeneration MethodRegeneration EfficiencyReference
Ru-BINAP typeLigand degradation, dimer formationActivity loss observed over several hours of reaction.[1][7]Not typically regenerated in-situ. Focus is on prevention.N/A[1][7]
Cu/ZrO₂Organic deposits (coking)Decrease in 1,2-PDO yield over multiple cycles.Calcination in air followed by reduction.Almost complete recovery of initial yield.[5]
Cu-Cr (Ba)Not specifiedStable on-stream for ~800 hours in continuous operation.N/AN/A[8]
Pt/γ-Al₂O₃CokingActivity loss in the first cycle.Calcination in air at 350 °C.Recovered initial activity and selectivity in the second cycle.[4]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of Hydroxyacetone

Materials:

  • [RuCl₂(diphosphine)(diamine)] catalyst (e.g., RuCl₂[(R)-BINAP][(R,R)-DPEN])

  • Hydroxyacetone (acetol)

  • Anhydrous, degassed solvent (e.g., 2-propanol or methanol)

  • Base (e.g., potassium tert-butoxide)

  • High-pressure hydrogenation vessel (autoclave)

  • Schlenk line and inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (if in-situ): In a Schlenk flask under an inert atmosphere, dissolve the ruthenium precursor (e.g., [RuCl₂(benzene)]₂) and the chiral ligand (e.g., (R)-BINAP) in an anhydrous, degassed solvent. Stir at the recommended temperature and time to form the catalyst precursor.

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, charge the autoclave with the catalyst solution, the solvent, and the hydroxyacetone.

  • Base Addition: Add the base to the reaction mixture.

  • Hydrogenation: Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure.

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor the progress by taking aliquots (using a sampling valve) for analysis by GC or HPLC to determine conversion and enantiomeric excess.

  • Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen pressure. The product can be purified by distillation or chromatography.

Protocol 2: General Procedure for Regeneration of a Coked Copper Chromite Catalyst

Materials:

  • Spent copper chromite catalyst

  • Volatile solvent (e.g., methanol (B129727) or ethanol)

  • Tube furnace

  • Source of nitrogen, air, and hydrogen

Procedure:

  • Solvent Wash: Place the spent catalyst in a flask and add the solvent. Stir or sonicate for a period to dissolve and remove adsorbed organic materials. Decant the solvent and repeat the washing step if necessary.

  • Drying: Dry the washed catalyst in an oven at 110-120 °C for several hours to remove all traces of the solvent.

  • Calcination:

    • Place the dried catalyst in a quartz tube within a tube furnace.

    • Purge the tube with an inert gas like nitrogen.

    • Slowly heat the furnace to the target calcination temperature (e.g., 350-450 °C) while introducing a controlled flow of air or a dilute oxygen/nitrogen mixture. Caution: The oxidation of coke is exothermic and must be controlled to avoid overheating and sintering the catalyst.

    • Hold at the calcination temperature for a specified time (e.g., 2-4 hours) until the coke is completely removed.

    • Cool the catalyst under a flow of nitrogen.

  • Reduction:

    • Once cooled, switch the gas flow to hydrogen.

    • Slowly heat the furnace to the reduction temperature (e.g., 200-300 °C).

    • Hold at the reduction temperature for a specified time (e.g., 2-4 hours) to reduce the copper oxide back to metallic copper.

    • Cool the catalyst to room temperature under a flow of nitrogen before handling.

Visualizations

Troubleshooting_Low_Conversion start Low Conversion/ Stalled Reaction check_purity Check Substrate and Solvent Purity start->check_purity Poisoning? check_temp Verify Reaction Temperature start->check_temp Thermal Degradation? check_inert Ensure Inert Atmosphere start->check_inert Oxidation? check_activation Confirm Catalyst Activation Protocol start->check_activation Inactive Catalyst? purify Purify Feedstock (e.g., alumina column) check_purity->purify Impurities Detected lower_temp Lower Reaction Temperature check_temp->lower_temp Temp Too High improve_inert Improve Inert Gas Technique (Schlenk/Glovebox) check_inert->improve_inert Air Leaks Suspected optimize_activation Optimize Activation Conditions check_activation->optimize_activation Incomplete Activation Regeneration_Workflow start Spent Catalyst (Coked) wash 1. Solvent Wash (e.g., Ethanol) start->wash end Regenerated Active Catalyst dry 2. Drying (110-120 °C) wash->dry calcine 3. Calcination (Air, 350-450 °C) dry->calcine reduce 4. Reduction (H₂, 200-300 °C) calcine->reduce reduce->end

References

Technical Support Center: Analytical Method Validation for R-(-)-1,2-Propanediol Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of R-(-)-1,2-Propanediol purity assessment, primarily focusing on chiral Gas Chromatography (GC) methods.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental analysis of this compound purity.

Issue IDQuestionPossible Causes & Solutions
GC-001 Why am I seeing poor resolution between the (R) and (S)-1,2-Propanediol enantiomer peaks? 1. Inadequate Chromatographic Conditions: - Solution: Optimize the GC oven temperature program. A slower ramp rate or a lower initial temperature can improve separation.[1] - Solution: Ensure the carrier gas flow rate is optimal. Check and adjust the flow rate as per the column manufacturer's recommendation.2. Column Issues: - Solution: The chiral stationary phase of the column may have degraded. Replace the GC column with a new one of the same type. - Solution: Ensure you are using the correct chiral column for this separation. Polysaccharide-based chiral stationary phases are often effective.[2]3. Improper Derivatization: - Solution: Incomplete derivatization can lead to poor peak shape and resolution. Ensure the derivatization reaction goes to completion by checking reaction time, temperature, and reagent concentrations.[1][3]
GC-002 What is causing significant peak tailing for my this compound peak? 1. Active Sites in the GC System: - Solution: Active sites in the injector liner or the column can interact with the polar hydroxyl groups of the analyte. Use a deactivated liner and ensure the column is properly conditioned.[4] - Solution: Trimming a small portion (e.g., 10-20 cm) from the front of the column can remove active sites that have developed over time.[4]2. Sample Overload: - Solution: Injecting too concentrated a sample can lead to peak tailing. Dilute the sample and re-inject.3. Inefficient Sample Transfer: - Solution: For splitless injections, a low split vent flow can cause tailing of early eluting peaks. Ensure an adequate split vent flow is used.[5]
GC-003 My results for enantiomeric excess (% ee) are not reproducible. What should I check? 1. Inconsistent Injection Volume: - Solution: Ensure the autosampler is functioning correctly and the syringe is not faulty. Perform several blank injections to check for carryover.2. Variability in Sample Preparation: - Solution: Inconsistencies in the derivatization step can lead to variable results. Ensure precise and consistent addition of all reagents.3. Integration Issues: - Solution: Poor integration of peaks, especially the minor enantiomer peak, can lead to inaccurate results. Manually review the peak integration and adjust the integration parameters if necessary. Tailing peaks can make integration less accurate.[4]
GC-004 I am observing extraneous peaks in my chromatogram. What could be their source? 1. Impurities in the Sample or Reagents: - Solution: The sample itself may contain impurities. Also, check the purity of the solvents and derivatizing agents used.[6] - Solution: Run a blank analysis with only the solvent and reagents to identify any peaks originating from them.2. Septum Bleed: - Solution: Pieces of the injector septum can break off and enter the liner, causing ghost peaks. Use high-quality, low-bleed septa and replace them regularly.[7]3. Carryover from Previous Injections: - Solution: Insufficient cleaning of the syringe or a contaminated injector liner can lead to carryover. Implement a thorough wash cycle for the autosampler syringe between injections and clean or replace the injector liner.

Frequently Asked Questions (FAQs)

Q1: Why is chiral purity assessment of this compound important?

A1: The stereochemical purity of chiral molecules like this compound is critical in the pharmaceutical and chemical industries.[1] Different enantiomers of a chiral drug can have significantly different pharmacological, toxicological, and pharmacokinetic properties.[2] Therefore, ensuring a high enantiomeric excess of the desired R-(-) enantiomer is crucial for its application as a chiral building block in the synthesis of optically active compounds.[1]

Q2: What are the common analytical techniques for determining the enantiomeric purity of this compound?

A2: The most common methods include Chiral Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and polarimetry.[1] Chiral High-Performance Liquid Chromatography (HPLC) can also be used. Chiral GC is often preferred for its high resolution and sensitivity.

Q3: Is derivatization necessary for the GC analysis of this compound?

A3: Direct analysis of 1,2-propanediol enantiomers can be challenging due to their high polarity and low volatility, which can result in poor peak shape and low sensitivity.[6] Derivatization with a suitable reagent (e.g., (S)-(+)-2-phenylbutyryl chloride or trifluoroacetic anhydride) is often required to enhance volatility and improve chromatographic separation.[1][3]

Q4: What are the key validation parameters for an analytical method for purity assessment according to ICH guidelines?

A4: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for a quantitative impurity test include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[8][9]

Q5: How do I establish the specificity of my chiral GC method?

A5: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of other components, including its enantiomer and potential impurities. This can be demonstrated by achieving baseline resolution between the (R) and (S) enantiomer peaks.[1] Spiking the sample with the (S)-enantiomer and any known impurities can also be used to confirm that there is no interference with the this compound peak.

Q6: What is an acceptable range for linearity in this method?

A6: For an impurity method, the linearity should typically be established from the reporting level of the impurity to 120% of the specification.[9] For example, if the specification for the (S)-enantiomer is 1.0%, the linearity should be demonstrated from a concentration corresponding to the limit of quantitation (LOQ) up to 1.2%. A minimum of 5 concentration levels is recommended for establishing linearity.[8]

Experimental Protocol: Chiral GC-FID Analysis of this compound

This protocol describes a general method for the determination of the enantiomeric purity of this compound by chiral gas chromatography with flame ionization detection (GC-FID) after derivatization.

1. Materials and Reagents

  • This compound sample

  • (S)-(+)-1,2-Propanediol reference standard

  • Derivatizing agent: Trifluoroacetic anhydride (B1165640) (TFAA)

  • Solvent: Dichloromethane (B109758) (DCM), anhydrous

  • Pyridine, anhydrous

  • Nitrogen gas for drying

2. Instrumentation

  • Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • Chiral capillary column (e.g., Rt-βDEXsm or equivalent).[10]

3. Standard and Sample Preparation

  • Standard Preparation: Accurately weigh about 10 mg of (S)-(+)-1,2-Propanediol into a 10 mL volumetric flask and dilute to volume with dichloromethane.

  • Sample Preparation: Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask and dilute to volume with dichloromethane.

4. Derivatization Procedure [1]

  • Transfer 1.0 mL of the standard or sample solution into a clean, dry vial.

  • Add 100 µL of anhydrous pyridine.

  • Add 150 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial tightly and vortex for 1 minute.

  • Allow the reaction to proceed at room temperature for 30 minutes.

  • Evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1.0 mL of dichloromethane for GC analysis.

5. GC-FID Conditions

ParameterValue
Column Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial temperature: 80 °C, hold for 1 minRamp: 5 °C/min to 130 °C, hold for 0 min[1]
Detector FID
Detector Temperature 250 °C

6. Data Analysis

  • Identify the peaks for the derivatized (R) and (S)-1,2-Propanediol based on the retention time from the analysis of the standard.

  • Calculate the percentage of each enantiomer using the peak areas.

  • Determine the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100

Quantitative Data Summary

The following table summarizes typical validation parameters and acceptance criteria for a chiral GC method for the purity assessment of this compound.

Validation ParameterTypical Acceptance CriteriaExample Data
Specificity Baseline resolution (R > 1.5) between enantiomers. No interference from blank or placebo.R = 2.1
Linearity (for S-enantiomer) Correlation coefficient (r²) ≥ 0.99r² = 0.998
Range From LOQ to 120% of the specification limit for the S-enantiomer.0.05% to 1.2%
Accuracy (Recovery) 80.0% to 120.0% recovery for the S-enantiomer.98.5% - 103.2%
Precision (Repeatability, %RSD) %RSD ≤ 10.0% for the S-enantiomer at the specification limit.%RSD = 2.5%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 30.015%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 100.05%

Diagrams

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Reporting Sample This compound Sample Weighing Dissolution Dissolution in Dichloromethane Sample->Dissolution Standard (S)-(+)-1,2-Propanediol Standard Weighing Standard->Dissolution Derivatization Derivatization with TFAA Dissolution->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Chromatography Chiral GC Separation GC_Injection->Chromatography Detection FID Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calculation Purity & % ee Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for the chiral GC analysis of this compound.

References

Technical Support Center: Scaling Up R-(-)-1,2-Propanediol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of R-(-)-1,2-Propanediol. It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during production.

Troubleshooting Guides

This section addresses specific issues that may arise during the production of this compound, categorized by the synthesis method.

Biotechnological Production (Fermentation)

Question: Why is the yield of this compound from my fermentation lower than expected?

Answer: Low yields in microbial fermentation of this compound can be attributed to several factors, primarily related to metabolic pathway inefficiencies and suboptimal culture conditions.[1]

  • Metabolic Imbalance: A primary cause is the diversion of carbon flux towards competing metabolic pathways, leading to the formation of byproducts such as lactate (B86563), acetate, and ethanol (B145695) instead of the desired this compound.[1] The accumulation of toxic intermediates, like methylglyoxal (B44143), can also inhibit cell growth and enzyme activity, thereby reducing the final product yield.[2]

  • Suboptimal Fermentation Conditions: Parameters such as temperature, pH, and aeration are critical for optimal enzyme function and microbial growth. Deviations from the optimal ranges for your specific production strain can significantly impact yield.[1] For instance, some engineered E. coli strains favor microaerobic conditions, while excessive aeration can hinder product synthesis.[1] For natural producers like Clostridium thermosaccharolyticum, anaerobic conditions are crucial.[1]

  • Insufficient Cofactor Availability: The enzymatic conversion of intermediates to this compound often requires cofactors like NADH. Limited availability of these reducing equivalents can create a bottleneck in the metabolic pathway.

Solutions:

  • Metabolic Engineering:

    • Overexpress key enzymes in the this compound pathway, such as methylglyoxal synthase (mgsA) and glycerol (B35011) dehydrogenase (gldA).[1]

    • Knock out or downregulate genes responsible for competing byproduct formation, like lactate dehydrogenase (ldhA).[1]

    • Enhance the pool of NADH by overexpressing genes like yqhD from E. coli, which encodes an alcohol dehydrogenase.

  • Optimization of Fermentation Conditions:

    • Systematically optimize temperature, pH, and dissolved oxygen levels for your specific microbial strain.

    • Ensure the fermentation medium has a balanced composition of carbon, nitrogen, and other essential nutrients to support robust growth and product formation.[1]

  • Process Control:

    • Implement a fed-batch strategy to maintain a low and stable concentration of the carbon source (e.g., glucose) to prevent overflow metabolism and the formation of inhibitory byproducts.[3]

Question: How can I minimize the formation of byproducts like lactate in my fermentation?

Answer: Byproduct formation is a common challenge that reduces the yield and complicates the downstream purification of this compound.

Solutions:

  • Strain Engineering: The most effective strategy is to genetically modify the production strain to eliminate or reduce the expression of enzymes in competing pathways. For example, deleting the gene for lactate dehydrogenase can significantly redirect carbon flux towards this compound.[1]

  • Control of Fermentation pH: Maintaining a stable pH is crucial, as the accumulation of acidic byproducts can lower the medium's pH, inhibiting cell growth and enzymatic activity.

  • Aeration Strategy: The optimal aeration strategy is strain-dependent. For some engineered E. coli strains, microaerobic conditions have been shown to favor this compound production, while too much air can inhibit its synthesis.[1]

Chemical Synthesis

Question: My asymmetric synthesis of this compound is resulting in low enantiomeric excess (ee). What are the potential causes and solutions?

Answer: Low enantioselectivity is a frequent issue in asymmetric synthesis and can be influenced by various factors.[4]

  • Catalyst and Ligand Quality: The purity and integrity of the chiral ligand and metal precursor are paramount. Impurities can interfere with the formation of the active chiral catalyst.[4]

  • Reaction Conditions:

    • Temperature: Generally, lower temperatures lead to higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states.[4]

    • Solvent: The polarity and coordinating ability of the solvent can significantly affect the geometry of the transition state and, consequently, the enantioselectivity.[4] Non-polar, non-coordinating solvents like toluene (B28343) or dichloromethane (B109758) are often preferred.[4]

    • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to racemization of the product or degradation of the catalyst.[4]

  • Substrate Scope: Many enantioselective catalysts have a limited substrate scope, and small changes in the substrate structure can dramatically alter the results.[5]

Solutions:

  • Catalyst System Optimization:

    • Ensure the use of high-purity chiral ligands and metal precursors.

    • Experiment with different chiral ligands, exploring derivatives with varied steric and electronic properties.[4]

    • Consider changing the counter-ion of the metal precursor (e.g., triflate instead of chloride).[4]

  • Reaction Condition Optimization:

    • Systematically lower the reaction temperature.[4]

    • Screen a range of non-polar, non-coordinating solvents.[4]

    • Monitor the reaction progress and enantiomeric excess over time to identify the optimal reaction duration.[4]

  • Additives: In some cases, the addition of a co-catalyst or an additive can enhance enantioselectivity.[4]

Question: The yield of my chemical synthesis is low, with a significant amount of starting material remaining. How can I improve the conversion?

Answer: Low conversion can be caused by catalyst deactivation, insufficient reaction time, or suboptimal reaction conditions.[4]

Solutions:

  • Prevent Catalyst Deactivation: Many organometallic catalysts are sensitive to air and moisture. Ensure that all reagents and solvents are thoroughly dried and that reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen).[4]

  • Optimize Reaction Time and Temperature: Consider increasing the reaction time or temperature. However, be aware that higher temperatures may negatively impact enantioselectivity, requiring a careful balance.[4]

  • Adjust Reagent Stoichiometry: Verify that the stoichiometry of all reagents is correct. For instance, in a reduction reaction, ensure the hydride source is present in a sufficient excess.[4]

  • Increase Catalyst Loading: A competing, non-catalyzed background reaction that is not enantioselective might be occurring due to inadequate catalyst loading. Consider incrementally increasing the amount of catalyst used.[4]

Frequently Asked Questions (FAQs)

Q1: What are the main methods for producing this compound?

A1: The primary methods for producing this compound are:

  • Biotechnological Production: This involves the use of wild-type or genetically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to ferment renewable feedstocks like glucose or glycerol into enantiomerically pure this compound.[6][7]

  • Chemical Synthesis:

    • Asymmetric Hydrogenation: This method involves the catalytic reduction of a prochiral starting material like acetol (hydroxyacetone) using a chiral catalyst to produce the desired enantiomer.[6]

    • Kinetic Resolution: This technique starts with a racemic mixture of (R)- and (S)-1,2-Propanediol. An enzyme, typically a lipase, selectively acylates one enantiomer (usually the (S)-enantiomer), which allows for the separation of the unreacted and enriched (R)-enantiomer.[6]

Q2: How can I accurately quantify the concentration and enantiomeric excess of my this compound product?

A2: The most common analytical techniques are:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column for organic acid analysis can be used to quantify the concentration of 1,2-Propanediol in a sample.[1]

  • Gas Chromatography (GC): Chiral GC, using a chiral capillary column, is the preferred method for determining the enantiomeric purity (ee) of 1,2-Propanediol.[1] Often, derivatization of the diol is necessary to improve its volatility for GC analysis.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for both quantification and confirmation of the identity of 1,2-Propanediol and its enantiomers.[9]

Q3: What are the major challenges in purifying this compound from a fermentation broth?

A3: The primary challenges in downstream processing include:

  • Removal of Biomass and Soluble Proteins: The first step is to separate the product from the microbial cells and other macromolecules.

  • Separation from Water and Salts: Fermentation broths are aqueous and contain high concentrations of salts, which can interfere with subsequent purification steps.[10]

  • Removal of Byproducts: Structurally similar byproducts can be difficult to separate from the final product.

  • Purification Techniques: Common purification methods include microfiltration, activated charcoal treatment, vacuum distillation, and chromatography.[11]

Data Presentation

Table 1: Quantitative Comparison of this compound Production Methods
FeatureBiotechnological Production (Engineered E. coli)Chemical Synthesis (Asymmetric Hydrogenation)
Feedstock Glucose, GlycerolAcetol, Hydrogen
Typical Titer/Yield 4.5 g/L (0.19 g/g glucose)[12] - 17.3 g/L (42.2% molar yield)[13]Yields can be high, often >90%
Enantiomeric Excess (ee) >99%[2]Can exceed 99% with optimized catalyst and conditions
Operating Conditions Mild (e.g., 30-37°C, atmospheric pressure)[3]Varied, often requires elevated pressure and specific temperatures
Key Byproducts Lactate, acetate, ethanolDepends on catalyst and conditions
Purification Complexity High (requires separation from biomass, media, byproducts)[3]Moderate (requires removal of catalyst and solvent)

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for this compound Production in Engineered E. coli

Materials:

  • Engineered E. coli strain capable of producing this compound

  • Defined fermentation medium with glucose as the carbon source

  • Concentrated glucose feed solution

  • Appropriate antibiotics for plasmid maintenance

  • Inducer (e.g., IPTG) if using an inducible promoter system

  • Bioreactor with controls for temperature, pH, and dissolved oxygen (DO)

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into a suitable liquid medium with the necessary antibiotics. Incubate overnight at 37°C with shaking. Use this culture to inoculate a larger volume for the seed culture.[3]

  • Bioreactor Setup and Batch Phase: Sterilize the bioreactor with the initial batch of fermentation medium. Aseptically transfer the seed culture to the bioreactor. Maintain the temperature at 37°C and the pH at a controlled setpoint (e.g., 7.0) through the automated addition of acid or base. Control the dissolved oxygen at a specific setpoint (e.g., 30% of air saturation) by adjusting the agitation speed and airflow rate.[3]

  • Fed-Batch Phase: Once the initial glucose is consumed (indicated by a sharp rise in DO), begin feeding the concentrated glucose solution. Employ a feeding strategy, such as exponential feeding, to maintain a low glucose concentration in the bioreactor to prevent the formation of inhibitory byproducts.[3]

  • Induction: If applicable, add the inducer at a specific cell density or time point to initiate the expression of the genes in the this compound synthesis pathway.[3]

  • Harvesting and Analysis: Continue the fermentation for a predetermined duration. Collect samples periodically to monitor cell growth (OD600), glucose consumption, and this compound production. Analyze the concentration of this compound in the fermentation broth using HPLC or GC.[3]

Protocol 2: Quantification of this compound by HPLC

Sample Preparation:

  • Withdraw a sample from the fermentation broth.

  • Centrifuge the sample to pellet the cells.

  • Filter the supernatant through a 0.45-µm pore-size membrane.[14]

HPLC Analysis:

  • Column: A suitable column for organic acid analysis.[1]

  • Mobile Phase: A dilute solution of sulfuric acid (e.g., 0.01 N).[1]

  • Flow Rate: A flow rate appropriate for the column (e.g., 0.5 ml/min).[1][14]

  • Column Temperature: Maintain a constant temperature (e.g., 40°C).[1][14]

  • Detection: Refractive Index (RI) detector.[14]

Quantification:

  • Prepare a standard curve with known concentrations of this compound to determine the concentration in the samples.[1]

Protocol 3: Determination of Enantiomeric Purity by Chiral GC

Sample Preparation:

  • Purify the 1,2-Propanediol from the sample matrix.

  • Derivatize the hydroxyl groups of the 1,2-Propanediol to enhance volatility if necessary. A common derivatizing agent is trifluoroacetic anhydride.[8]

Chiral GC Analysis:

  • Column: A chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., Chirasil-DEX CB).[14]

  • Carrier Gas: Hydrogen or Helium.

  • Temperature Program: An appropriate temperature gradient to separate the enantiomers.

  • Detection: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Analysis:

  • Compare the retention times of the peaks in the sample to those of pure (R)- and (S)-1,2-Propanediol standards to identify and quantify each enantiomer.[1]

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers.

Visualizations

Metabolic Pathway for this compound Production

Metabolic Pathway for this compound Production Metabolic Pathway for this compound Production in Engineered E. coli Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis DHAP Dihydroxyacetone phosphate (DHAP) Glycolysis->DHAP Methylglyoxal Methylglyoxal DHAP->Methylglyoxal mgsA (Methylglyoxal synthase) R_Lactaldehyde R-Lactaldehyde Methylglyoxal->R_Lactaldehyde gldA (Glycerol dehydrogenase) R_1_2_Propanediol This compound R_Lactaldehyde->R_1_2_Propanediol Native E. coli activity (e.g., fucO)

Caption: Metabolic pathway for this compound synthesis in engineered E. coli.

Experimental Workflow: Biotechnological Production and Purification

Biotechnological Production and Purification Workflow Experimental Workflow for Biotechnological Production and Purification Inoculum_Prep Inoculum Preparation Fermentation Fed-Batch Fermentation Inoculum_Prep->Fermentation Harvesting Cell Harvesting (Centrifugation/ Microfiltration) Fermentation->Harvesting Clarification Clarification (Charcoal Treatment) Harvesting->Clarification Concentration Concentration (Vacuum Distillation) Clarification->Concentration Purification Final Purification (Chromatography) Concentration->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for biotechnological production and purification of this compound.

Logical Relationship: Troubleshooting Low Enantioselectivity

Troubleshooting Low Enantioselectivity Troubleshooting Low Enantioselectivity in Asymmetric Synthesis Low_ee Low Enantiomeric Excess (ee) Check_Catalyst Verify Catalyst and Ligand Purity Low_ee->Check_Catalyst Optimize_Temp Optimize Reaction Temperature (Lower) Low_ee->Optimize_Temp Optimize_Solvent Optimize Solvent (Non-polar) Low_ee->Optimize_Solvent Optimize_Time Optimize Reaction Time Low_ee->Optimize_Time High_ee High Enantiomeric Excess (ee) Check_Catalyst->High_ee Modify_Ligand Modify Chiral Ligand Optimize_Temp->Modify_Ligand Optimize_Solvent->Modify_Ligand Optimize_Time->High_ee Change_Precursor Change Metal Precursor Modify_Ligand->Change_Precursor Use_Additives Use Additives Change_Precursor->Use_Additives Use_Additives->High_ee

Caption: Logical workflow for troubleshooting low enantioselectivity in asymmetric synthesis.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1,2-Propanediol: Chemical vs. Biotechnological Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,2-Propanediol (propylene glycol) is a versatile chemical intermediate with wide-ranging applications in the pharmaceutical, cosmetic, and food industries. Its synthesis is primarily achieved through two distinct routes: traditional chemical synthesis and emerging biotechnological methods. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed methodologies, and process visualizations to inform researchers in selecting the optimal synthesis strategy for their specific needs.

At a Glance: Key Differences

FeatureChemical Synthesis (Propylene Oxide Hydration)Biotechnological Synthesis (Fermentation)
Feedstock Propylene (B89431) (derived from fossil fuels)Renewable resources (e.g., glucose, glycerol)[1]
Primary Method High-temperature, high-pressure hydration of propylene oxide.[1]Microbial fermentation using wild-type or engineered microorganisms.[1]
Stereoselectivity Produces a racemic mixture of (R)- and (S)-1,2-PDO.[1][2]Can produce enantiomerically pure (R)- or (S)-1,2-PDO.[1][2][3]
Byproducts Dipropylene glycol, tripropylene (B76144) glycol, and higher polyglycols.[1][3]Varies with microorganism and pathway; can include ethanol, lactate, acetate, and 2,3-butanediol.[1]
Operating Conditions High temperature (150-200°C) and pressure (up to 1.8 MPa).[1]Mild conditions (e.g., 30-37°C, atmospheric pressure).[1]
Environmental Impact Higher energy consumption and reliance on fossil fuels.[1][2][3]Lower carbon footprint and utilization of renewable feedstocks.[1][2]
Product Purity High purity (≥99.5%) achievable through distillation.[1][3][4]Requires extensive downstream processing to separate from biomass and media components.[1]

Quantitative Performance Comparison

The following tables summarize key quantitative data for both chemical and biotechnological synthesis routes for 1,2-propanediol.

Table 1: Chemical Synthesis of 1,2-Propanediol via Propylene Oxide Hydration

MethodCatalystTemperature (°C)Pressure (MPa)Propylene Oxide Conversion (%)1,2-PDO Selectivity (%)Reference
Non-catalyticNone1901.8High~85-90[1][3][4]
Catalytic (CO2-assisted)Poly(ionic liquid)@Chitosan--93.0 (Yield)98.2[1]
Catalytic (Acid)Sulfuric Acid38-149--Varies[1]

Table 2: Biotechnological Production of 1,2-Propanediol via Fermentation

MicroorganismFeedstockFermentation ModeTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Escherichia coli (engineered)GlucoseFed-batch4.50.2~0.065[1]
Klebsiella pneumoniae (engineered)GlycerolFed-batch1.017-~0.021[1]
Saccharomyces cerevisiae (engineered)GlycerolBatch2.19--[1]

Process and Pathway Diagrams

To visually represent the two synthesis routes, the following diagrams illustrate the core chemical and biotechnological pathways.

G Chemical Synthesis of 1,2-Propanediol Propylene Propylene PropyleneOxide Propylene Oxide Propylene->PropyleneOxide Epoxidation Propanediol 1,2-Propanediol PropyleneOxide->Propanediol Hydration (High T, P) Byproducts Byproducts (Dipropylene Glycol, etc.) PropyleneOxide->Byproducts Side Reactions

Caption: Chemical synthesis of 1,2-propanediol from propylene.

G Biotechnological Synthesis of 1,2-Propanediol cluster_feedstock Renewable Feedstocks cluster_pathway Microbial Metabolic Pathways Glucose Glucose DHAP Dihydroxyacetone Phosphate (DHAP) Glucose->DHAP Glycerol Glycerol Glycerol->DHAP Methylglyoxal Methylglyoxal DHAP->Methylglyoxal Methylglyoxal Synthase Byproducts Byproducts (Ethanol, Lactate, etc.) DHAP->Byproducts Lactaldehyde Lactaldehyde Methylglyoxal->Lactaldehyde Glycerol Dehydrogenase Propanediol (R)- or (S)-1,2-Propanediol Lactaldehyde->Propanediol 1,2-Propanediol Oxidoreductase

Caption: Biotechnological synthesis of 1,2-propanediol via fermentation.

Experimental Protocols

Chemical Synthesis: Non-Catalytic Hydration of Propylene Oxide

This protocol describes a typical lab-scale, non-catalytic hydration of propylene oxide.

Materials:

  • Propylene oxide (PO)

  • Deionized water

  • High-pressure stainless-steel batch reactor with a magnetic stirrer and temperature control

  • Gas chromatograph (GC) for analysis

Procedure:

  • Charge the high-pressure reactor with a pre-determined molar ratio of deionized water to propylene oxide (e.g., 15:1).[3][4]

  • Seal the reactor and purge with an inert gas, such as nitrogen, to remove air.

  • Heat the reactor to the desired reaction temperature, typically between 150°C and 200°C.[1] The pressure will increase due to the vapor pressure of the reactants at this temperature.

  • Maintain the reaction at the set temperature with continuous stirring for a specified duration (e.g., 30-60 minutes).

  • After the reaction is complete, cool the reactor to room temperature.

  • Vent any excess pressure and collect the liquid product mixture.

  • Analyze the product mixture using gas chromatography (GC) to determine the conversion of propylene oxide and the selectivity to 1,2-propanediol, dipropylene glycol, and other byproducts.

  • Purify the 1,2-propanediol from the aqueous solution by distillation.

Biotechnological Synthesis: Fed-Batch Fermentation of E. coli

This protocol outlines a general procedure for the fed-batch fermentation of an engineered E. coli strain for 1,2-propanediol production.

Materials:

  • Engineered E. coli strain capable of producing 1,2-propanediol

  • Defined fermentation medium (containing a carbon source like glucose, nitrogen source, salts, and trace elements)

  • Concentrated glucose feed solution

  • Antibiotics (if required for plasmid maintenance)

  • Inducer (e.g., IPTG, if using an inducible promoter system)

  • Bioreactor (fermenter) with controls for temperature, pH, and dissolved oxygen (DO)

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into a flask containing a suitable growth medium (e.g., LB medium) with the appropriate antibiotic. Incubate overnight at 37°C with shaking (e.g., 200 rpm). Use this overnight culture to inoculate a larger volume of fermentation medium to serve as the seed culture.

  • Bioreactor Setup and Batch Phase: Sterilize the bioreactor containing the initial batch of fermentation medium. After cooling, aseptically add the seed culture to the bioreactor. Maintain the temperature at 37°C and the pH at a controlled setpoint (e.g., 7.0) by the automated addition of acid and base.

  • Fed-Batch Phase: Once the initial carbon source in the batch medium is nearly depleted (as indicated by a sharp increase in dissolved oxygen), initiate the fed-batch phase by continuously or intermittently feeding the concentrated glucose solution. The feed rate should be controlled to maintain a low glucose concentration in the bioreactor to avoid overflow metabolism.

  • Induction (if applicable): If using an inducible expression system, add the inducer to the bioreactor at the appropriate cell density to initiate the expression of the genes in the 1,2-propanediol synthesis pathway.

  • Sampling and Analysis: Periodically take samples from the bioreactor to monitor cell growth (optical density at 600 nm), substrate consumption, and product formation. Analyze the concentration of 1,2-propanediol and any major byproducts in the culture supernatant using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Harvesting and Downstream Processing: After the fermentation is complete, harvest the culture broth. Separate the cells from the supernatant by centrifugation or microfiltration. The 1,2-propanediol can then be purified from the cell-free supernatant using a combination of techniques such as distillation, ion exchange chromatography, and/or solvent extraction.

Conclusion

The choice between chemical and biotechnological synthesis of 1,2-propanediol depends heavily on the specific requirements of the application. Chemical synthesis via propylene oxide hydration is a mature, high-yield process that delivers a high-purity racemic product.[1][3][4] However, its reliance on fossil fuels and energy-intensive conditions are significant environmental drawbacks.[2][3]

Conversely, biotechnological synthesis offers a more sustainable route utilizing renewable feedstocks and operating under mild conditions.[1][2] A key advantage of this approach is the potential to produce enantiomerically pure (R)- or (S)-1,2-propanediol, which is highly valuable for certain pharmaceutical applications.[2][3] Despite these benefits, biotechnological production of 1,2-propanediol is not yet as economically competitive as chemical methods, primarily due to lower titers and yields, as well as more complex and costly downstream processing.[2][3] Ongoing research in metabolic engineering and process optimization continues to improve the efficiency of microbial production, paving the way for a more economically viable and environmentally friendly alternative to traditional chemical synthesis.

References

A Comparative Guide to Validating the Absolute Configuration of R-(-)-1,2-Propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous assignment of the absolute configuration of chiral molecules is a critical step in chemical research and pharmaceutical development, where enantiomers can exhibit profoundly different biological activities. This guide provides a comprehensive comparison of key analytical techniques for validating the absolute configuration of R-(-)-1,2-Propanediol, a versatile chiral building block. We present an objective overview of common methodologies, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate approach for their needs.

Method Comparison at a Glance

The selection of a suitable analytical technique for determining the absolute configuration of this compound is contingent on several factors, including sample availability, purity, the presence of other chiral centers, and access to specialized instrumentation. The following table summarizes the primary methods, highlighting their principles, advantages, and limitations.

Analytical Technique Principle Sample Requirements Key Performance Metrics Throughput Advantages Limitations
Optical Rotation Measurement of the rotation of plane-polarized light by a chiral sample.Pure sample in a suitable solvent.Specific Rotation ([α]_D).HighRapid, simple, and non-destructive.Empirical method, requires a known literature value for comparison; sensitive to impurities, concentration, solvent, and temperature.
Chiral Gas Chromatography (GC) Separation of enantiomers on a chiral stationary phase.Volatile sample, often requiring derivatization.Enantiomeric excess (% ee), resolution.HighHigh sensitivity and accuracy for enantiomeric purity determination.May require derivatization; method development can be time-consuming.
NMR Spectroscopy (Mosher's Method) Formation of diastereomeric esters with a chiral derivatizing agent (e.g., MTPA), leading to distinguishable NMR signals.Pure sample, derivatization required.Chemical shift differences (Δδ).Low to MediumProvides unambiguous absolute configuration without reference to an external standard; applicable to a wide range of chiral alcohols.Requires chemical derivatization, which can be complex; analysis of spectra can be challenging for complex molecules.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light.Pure sample in solution.Comparison of experimental and computationally predicted spectra.LowProvides absolute configuration without derivatization or crystallization; sensitive to conformational changes.Requires specialized instrumentation and expertise in computational chemistry (DFT calculations).
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.A suitable single crystal of the compound or a solid derivative.Unambiguous 3D structure, Flack parameter.LowConsidered the "gold standard" for absolute configuration determination.Growth of a high-quality single crystal can be a major bottleneck, especially for liquids like 1,2-propanediol.

Experimental Protocols

Detailed and robust experimental protocols are essential for generating reliable and reproducible data. Below are methodologies for the key experiments discussed.

Optical Rotation

This classical technique provides a rapid confirmation of the enantiomeric identity of a sample by comparing its specific rotation to a known literature value. The specific rotation of neat this compound is approximately -15°.

Protocol:

  • Accurately prepare a solution of the synthesized this compound in a suitable solvent (e.g., ethanol) at a known concentration (c, in g/mL).

  • Fill a polarimeter cell of a known path length (l, in dm) with the solution.

  • Measure the observed optical rotation (α_obs) at a specific temperature (T) and wavelength (typically the D-line of a sodium lamp, 589 nm).

  • Calculate the specific rotation using the formula: ([α]D^T = α{obs} / (l \times c)).

  • Compare the experimentally determined specific rotation with the literature value for this compound.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful method for determining the enantiomeric purity of 1,2-propanediol. Derivatization is often employed to enhance volatility and improve chromatographic separation.

Protocol:

  • Derivatization:

    • To a solution of 1,2-propanediol in an aprotic solvent (e.g., dichloromethane), add a slight excess of a chiral derivatizing agent such as (S)-(+)-2-phenylbutyryl chloride and a base (e.g., pyridine).[1][2]

    • Stir the reaction mixture at room temperature to ensure complete derivatization to the diastereomeric esters.

    • Quench the reaction with a small amount of water.

    • Extract the diastereomeric esters with a suitable organic solvent, dry the organic layer (e.g., over Na₂SO₄), and concentrate before GC analysis.

  • GC-MS Analysis:

    • Column: Use a suitable chiral capillary column (e.g., a cyclodextrin-based column).

    • Oven Temperature Program: An example program could be an initial temperature of 100°C, ramped to 200°C at 5°C/min.[1]

    • Injection: Inject the derivatized sample into the GC-MS system.

    • Data Analysis: The two diastereomers will be separated into distinct peaks. The enantiomeric excess (% ee) can be calculated from the integrated peak areas of the two isomers.

NMR Spectroscopy: The Modified Mosher's Method

The Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols.[3][4] It involves the formation of diastereomeric esters with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). For diols, this can be extended to form bis-MTPA esters.

Protocol:

  • Esterification:

    • Divide the this compound sample into two separate NMR tubes.

    • To one tube, add (R)-(-)-MTPA chloride, and to the other, add (S)-(+)-MTPA chloride, along with a suitable solvent (e.g., deuterated pyridine (B92270) or CDCl₃ with a non-nucleophilic base).

    • Allow the reactions to proceed to completion to form the bis-(R)-MTPA and bis-(S)-MTPA esters, respectively.

  • ¹H NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both diastereomeric ester samples.

    • Assign the proton signals for the substituents around the chiral center in both spectra. 2D NMR techniques (e.g., COSY, HSQC) can aid in unambiguous assignment.

  • Data Analysis:

    • Calculate the chemical shift differences (Δδ) for corresponding protons in the two spectra (Δδ = δ_S - δ_R).

    • Based on the established Mosher's method model, the sign of the Δδ values for protons on either side of the stereocenter will indicate the absolute configuration.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy, in conjunction with quantum chemical calculations, provides a non-empirical method for determining the absolute configuration in solution.[5][6]

Protocol:

  • VCD Spectrum Measurement:

    • Acquire the VCD and infrared (IR) absorption spectra of a solution of this compound using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for R-1,2-propanediol to identify all low-energy conformers.

    • For each conformer, optimize the geometry and calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT) at an appropriate level of theory and basis set.

    • Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer.

    • A good agreement between the experimental and calculated spectra confirms the absolute configuration as R.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the absolute configuration, provided a suitable single crystal can be obtained.[7][8][9] Since 1,2-propanediol is a liquid at room temperature, derivatization to a solid crystalline derivative is necessary.

Protocol:

  • Derivatization and Crystallization:

    • Synthesize a solid derivative of this compound with a molecule that facilitates crystallization (e.g., a substituted benzoic acid to form a solid ester).

    • Grow a single crystal of the derivative of suitable size and quality for X-ray diffraction. This often requires screening various solvents and crystallization conditions.

  • Data Collection:

    • Mount the crystal on a goniometer and place it in an X-ray diffractometer.

    • Collect the X-ray diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure to obtain an electron density map.

    • Refine the structural model. The absolute configuration can be determined from the anomalous dispersion effects, often quantified by the Flack parameter, which should be close to zero for the correct enantiomer.[9]

Visualization of the Validation Workflow

The following diagrams illustrate the logical workflow for validating the absolute configuration of this compound and the conceptual basis of the Mosher's method.

ValidationWorkflow Workflow for Validating the Absolute Configuration of this compound start Start with Sample of This compound optical_rotation Optical Rotation start->optical_rotation vcd VCD Spectroscopy start->vcd derivatization_gc Derivatization start->derivatization_gc derivatization_nmr Derivatization (R/S MTPA) start->derivatization_nmr derivatization_xray Derivatization to Solid start->derivatization_xray comparison Compare with Literature Value optical_rotation->comparison chiral_gc Chiral GC enantiomeric_purity Determine Enantiomeric Purity chiral_gc->enantiomeric_purity nmr_mosher NMR (Mosher's Method) absolute_config_nmr Determine Absolute Configuration nmr_mosher->absolute_config_nmr absolute_config_vcd Determine Absolute Configuration vcd->absolute_config_vcd xray X-ray Crystallography absolute_config_xray Determine Absolute Configuration xray->absolute_config_xray derivatization_gc->chiral_gc derivatization_nmr->nmr_mosher derivatization_xray->xray end Validated Absolute Configuration comparison->end enantiomeric_purity->end absolute_config_nmr->end absolute_config_vcd->end absolute_config_xray->end

Caption: A decision workflow for selecting a suitable method for validating the absolute configuration of this compound.

MoshersMethod Conceptual Diagram of Mosher's Method for a Chiral Alcohol cluster_R (R)-MTPA Ester cluster_S (S)-MTPA Ester R_ester R-MTPA L1 L2 nmr_analysis ¹H NMR Analysis R_ester->nmr_analysis S_ester S-MTPA L1 L2 S_ester->nmr_analysis chiral_alcohol Chiral Alcohol (R-OH) R_MTPA_Cl (R)-MTPA-Cl chiral_alcohol->R_MTPA_Cl Reacts with S_MTPA_Cl (S)-MTPA-Cl chiral_alcohol->S_MTPA_Cl Reacts with R_MTPA_Cl->R_ester Forms S_MTPA_Cl->S_ester Forms delta_delta Calculate Δδ = δS - δR nmr_analysis->delta_delta abs_config Determine Absolute Configuration delta_delta->abs_config

Caption: A simplified representation of the workflow for determining absolute configuration using Mosher's method.

References

A Comparative Guide to Spectroscopic Data of R-(-)-1,2-Propanediol from Online Databases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, rapid and reliable access to spectroscopic data is crucial for the identification and characterization of chemical compounds. This guide provides a comparative analysis of publicly available spectroscopic data for R-(-)-1,2-Propanediol (CAS: 4254-14-2) from two prominent databases: PubChem and the National Institute of Standards and Technology (NIST) WebBook.

This document summarizes the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data available for this compound, presenting the information in easily comparable tables. Detailed, generalized experimental protocols for each technique are also provided to support the interpretation and replication of these data.

Cross-Referencing Workflow

The following diagram illustrates a typical workflow for cross-referencing spectroscopic data from multiple online databases, a critical process for data validation and comprehensive compound analysis.

A Identify Compound (this compound, CAS: 4254-14-2) B Search PubChem A->B C Search NIST WebBook A->C D Search Other Databases (e.g., SDBS) A->D E Extract Spectroscopic Data (NMR, IR, MS) B->E F Extract Metadata (Solvent, Frequency, etc.) B->F C->E C->F D->E D->F G Compile and Compare Data E->G F->G H Verify Consistency G->H I Final Report Generation H->I

Caption: Workflow for cross-referencing spectroscopic data.

Data Presentation

The following tables summarize the spectroscopic data for this compound found in the PubChem and NIST databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Parameter PubChem [1]NIST WebBook
¹H NMR Solvent: WaterFrequency: 500 MHzChemical Shifts (ppm): 1.12-1.14 (d), 3.42-3.55 (m), 3.84-3.90 (m)No data available for this compound.
¹³C NMR Solvent: CDCl₃Frequency: 15.09 MHzChemical Shifts (ppm): 18.78, 67.75, 68.28No data available for this compound.

Note: The Spectral Database for Organic Compounds (SDBS) did not have an entry for this compound at the time of this review.

Infrared (IR) Spectroscopy Data
Parameter PubChem NIST WebBook
IR Spectrum Data sourced from SpectraBase, acquired via Attenuated Total Reflectance (ATR). Key peaks are expected in the O-H stretch (broad, ~3300 cm⁻¹), C-H stretch (~2900-3000 cm⁻¹), and C-O stretch (~1000-1100 cm⁻¹) regions.An IR spectrum for the racemic mixture, Propylene Glycol (CAS: 57-55-6), is available.[2] It shows characteristic broad O-H and sharp C-H and C-O stretching bands.
Mass Spectrometry (MS) Data
Parameter PubChem [1]NIST WebBook [3]
GC-MS Ionization: Electron Ionization (EI)Major Fragments (m/z): 45, 43, 31, 29, 27Ionization: Electron Ionization (EI)Major Fragments (m/z): 45, 31, 29, 43, 27

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. These are intended to provide a basic understanding of the methodologies used to acquire such data.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
  • Sample Preparation: A small amount of the analyte (typically 1-10 mg for ¹H, 10-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

  • Instrument Setup: The NMR tube is placed in the spectrometer's magnet. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Data Acquisition: A series of radiofrequency pulses are applied to the sample. The resulting free induction decay (FID) signal is detected and recorded. For ¹³C NMR, a larger number of scans are typically required due to the low natural abundance of the ¹³C isotope.[4]

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR): For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[5]

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is necessary to subtract the absorbance of the crystal and the surrounding atmosphere from the sample spectrum.

  • Sample Spectrum: The IR beam is passed through the ATR crystal, where it interacts with the sample at the surface. The transmitted light is detected.

  • Data Processing: The sample interferogram is converted to a spectrum via a Fourier transform. The background spectrum is then automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent.

  • Gas Chromatography: A small volume of the sample is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase.

  • Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In Electron Ionization (EI), the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at each m/z value, generating a mass spectrum for each component as it elutes from the GC. The resulting data is a series of mass spectra recorded over the course of the chromatographic run.

References

A Comparative Guide to Chiral Catalysts: Benchmarking R-(-)-1,2-Propanediol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an optimal chiral catalyst is a critical decision in asymmetric synthesis, directly impacting the enantioselectivity, yield, and overall efficiency of a chemical transformation. While C2-symmetric ligands such as those derived from BINOL and TADDOL have long been the gold standard, there is growing interest in simpler, more cost-effective chiral building blocks. This guide provides a comparative overview of catalysts derived from R-(-)-1,2-propanediol against other well-established chiral catalysts in key asymmetric reactions.

The efficacy of a chiral catalyst is largely determined by its ability to create a well-defined three-dimensional environment that favors the formation of one enantiomer over the other. Factors such as structural rigidity, steric hindrance, and the nature of the coordinating atoms play a crucial role. This compound, a readily available and inexpensive chiral diol, presents an attractive starting point for catalyst development. However, its conformational flexibility, in contrast to the rigid backbones of many C2-symmetric ligands, can sometimes result in lower enantioselectivities.[1]

This guide benchmarks the performance of this compound-derived catalysts against established systems in three fundamental asymmetric transformations: the enantioselective reduction of prochiral ketones, the asymmetric Diels-Alder reaction, and the enantioselective addition of diethylzinc (B1219324) to aldehydes.

Performance Benchmarking

A direct, head-to-head comparison of this compound-derived catalysts with established systems under identical conditions is challenging due to a notable scarcity of published data for the former in many benchmark reactions.[1][2] The following tables summarize the performance of widely recognized chiral catalysts in these transformations, providing a benchmark against which the potential of this compound-derived catalysts can be assessed.

Enantioselective Reduction of Prochiral Ketones

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of organic synthesis. Chiral catalysts are employed to control the facial selectivity of hydride attack on the carbonyl group.

Table 1: Performance of Chiral Catalysts in the Asymmetric Reduction of Acetophenone

Catalyst/LigandReducing AgentSolventTemp (°C)Yield (%)ee (%)
(R)-BINOL (as BINAL-H)LiAlH₄/EtOHTHF-100 to -787895 (R)
(R,R)-TADDOL (with TiCl₂(TADDOLate))Not specifiedNot specifiedNot specified9598 (R)
(S)-CBS Catalyst (Oxazaborolidine)BoraneTHFRTHigh>95
(R,R)-TsDPEN (with RuCl₂)IsopropanolIsopropanolRT>9998
This compound Data not readily available in comparative studies----

Data compiled from various sources and may not represent direct head-to-head comparisons under identical reaction conditions.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful method for the construction of six-membered rings. Chiral Lewis acids, often generated in situ from a metal salt and a chiral ligand, are effective catalysts for enantioselective variants of this reaction.

Table 2: Performance of Chiral Catalysts in the Asymmetric Diels-Alder Reaction

Catalyst/LigandReactionDienophileDieneYield (%)ee (%)
(R)-BINOL (with a Lewis acid)CycloadditionVariousVariousHigh>90
(R,R)-TADDOL (as a hydrogen bond catalyst)CycloadditionAcroleinsAminosiloxydienesGoodup to 92
This compound Direct comparative data is scarce----

Performance is highly substrate-dependent. Data represents typical ranges.

Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental method for the synthesis of chiral secondary alcohols. Chiral ligands, including amino alcohols and diols, are used to control the stereochemical outcome.

Table 3: Performance of Chiral Catalysts in the Enantioselective Addition of Diethylzinc to Benzaldehyde

| Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | |---|---|---|---|---|---| | (-)-DAIB (amino alcohol) | Toluene | 0 | 97 | 98 (R) | | (R,R)-TADDOL (with Ti(OiPr)₄) | Toluene | -20 | >95 | >98 (S) | | (R)-BINOL | Toluene | 0 | 91 | 98 (S) | | This compound | Data not readily available in comparative studies | - | - | - |

Data compiled from various sources and may not represent direct head-to-head comparisons under identical reaction conditions.

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of catalytic systems. Below are representative experimental protocols for the benchmark reactions discussed.

General Protocol for Asymmetric Ketone Reduction using a CBS Catalyst

This protocol outlines a general procedure for the enantioselective reduction of a prochiral ketone using a Corey-Bakshi-Shibata (CBS) catalyst.

Materials:

  • (S)-CBS catalyst solution (in toluene)

  • Borane-dimethyl sulfide (B99878) complex (BMS)

  • Prochiral ketone (e.g., acetophenone)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A solution of the (S)-CBS catalyst (0.05-0.1 equivalents) in anhydrous THF is cooled to 0°C under an inert atmosphere.

  • Borane-dimethyl sulfide complex (1.0-1.2 equivalents) is added dropwise to the catalyst solution.

  • The mixture is stirred at 0°C for 10-15 minutes.

  • A solution of the prochiral ketone (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to 0°C and quenched by the slow addition of methanol.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the chiral secondary alcohol.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

General Protocol for a TADDOL-Catalyzed Asymmetric Diels-Alder Reaction

This protocol describes a general method for an enantioselective Diels-Alder reaction using a TADDOL-derived catalyst.

Materials:

  • (R,R)-TADDOL

  • Lewis acid (e.g., TiCl₄, Et₂AlCl)

  • Dienophile

  • Diene

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried flask under an inert atmosphere, the (R,R)-TADDOL (0.1-0.2 equivalents) is dissolved in the anhydrous solvent.

  • The solution is cooled to the desired temperature (e.g., -78°C).

  • The Lewis acid (0.1-0.2 equivalents) is added, and the mixture is stirred to form the chiral catalyst.

  • The dienophile (1.0 equivalent) is added, followed by the diene (1.2-2.0 equivalents).

  • The reaction is stirred at the low temperature until completion, as monitored by TLC.

  • The reaction is quenched with a suitable reagent (e.g., saturated aqueous NaHCO₃).

  • The mixture is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The crude product is purified by column chromatography.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

General Protocol for Enantioselective Addition of Diethylzinc to an Aldehyde

This protocol outlines a general procedure for the addition of diethylzinc to an aldehyde catalyzed by a chiral ligand.

Materials:

  • Chiral ligand (e.g., (R)-BINOL, 0.05-0.2 equivalents)

  • Titanium(IV) isopropoxide (if required, 1.0-1.2 equivalents)

  • Diethylzinc (1.1-2.0 equivalents)

  • Aldehyde (1.0 equivalent)

  • Anhydrous solvent (e.g., toluene)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • The chiral ligand is dissolved in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • If required, titanium(IV) isopropoxide is added, and the mixture is stirred.

  • The solution is cooled to the appropriate temperature (e.g., 0°C or -20°C).

  • Diethylzinc is added dropwise, and the mixture is stirred for a short period.

  • The aldehyde is added dropwise to the reaction mixture.

  • The reaction is stirred at the specified temperature until the aldehyde is consumed (monitored by TLC).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl or a dilute acid.

  • The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography to yield the chiral secondary alcohol.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Visualizing Catalytic Pathways

The following diagrams illustrate the conceptual workflows and relationships in chiral catalysis.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_analysis Analysis & Purification ligand Chiral Ligand (e.g., this compound) catalyst Active Chiral Catalyst ligand->catalyst metal Metal Precursor (e.g., Ti(OiPr)4) metal->catalyst product Enantioenriched Product catalyst->product catalysis substrate Prochiral Substrate (e.g., Ketone, Aldehyde) substrate->product reagent Reagent (e.g., Reducing Agent, Nucleophile) reagent->product purification Purification (e.g., Chromatography) product->purification analysis Analysis (e.g., Chiral HPLC/GC) purification->analysis final_product Final Chiral Product analysis->final_product catalyst_comparison cluster_established Established C2-Symmetric Catalysts cluster_target Focus of this Guide Chiral Catalysts Chiral Catalysts BINOL BINOL-derived Chiral Catalysts->BINOL TADDOL TADDOL-derived Chiral Catalysts->TADDOL AminoAlcohols Amino Alcohol-derived (e.g., CBS, TsDPEN) Chiral Catalysts->AminoAlcohols Propanediol This compound-derived Chiral Catalysts->Propanediol High Enantioselectivity\n& Broad Applicability High Enantioselectivity & Broad Applicability BINOL->High Enantioselectivity\n& Broad Applicability Rigid Scaffold\n& Excellent Stereocontrol Rigid Scaffold & Excellent Stereocontrol TADDOL->Rigid Scaffold\n& Excellent Stereocontrol Highly Effective in\nSpecific Reactions Highly Effective in Specific Reactions AminoAlcohols->Highly Effective in\nSpecific Reactions Cost-Effective & Readily Available\nConformational Flexibility Cost-Effective & Readily Available Conformational Flexibility Propanediol->Cost-Effective & Readily Available\nConformational Flexibility

References

Economic analysis of different R-(-)-1,2-Propanediol production methods

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the economic viability and performance of various production methods for R-(-)-1,2-Propanediol reveals a dynamic landscape where traditional chemical synthesis is challenged by increasingly sophisticated and sustainable biotechnological routes. This guide provides a comparative assessment of the leading production technologies, offering researchers, scientists, and drug development professionals a comprehensive overview supported by quantitative data and detailed experimental protocols.

At a Glance: Key Differences Between Production Methods

The primary routes for synthesizing 1,2-Propanediol (1,2-PDO) can be broadly categorized into chemical synthesis and biotechnological methods. Chemical synthesis traditionally relies on the hydration of propylene (B89431) oxide derived from fossil fuels or the hydrogenolysis of glycerol (B35011), a byproduct of biodiesel production.[1][2] Biotechnological methods, on the other hand, utilize microorganisms or enzymes to convert renewable feedstocks like glucose and glycerol into 1,2-PDO.[1][2] A key advantage of biotechnological routes is the potential for stereoselectivity, producing enantiomerically pure (R)- or (S)-1,2-PDO, which is significantly more valuable in the pharmaceutical industry than the racemic mixture produced by most chemical methods.[1]

FeatureChemical Synthesis (Propylene Oxide Hydration)Chemical Synthesis (Glycerol Hydrogenolysis)Biotechnological Synthesis (Microbial Fermentation)
Feedstock Propylene (from fossil fuels)[2]Glycerol (biodiesel byproduct)[1]Renewable resources (e.g., glucose, glycerol)[2]
Primary Method High-temperature, high-pressure hydration[2]Catalytic hydrogenolysis[3]Microbial fermentation[2]
Stereoselectivity Produces a racemic mixture of (R)- and (S)-1,2-PDO[2]Produces a racemic mixture[4]Can produce enantiomerically pure R-(-)-1,2-PDO[1]
Byproducts Dipropylene glycol, tripropylene (B76144) glycol[2]Ethylene glycol, lactate[5]Varies; can include ethanol, lactate, acetate[2]
Operating Conditions High temperature (150-200°C) and pressure (up to 1.8 MPa)[2]High temperature (190–250 °C) and pressure (4–16 MPa)[1]Mild conditions (e.g., 30-37°C, atmospheric pressure)[2]
Environmental Impact High energy consumption, reliance on fossil fuels[6]Utilizes a byproduct, potentially more sustainable[6]Lower carbon footprint, utilization of renewable feedstocks[6]
Product Purity High purity (≥99.5%) achievable via distillation[2][6]High purity achievable with purification[7]Requires extensive downstream processing[2]

Quantitative Performance Comparison

The economic feasibility of each production method is heavily influenced by factors such as raw material costs, product yield, and the expenses associated with purification.

Raw Material Costs (2022, Asian Market) [6]

Raw MaterialPrice (USD/kg)
Glycerol$0.55 - $0.73
Glucose$0.56 - $0.58
Sorbitol$2.00

Production Performance of Microbial Fermentation

Microbial production of this compound has been demonstrated using various engineered microorganisms and substrates. The following table summarizes key performance indicators from different studies.

MicroorganismSubstrateTiter (g/L)Yield (g/g substrate)Optical Purity (% ee)Reference
Engineered E. coliGlucose4.50.19Not specified[8][9]
Clostridium thermosaccharolyticumGlucose9.050.20>99%[10]
Engineered E. coliLactic Acid17.3 (R-isomer)0.42 (molar yield)97.5%[11]
Engineered Lactococcus lactisGlucose0.50 (R-isomer)Not specified78.0%[12]

Economic Potential of Glycerol Hydrogenolysis [3][7]

A techno-economic study of a plant producing 1,2-propanediol from glycerol via catalytic hydrogenation indicated strong economic viability.

ParameterValue
Plant Capacity (Glycerol Input)3,924 kg/h
Plant Capacity (1,2-PDO Output)2,514.84 kg/h
Estimated Economic Potential of 1,2-PDOUSD 1.2/kg
Net Present Value (NPV)USD 54.805 million
Modified Internal Rate of Return (MIRR)22.56%

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing different production methods.

Chemical Synthesis: Hydration of Propylene Oxide[2]
  • Reactor Setup: A high-pressure stainless-steel batch reactor equipped with a magnetic stirrer, a heating jacket, a temperature controller, and a pressure gauge is required.

  • Reaction Mixture: Charge the reactor with a specific molar ratio of propylene oxide to deionized water, typically 1:15 or greater.[1][6]

  • Reaction Conditions: Seal the reactor and purge it with an inert gas like nitrogen. Heat the reactor to 150-200°C, allowing the pressure to increase.[2] Maintain these conditions with continuous stirring for 30-60 minutes.

  • Product Analysis: After cooling the reactor, collect the liquid product. Analyze the conversion of propylene oxide and selectivity to 1,2-propanediol and byproducts using gas chromatography (GC).

  • Purification: Purify the 1,2-propanediol from the aqueous solution via distillation to achieve a purity of ≥99.5%.[2][6]

Biotechnological Synthesis: Microbial Fermentation of this compound using Engineered E. coli[2][8]
  • Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into a flask with Luria-Bertani (LB) medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking.

  • Bioreactor Setup: Sterilize a bioreactor containing the fermentation medium. Aseptically transfer the overnight seed culture to the bioreactor.

  • Fermentation: Maintain the temperature at 37°C and pH at 7.0 through automated acid and base addition. Provide aeration and agitation. Induce the expression of the 1,2-PDO synthesis pathway genes at a specific cell density.

  • Fed-Batch Operation: To achieve higher titers, a fed-batch strategy is often employed, where a concentrated feed of the carbon source (e.g., glucose) is added to the bioreactor over time.[9]

  • Downstream Processing:

    • Biomass Removal: Separate the cells from the fermentation broth via centrifugation or microfiltration.[2]

    • Concentration: Concentrate the clarified broth by evaporation to remove excess water.[2]

    • Purification: Purify the this compound from the concentrated broth using methods such as distillation, ion-exchange chromatography, or solvent extraction.[2]

Visualizing the Production Pathways

The following diagrams illustrate the key steps in the chemical and biotechnological production of this compound.

G cluster_chemical Chemical Synthesis Propylene Propylene Propylene_Oxide Propylene Oxide Propylene->Propylene_Oxide Epoxidation Hydration Hydration (High T, P) Propylene_Oxide->Hydration Racemic_12PDO Racemic 1,2-PDO Hydration->Racemic_12PDO

Chemical synthesis of 1,2-propanediol from propylene.

G cluster_biotech Biotechnological Synthesis (from Glucose) Glucose Glucose DHAP Dihydroxyacetone phosphate (DHAP) Glucose->DHAP Glycolysis mgsA Methylglyoxal synthase (mgsA) DHAP->mgsA Methylglyoxal Methylglyoxal gldA Glycerol dehydrogenase (gldA) Methylglyoxal->gldA R_Lactaldehyde (R)-Lactaldehyde native_reductase Native E. coli reductase R_Lactaldehyde->native_reductase R_12PDO R-(-)-1,2-PDO mgsA->Methylglyoxal gldA->R_Lactaldehyde native_reductase->R_12PDO

Metabolic pathway for this compound synthesis from glucose in engineered E. coli.

G cluster_workflow Comparative Production Workflow cluster_chem_wf Chemical Synthesis cluster_bio_wf Biotechnological Synthesis Chem_Raw Raw Materials (Propylene/Glycerol) Chem_Reaction Chemical Reaction (High T, P) Chem_Raw->Chem_Reaction Chem_Purification Purification (Distillation) Chem_Reaction->Chem_Purification Chem_Product Final Product (Racemic 1,2-PDO) Chem_Purification->Chem_Product Bio_Raw Renewable Feedstock (Glucose/Glycerol) Bio_Fermentation Fermentation (Mild Conditions) Bio_Raw->Bio_Fermentation Bio_Downstream Downstream Processing (Separation & Purification) Bio_Fermentation->Bio_Downstream Bio_Product Final Product (R- or S-1,2-PDO) Bio_Downstream->Bio_Product

Comparative workflow for chemical versus biotechnological synthesis of 1,2-propanediol.

References

A Comparative Guide to the Environmental Impact of R-(-)-1,2-Propanediol Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

R-(-)-1,2-Propanediol (R-1,2-PDO), a chiral chemical, is a valuable building block in the pharmaceutical and specialty chemical industries. Its synthesis is moving from traditional petrochemical methods toward more sustainable, bio-based routes. This guide offers an objective comparison of the primary synthesis strategies, focusing on their environmental performance. We will delve into quantitative green chemistry metrics, detailed experimental methodologies, and visual representations of the key pathways to assist researchers and drug development professionals in making informed decisions.

The primary routes for producing 1,2-Propanediol can be broadly classified into two categories: traditional chemical synthesis from fossil fuels and greener alternatives utilizing renewable feedstocks. The conventional method involves the hydration of propylene (B89431) oxide, which is derived from petroleum.[1][2] This process is energy-intensive and yields a racemic mixture of (R)- and (S)-1,2-PDO.[3][4] In contrast, biotechnological and chemo-catalytic routes leverage renewable resources like glycerol (B35011) and sugars, offering the potential for a lower carbon footprint and the production of enantiomerically pure R-1,2-PDO.[1][2]

At a Glance: Comparison of Synthesis Routes
FeatureChemical Synthesis (Propylene Oxide Hydration)Biotechnological Synthesis (Microbial Fermentation)Chemo-catalytic Synthesis (Glycerol Hydrogenolysis)
Feedstock Propylene (from fossil fuels)[4]Renewable resources (e.g., glucose, glycerol)[4][5]Glycerol (often a byproduct of biodiesel production)[6][7]
Primary Method High-temperature, high-pressure hydration of propylene oxide[1]Microbial fermentation using engineered microorganisms (e.g., E. coli)[8]Catalytic hydrogenolysis of glycerol[6]
Stereoselectivity Produces a racemic mixture of (R)- and (S)-1,2-PDO[3]Can be engineered to produce enantiomerically pure R-(-)-1,2-PDO[1][3]Typically produces a racemic mixture
Key Byproducts Dipropylene glycol, tripropylene (B76144) glycol[4]Varies; can include ethanol, lactate, acetate[4]Ethylene glycol, 1-propanol, 2-propanol
Operating Conditions High temperature (150-200°C) and pressure (up to 1.8 MPa)[4]Mild conditions (e.g., 30-37°C, atmospheric pressure)[4]High temperature (180-240°C) and pressure (1-8 MPa)
Environmental Impact High energy consumption, reliance on fossil fuels, potential for hazardous intermediates[1][6]Lower carbon footprint, utilization of renewable feedstocks; challenges in downstream processing[1][4]Utilizes a waste stream (crude glycerol), but requires high pressure and catalysts[7]

Quantitative Environmental & Performance Comparison

Green chemistry metrics provide a quantitative framework for evaluating the environmental performance of chemical processes.[9] Key metrics include Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI).

  • Atom Economy assesses the efficiency of a reaction in converting reactant atoms to the desired product.[10]

  • E-Factor quantifies the amount of waste generated per unit of product.[9][10]

  • Process Mass Intensity (PMI) measures the total mass of materials used (reactants, solvents, reagents) to produce a unit mass of the final product.[9]

MetricChemical Synthesis (Chlorohydrin Process)Biotechnological SynthesisChemo-catalytic (Glycerol Hydrogenolysis)
Yield High (>90%)Varies significantly based on strain and conditions (e.g., 0.19-0.48 g/g glucose)[8]High (>90%)
Atom Economy Lower, due to byproducts like salts in the chlorohydrin route to propylene oxide[10]Varies with metabolic pathwayHigh
E-Factor (Estimated) ~1.01 (for the petrochemical process, excluding H2 as waste)[6]Generally lower, but dependent on downstream processingLower than petrochemical routes, but influenced by catalyst and solvent use
Energy Consumption High (e.g., 45.8–53.3 GJ/ton for the entire petrochemical process)[6]Lower during reaction, but distillation for purification is energy-intensive[7]Moderate to high due to temperature and pressure requirements
Carbon Source Fossil Fuels[1]Renewable (Biomass, Sugars, Glycerol)[1]Renewable (Glycerol)[6]

Synthesis Pathways and Assessment Workflow

Overview of Synthesis Routes

The choice of synthesis route for 1,2-Propanediol has significant implications for its environmental footprint. The primary divergence is between petrochemical-based methods and those utilizing renewable biomass.

cluster_0 Feedstock Source cluster_1 Primary Intermediate / Process cluster_2 Synthesis Method cluster_3 Final Product Fossil Fuels Fossil Fuels Propylene Oxide Propylene Oxide Fossil Fuels->Propylene Oxide Cracking Renewable Biomass Renewable Biomass Glycerol / Sugars Glycerol / Sugars Renewable Biomass->Glycerol / Sugars Processing/ Fermentation Chemical Hydration Chemical Hydration Propylene Oxide->Chemical Hydration Hydration Hydrogenolysis Hydrogenolysis Glycerol / Sugars->Hydrogenolysis Chemo-catalytic Microbial Fermentation Microbial Fermentation Glycerol / Sugars->Microbial Fermentation Biocatalytic Racemic 1,2-PDO Racemic 1,2-PDO Chemical Hydration->Racemic 1,2-PDO Hydrogenolysis->Racemic 1,2-PDO R-(-)-1,2-PDO R-(-)-1,2-PDO Microbial Fermentation->R-(-)-1,2-PDO Engineered Pathway

Caption: High-level comparison of petrochemical vs. renewable routes for 1,2-PDO.

Biotechnological Pathway for this compound

The microbial production of R-1,2-PDO in engineered E. coli often utilizes the methylglyoxal (B44143) pathway, which converts a glycolytic intermediate into the target molecule.[3][8]

Glucose Glucose DHAP Dihydroxyacetone Phosphate (DHAP) Glucose->DHAP Glycolysis Methylglyoxal Methylglyoxal DHAP->Methylglyoxal mgsA (Methylglyoxal Synthase) Lactaldehyde Lactaldehyde Methylglyoxal->Lactaldehyde gldA (Glycerol Dehydrogenase) R_1_2_PDO This compound Lactaldehyde->R_1_2_PDO yqhD (Aldehyde Reductase)

Caption: The engineered methylglyoxal pathway for R-1,2-PDO synthesis in E. coli.

Environmental Impact Assessment Workflow

A systematic workflow is essential for comparing the environmental credentials of different synthesis routes. This typically involves defining the process, collecting data, calculating metrics, and interpreting the results.

A Define System Boundary (Cradle-to-Gate) B Data Collection (Mass & Energy Inputs/Outputs) A->B C Calculate Green Metrics (PMI, E-Factor, Energy Use) B->C D Life Cycle Impact Assessment (Optional, e.g., Carbon Footprint) B->D E Comparative Analysis & Hotspot Identification C->E D->E

Caption: A streamlined workflow for the environmental assessment of chemical processes.

Experimental Protocols

Protocol 1: Chemical Synthesis - Hydration of Propylene Oxide

This protocol describes the non-catalytic, high-temperature hydration of propylene oxide to 1,2-propanediol.

Materials:

  • Propylene Oxide (PO)

  • Deionized Water

  • High-pressure stainless-steel reactor with temperature control, pressure gauge, and stirring mechanism

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactor Charging: Charge the high-pressure reactor with deionized water and propylene oxide in a molar ratio of approximately 15:1 (water:PO) to minimize the formation of polyglycol byproducts.[1]

  • Inerting: Seal the reactor and purge it with an inert gas, such as nitrogen, to remove any residual air.

  • Reaction Conditions: Heat the reactor to the reaction temperature, typically between 150°C and 200°C. The pressure will rise to approximately 1.8 MPa.[4]

  • Reaction Execution: Maintain the temperature and pressure with continuous stirring for a duration of 30-60 minutes to ensure complete conversion of the propylene oxide.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to ambient temperature. Carefully vent the reactor to release any pressure.

  • Product Analysis: Collect the liquid product mixture. Analyze the composition and determine the yield of 1,2-propanediol using gas chromatography.

  • Purification: The product is typically purified via distillation to separate 1,2-propanediol (purity ≥99.5%) from excess water and byproducts like dipropylene glycol.[1]

Protocol 2: Biotechnological Synthesis - E. coli Fermentation

This protocol outlines a typical fed-batch fermentation process for producing R-1,2-PDO using a metabolically engineered E. coli strain.

Materials:

  • Engineered E. coli strain (e.g., overexpressing mgsA, gldA)

  • Fermentation medium (containing glucose, yeast extract, salts, and trace metals)

  • Antibiotics for plasmid maintenance

  • Sterile bioreactor with controls for pH, temperature, and dissolved oxygen

  • HPLC for analysis of substrate and product concentrations

Procedure:

  • Inoculum Preparation: Inoculate a flask containing sterile Luria-Bertani (LB) medium with the engineered E. coli strain. Incubate overnight at 37°C with shaking (e.g., 200 rpm).

  • Bioreactor Setup: Sterilize the bioreactor containing the defined fermentation medium. After cooling, aseptically transfer the overnight seed culture into the bioreactor.

  • Batch Phase: Maintain the culture at 37°C and control the pH at 7.0 through the automated addition of an acid/base solution. Initially, run the fermentation in batch mode until the initial glucose supply is nearly depleted.

  • Fed-Batch Phase: Initiate a fed-batch strategy by continuously or intermittently feeding a concentrated sterile glucose solution into the bioreactor to maintain a low glucose concentration, which can help manage the formation of inhibitory byproducts.

  • Induction and Production: When the cell density reaches a target optical density (OD600), induce the expression of the pathway genes (e.g., with IPTG if using an inducible promoter). Switch to microaerobic or anaerobic conditions, as these are often favorable for 1,2-PDO production.[3]

  • Sampling and Analysis: Periodically draw samples from the bioreactor to measure cell density (OD600) and the concentrations of glucose and 1,2-propanediol using HPLC.

  • Harvesting and Purification: After the fermentation run (typically 48-72 hours), harvest the culture broth. Separate the cells from the supernatant via centrifugation. The R-1,2-PDO can then be recovered and purified from the supernatant using methods such as distillation or chromatography.

Conclusion

The synthesis of this compound is at a crossroads. While traditional chemical synthesis from propylene oxide is a mature and high-yielding process, its reliance on fossil fuels and high energy consumption present significant environmental drawbacks.[1][6] Biotechnological routes, particularly those using engineered microorganisms, offer a compelling sustainable alternative. They utilize renewable feedstocks, operate under mild conditions, and can produce the desired R-enantiomer with high selectivity.[1][3] However, challenges related to product titers, yields, and the energy costs of downstream purification remain.[3][7] Chemo-catalytic conversion of biomass-derived glycerol also presents a promising path, especially given the surplus of crude glycerol from biodiesel production.[6] For researchers and industry professionals, the optimal choice of synthesis route will depend on a careful balance of economic viability, desired product specifications (especially stereochemistry), and a growing imperative to adopt greener and more sustainable chemical manufacturing processes.

References

Regulatory guidelines for the use of R-(-)-1,2-Propanediol in pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the regulatory landscape and performance characteristics of R-(-)-1,2-Propanediol (levopropylene glycol) as an excipient in pharmaceutical formulations. It aims to offer an objective comparison with its racemic mixture, (RS)-1,2-Propanediol (propylene glycol), and other common alternative excipients such as glycerin and ethanol (B145695), supported by available experimental data.

Regulatory Landscape and Safety Profile

This compound, as a component of the well-established excipient propylene (B89431) glycol, falls under the regulatory purview of major international bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).

Propylene glycol is listed in the FDA's Inactive Ingredient Database and is "Generally Recognized As Safe" (GRAS) for use in food and pharmaceuticals.[1] Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have monographs for propylene glycol that outline specific tests for identity, purity, and limits on impurities such as ethylene (B1197577) glycol and diethylene glycol.[2][3][4][5]

The EMA has established Permitted Daily Exposure (PDE) values for propylene glycol, which are critical for ensuring patient safety, particularly in vulnerable populations. These values vary based on age, reflecting differences in metabolic capacity.[6][7]

Table 1: EMA Permitted Daily Exposure (PDE) for Propylene Glycol [6][7]

PopulationPDE (mg/kg/day)
Adults and Children > 5 years500
Children 1 month to 5 years50
Neonates (0-28 days)1

While regulatory guidelines primarily address the racemic mixture, studies on the individual enantiomers are crucial for a complete understanding of the safety profile. A comparative study on the acute oral toxicity of the enantiomers and the racemic mixture in mice revealed slight differences.

Table 2: Acute Oral Toxicity (LD50) of Propylene Glycol Enantiomers and Racemic Mixture in Mice [1]

SubstanceLD50 (g/kg body weight)
This compound22.81
S-(+)-1,2-Propanediol26.62
(RS)-1,2-Propanediol (Racemic)24.92

These findings suggest that the R-enantiomer may be slightly more toxic than the S-enantiomer upon acute oral administration in this animal model. However, a 28-day subacute toxicity study showed no significant difference in toxicity between the enantiomers and the racemic mixture.[1] It is important to note that the metabolism of propylene glycol can be stereoselective, with the S-enantiomer being metabolized faster than the R-enantiomer in some in vivo studies.[5]

Comparative Performance as a Pharmaceutical Excipient

This compound, as a component of propylene glycol, is a versatile excipient used as a solvent, co-solvent, humectant, preservative, and stabilizer in a variety of pharmaceutical dosage forms, including oral, topical, and injectable preparations.[7][8] Its performance is often compared to other commonly used excipients like glycerin and ethanol.

Solubility Enhancement

Propylene glycol is a powerful solvent capable of dissolving a wide range of active pharmaceutical ingredients (APIs) that are poorly soluble in water.[9] Quantitative data comparing the solubilizing power of propylene glycol with glycerin and ethanol for specific APIs is available in the scientific literature.

Table 3: Comparative Solubility of Drugs in Propylene Glycol, Glycerin, and Ethanol

DrugSolvent SystemSolubility DataReference
Phenobarbital (B1680315)20% aqueous solutionsHalf-life at 50°C: Water: 78 days; Glycerol: 95 days; Propylene Glycol: 109 days; Ethanol: 127 days. (Higher half-life indicates better stability)[10]
AcetaminophenPure solvents at 298.15 KMole fraction solubility: Ethanol: 0.134; Propylene Glycol: 0.0663 (in 0.8 mass fraction in water); Water: 0.00456 (in 0.8 mass fraction of water).[11]
ValdecoxibAqueous mixtures at 298.15 KSolubilization power: Glycerol: 1.1; Propylene Glycol: 2.6; Poly(ethylene glycol) 400: 3.0.[4]
Acetylsalicylic AcidPure solventsAt 300K, solubility is highest in acetone, followed by ethanol, 2-propanol, and then propylene glycol.[3]
API Stability

Propylene glycol can enhance the stability of APIs by preventing hydrolysis or protecting them from degradation.

Table 4: Comparative API Stability in Propylene Glycol and Other Solvents

APISolvent SystemStability FindingsReference
Phenobarbital sodium20% aqueous solutionsEthanol had the maximum stabilization effect, followed by propylene glycol and then glycerol.[10]
Scutellaria baicalensis extract components20% Propylene Glycol vs. WaterOver 80% of the four major components were retained in 20% propylene glycol after two months, while only two were retained in water.[12][13]

Note: The impact of the chirality of 1,2-Propanediol on API stability is an area that requires further research, as specific comparative data for the R-enantiomer is limited.

Experimental Protocols

Saturation Shake-Flask Method for Solubility Determination

This protocol outlines a standard procedure for determining the equilibrium solubility of an API in different excipients.

Objective: To determine the saturation solubility of an API in this compound, racemic propylene glycol, glycerin, and ethanol.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound

  • (RS)-1,2-Propanediol (Propylene Glycol, USP/Ph. Eur. grade)

  • Glycerin (USP/Ph. Eur. grade)

  • Ethanol (USP/Ph. Eur. grade)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC system with a suitable column and detector

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Solvent Systems: Prepare the individual excipients for the study. If co-solvent systems are being evaluated, prepare the desired mixtures by volume or weight.

  • Sample Preparation: Add an excess amount of the API powder to a series of vials. The excess amount should be sufficient to ensure that a saturated solution is formed and solid API remains after equilibration.

  • Addition of Solvents: Accurately add a known volume or weight of each excipient or co-solvent system to the respective vials containing the API.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to shake for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand for a short period to allow the excess solid to settle. Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

  • Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant from each vial using a syringe fitted with a filter. Accurately dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved API.

  • Calculation: Calculate the solubility of the API in each excipient in units such as mg/mL or mol/L.

Stability-Indicating HPLC Method for API-Excipient Compatibility

This protocol provides a framework for assessing the chemical stability of an API in the presence of different excipients under stress conditions.

Objective: To evaluate the stability of an API in formulations containing this compound, racemic propylene glycol, glycerin, and ethanol.

Materials:

  • API

  • Excipients (as listed above)

  • HPLC system with a photodiode array (PDA) detector

  • Stability chambers (for controlled temperature and humidity)

  • Reagents for forced degradation studies (e.g., HCl, NaOH, H₂O₂)

  • Validated stability-indicating HPLC method for the API

Procedure:

  • Preparation of Formulations: Prepare solutions or suspensions of the API in each of the excipients at a clinically relevant concentration.

  • Initial Analysis (Time Zero): Immediately after preparation, analyze the formulations using the validated stability-indicating HPLC method to determine the initial concentration of the API and to identify any existing impurities.

  • Stability Study:

    • Place aliquots of each formulation in stability chambers under accelerated conditions (e.g., 40 °C/75% RH) and long-term conditions (e.g., 25 °C/60% RH).

    • At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks for accelerated studies), withdraw samples from the chambers.

  • Forced Degradation Study (for method validation and degradation pathway identification):

    • Expose the API in solution to various stress conditions:

      • Acid hydrolysis: 0.1 N HCl at 60 °C

      • Base hydrolysis: 0.1 N NaOH at 60 °C

      • Oxidation: 3% H₂O₂ at room temperature

      • Thermal degradation: Dry heat at an appropriate temperature

      • Photostability: Exposure to light as per ICH Q1B guidelines

    • Analyze the stressed samples by HPLC to ensure that the degradation products are well-resolved from the parent API peak.

  • HPLC Analysis of Stability Samples:

    • Analyze the stability samples at each time point using the validated stability-indicating HPLC method.

    • Quantify the amount of remaining API and any degradation products formed.

  • Data Analysis:

    • Calculate the percentage of API remaining at each time point relative to the initial concentration.

    • Determine the rate of degradation and identify any significant differences in stability between the formulations containing different excipients.

    • Use the PDA detector to assess peak purity and to help identify and characterize degradation products.

Visualizations

Metabolic Pathway of Propylene Glycol

The following diagram illustrates the primary metabolic pathway of propylene glycol in the body. The metabolism can be stereoselective, with different enzymes potentially acting on the R and S enantiomers.

Metabolic_Pathway R_PG This compound R_Lactaldehyde (R)-Lactaldehyde R_PG->R_Lactaldehyde Alcohol Dehydrogenase R_Lactate (R)-Lactate R_Lactaldehyde->R_Lactate Aldehyde Dehydrogenase Pyruvate Pyruvate R_Lactate->Pyruvate Lactate Dehydrogenase S_PG S-(+)-1,2-Propanediol S_Lactaldehyde (S)-Lactaldehyde S_PG->S_Lactaldehyde Alcohol Dehydrogenase S_Lactate (S)-Lactate S_Lactaldehyde->S_Lactate Aldehyde Dehydrogenase S_Lactate->Pyruvate TCA_Cycle TCA Cycle & Energy Production Pyruvate->TCA_Cycle

Metabolic pathway of R-(-)- and S-(+)-1,2-Propanediol.
Experimental Workflow for Comparative Excipient Performance Evaluation

This diagram outlines a logical workflow for the comparative evaluation of different pharmaceutical excipients.

Excipient_Comparison_Workflow cluster_setup Phase 1: Setup and Characterization cluster_experiments Phase 2: Performance Evaluation cluster_analysis Phase 3: Data Analysis and Comparison API_Selection Select API PhysChem_Char Physicochemical Characterization of API and Excipients API_Selection->PhysChem_Char Excipient_Selection Select Excipients: - this compound - Racemic Propylene Glycol - Glycerin - Ethanol Excipient_Selection->PhysChem_Char Solubility_Study Solubility Study (Shake-Flask Method) PhysChem_Char->Solubility_Study Stability_Study Stability Study (HPLC-DAD) PhysChem_Char->Stability_Study Forced_Degradation Forced Degradation (for method validation) PhysChem_Char->Forced_Degradation Data_Compilation Compile Quantitative Data (Solubility, Degradation Rates) Solubility_Study->Data_Compilation Stability_Study->Data_Compilation Comparative_Analysis Comparative Analysis of Performance Data_Compilation->Comparative_Analysis Lead_Excipient Identify Lead Excipient(s) for Formulation Development Comparative_Analysis->Lead_Excipient

Workflow for comparative excipient performance evaluation.

Conclusion

This compound, as a component of the widely used pharmaceutical excipient propylene glycol, is subject to well-established regulatory guidelines. While the racemic mixture is generally considered safe, emerging data suggests potential stereoselectivity in its metabolism and slight differences in acute toxicity between the enantiomers.

From a performance perspective, propylene glycol demonstrates excellent solubilizing and stabilizing properties for a variety of APIs, often outperforming glycerin in these aspects. However, direct quantitative comparisons of the performance of this compound with its racemic mixture are limited in the current literature. The choice of excipient will ultimately depend on the specific physicochemical properties of the API, the desired dosage form, and the target patient population, with careful consideration of the established Permitted Daily Exposure limits. Further research into the chiral-specific effects of 1,2-propanediol enantiomers in pharmaceutical formulations would be beneficial for optimizing drug product development.

References

A Guide to Inter-laboratory Comparison of R-(-)-1,2-Propanediol Enantiomeric Excess (ee) Determination Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the enantiomeric excess (ee) of R-(-)-1,2-Propanediol is critical in pharmaceutical development and stereoselective synthesis, where the chirality of a molecule dictates its biological activity and therapeutic efficacy. This guide provides an objective comparison of the prevalent analytical techniques used for this purpose, supported by experimental data and detailed methodologies. While a formal inter-laboratory "round-robin" study for this compound ee determination is not extensively documented in publicly available literature, this guide summarizes the expected performance of common methods based on single-laboratory validation and application data.

Comparison of Analytical Techniques

The determination of enantiomeric excess for this compound is primarily achieved through chromatographic and spectroscopic methods. The selection of a technique is often influenced by factors such as required accuracy, sample complexity, throughput needs, and available instrumentation. The most common methods include chiral Gas Chromatography (GC), chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics and performance metrics of the principal methods for determining the enantiomeric excess of this compound.

Analytical TechniquePrincipleSample PreparationInstrumentationKey Performance MetricsThroughput
Chiral Gas Chromatography (GC) Separation of volatile enantiomers (or their derivatives) on a chiral stationary phase.Derivatization is often required to enhance volatility and improve separation. Common derivatizing agents include trifluoroacetic anhydride (B1165640) or (S)-(+)-2-phenylbutyryl chloride.[1]Gas chromatograph with a chiral capillary column (e.g., beta-cyclodextrin-based) and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[2]Resolution: Baseline separation of enantiomers is achievable. Sensitivity: High, particularly with an MS detector in selected ion monitoring (SIM) mode. Accuracy: High, with proper calibration.Moderate to High
Chiral High-Performance Liquid Chromatography (HPLC) Separation of enantiomers on a chiral stationary phase (CSP) or by using a chiral mobile phase additive.Derivatization may be necessary if the analyte lacks a chromophore for UV detection. For 1,2-propanediol, derivatization to a benzoate (B1203000) ester has been reported.[3]HPLC system with a chiral column (e.g., polysaccharide-based) and a suitable detector (e.g., UV, Refractive Index, or Chiral Detector).Resolution: Good separation is often achieved. Sensitivity: Dependent on the detector and whether derivatization is used. Versatility: A wide range of chiral stationary phases are available.Moderate
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.Simple mixing of the sample with the chiral solvating agent in an NMR tube. No derivatization is required.[4]High-field NMR spectrometer.Accuracy: Can be highly accurate for ee determination by integration of signals. Non-destructive: The sample can be recovered. Speed: Rapid analysis once the appropriate CSA and conditions are identified.High
Fluorescence-Based Assay Formation of fluorescent diastereomeric complexes with distinct fluorescence intensities or wavelengths.[5][6]Mixing of the diol with a fluorescent amine and a boronic acid.[6]Fluorescence plate reader.High-throughput: Suitable for screening large numbers of samples.[6] Sensitivity: High. Accuracy: Reported errors of <1% ee.[6]Very High
Microwave Three-Wave Mixing A spectroscopic technique that provides a sensitive and species-selective probe of enantiomeric excess in the gas phase.[7]Sample is introduced as a cold gas.[7]Specialized microwave spectrometer.Sensitivity: Extremely high, consuming very small amounts of sample.[7] Specificity: Highly selective for the target molecule.Low (currently a specialized research technique)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the key analytical methods.

Chiral Gas Chromatography (GC) with Derivatization

This protocol outlines a general method for the ee determination of this compound using GC after derivatization.

1. Derivatization (example with Trifluoroacetic Anhydride):

  • In a vial, dissolve a known amount of the this compound sample in a suitable aprotic solvent (e.g., dichloromethane).

  • Add an excess of trifluoroacetic anhydride.

  • Add a catalytic amount of a base (e.g., pyridine).

  • Seal the vial and allow the reaction to proceed at room temperature until complete (monitor by TLC or a preliminary GC run).

  • Quench the reaction by adding a small amount of water.

  • Extract the O-trifluoroacetyl derivatives with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate the solution before GC analysis.[2]

2. GC-FID/MS Analysis:

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A chiral capillary column, such as an Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm I.D., 0.12 µm).[2]

  • Carrier Gas: Helium at a constant flow rate.[2]

  • Oven Temperature Program: Start at 80°C, hold for a few minutes, then ramp at 5°C/min to 130°C.[8][2]

  • Injector and Detector Temperature: 250°C.[2]

  • Injection: 1 µL of the derivatized sample with an appropriate split ratio (e.g., 80:1).[2]

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol describes a general approach for the direct separation of 1,2-propanediol enantiomers on a chiral stationary phase.

  • Instrumentation: HPLC system with a pump, injector, column oven, and a suitable detector (e.g., refractive index detector or a chiral detector, as 1,2-propanediol lacks a strong UV chromophore).

  • Column: A chiral stationary phase (CSP) column, such as a Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel).

  • Mobile Phase: A mixture of n-hexane and 2-propanol is a common mobile phase for normal-phase chiral separations. The ratio is optimized to achieve baseline separation.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase.

  • Data Analysis: The ee is determined by the relative peak areas of the two enantiomers.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

This non-destructive method allows for the direct determination of enantiomeric excess without derivatization.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • In an NMR tube, dissolve an accurately weighed amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl3).

    • Add an appropriate chiral solvating agent (e.g., a chiral boronic acid derivative or a lanthanide shift reagent).[9]

    • The molar ratio of the analyte to the CSA is optimized to achieve the best spectral separation of the enantiomeric signals.

  • NMR Analysis:

    • Acquire a high-resolution proton (¹H) NMR spectrum.

    • The two enantiomers will form diastereomeric complexes with the CSA, resulting in separate, well-resolved signals for at least one proton in the molecule.

  • Data Analysis: The enantiomeric excess is calculated from the integration of the well-resolved signals corresponding to each enantiomer.

Mandatory Visualizations

The following diagrams illustrate the workflow of an inter-laboratory comparison study and the logical relationship between the different analytical methods.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Phase A Define Objectives & Scope B Select Analytical Methods A->B C Prepare & Characterize Homogeneous Sample B->C D Distribute Samples to Participating Labs C->D E Labs Perform Analysis using Standardized Protocol D->E F Collect & Tabulate Results E->F G Statistical Analysis (e.g., z-scores, reproducibility) F->G H Publish Comparison Guide & Report G->H

Caption: General workflow of an inter-laboratory comparison study.

G cluster_sample Sample: this compound cluster_gc Chiral GC cluster_hplc Chiral HPLC cluster_nmr NMR Spectroscopy cluster_result Result Sample This compound Sample GC_Deriv Derivatization Sample->GC_Deriv HPLC_Prep Sample Dissolution / Optional Derivatization Sample->HPLC_Prep NMR_Prep Mix with Chiral Solvating Agent Sample->NMR_Prep GC_Analysis GC Separation on Chiral Column GC_Deriv->GC_Analysis GC_Detect FID/MS Detection GC_Analysis->GC_Detect Result Enantiomeric Excess (ee) Calculation GC_Detect->Result HPLC_Analysis HPLC Separation on Chiral Column HPLC_Prep->HPLC_Analysis HPLC_Detect RI/CD/UV Detection HPLC_Analysis->HPLC_Detect HPLC_Detect->Result NMR_Analysis Acquire NMR Spectrum NMR_Prep->NMR_Analysis NMR_Analysis->Result

Caption: Logical workflow for different ee determination methods.

References

Safety Operating Guide

Navigating the Disposal of R-(-)-1,2-Propanediol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of R-(-)-1,2-Propanediol, a common solvent and reagent in research and drug development, is paramount for ensuring laboratory safety and environmental protection. While pure this compound is not classified as a hazardous substance, its disposal protocol necessitates careful consideration, particularly for used solutions that may be contaminated.[1][2] Adherence to local regulations and consultation with licensed waste disposal services are critical components of a compliant disposal plan.

Step-by-Step Disposal Protocol

Researchers and laboratory personnel should follow a systematic approach to the disposal of this compound. This procedure ensures that all safety and regulatory requirements are met.

  • Characterize the Waste: Determine if the this compound is in its pure form or has been used. Used glycol solutions may contain contaminants that classify them as hazardous waste.[3][4]

  • Segregate the Waste: Do not mix this compound waste with other chemical waste streams, especially other glycols, unless approved by your institution's waste management provider.[3][5]

  • Containerize and Label: Collect the waste in a designated, leak-proof, and clearly labeled container.[5][6] The label should include "Hazardous Waste" if applicable, the chemical name, and the accumulation start date.[7]

  • Consult Local Regulations: Disposal requirements can vary significantly by location. Consult your institution's Environmental Health and Safety (EHS) department or local regulatory bodies to ensure compliance.[4][8]

  • Arrange for Professional Disposal: Contact a licensed waste disposal contractor for pickup and proper disposal.[2][4][7] Options may include recycling or incineration at a certified facility.[3] Never pour this compound down the drain or into the sewer system.[3][4][5][6]

Safety and Handling Information

Proper personal protective equipment (PPE) and adherence to safety protocols are essential when handling this compound.

ParameterRecommendationSource
Eye Protection Wear tightly fitting safety goggles.[9]
Hand Protection Wear appropriate chemical-resistant gloves.[2]
Skin Protection Wear protective clothing to prevent skin contact.[9]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, respiratory protection may be required.[8]
Spill Cleanup For small spills, absorb with an inert material and place in a suitable container for disposal.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste is_contaminated Is the propanediol contaminated? start->is_contaminated pure_waste Pure this compound is_contaminated->pure_waste No contaminated_waste Contaminated Waste (Potentially Hazardous) is_contaminated->contaminated_waste Yes consult_sds Consult Safety Data Sheet (SDS) and Institutional Guidelines pure_waste->consult_sds contaminated_waste->consult_sds contact_ehs Contact Environmental Health & Safety (EHS) or Waste Management Provider consult_sds->contact_ehs disposal_options Follow Professional Guidance for Recycling or Disposal contact_ehs->disposal_options end End: Proper Disposal disposal_options->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling R-(-)-1,2-Propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of R-(-)-1,2-Propanediol, a chiral building block frequently utilized in pharmaceutical synthesis. Adherence to these protocols is essential for ensuring a safe laboratory environment.

(R)-(-)-1,2-Propanediol, also known as (R)-(-)-propylene glycol, is a clear, colorless, and viscous liquid.[1] While it is considered to have low toxicity, proper personal protective equipment (PPE) and handling procedures are necessary to mitigate potential hazards.[1]

Summary of Key Safety and Physical Properties

The following table summarizes the key quantitative data for this compound for easy reference.

PropertyValue
Molecular Formula C₃H₈O₂
Molecular Weight 76.09 g/mol
CAS Number 4254-14-2
Appearance Clear, colorless, viscous liquid[1]
Boiling Point 186-188 °C at 765 mm Hg[1]
Melting Point -60 °C[1]
Flash Point 103 °C (closed cup)[1]
Density 1.04 g/mL at 25 °C[1]
Solubility Miscible with water, acetone, chloroform, and ethanol[1]
Acute Oral Toxicity (LD50) Rat: 22,000 mg/kg[1]
Acute Dermal Toxicity (LD50) Rabbit: >2,000 mg/kg[1]

Personal Protective Equipment (PPE)

A thorough risk assessment should always be conducted to determine the appropriate PPE. The following are the recommended minimum requirements for handling this compound.

Protection TypeSpecification
Eye Protection Safety glasses with side shields or chemical safety goggles are mandatory to prevent eye contact.[1]
Skin Protection Chemically resistant gloves, such as nitrile rubber (>0.11 mm thickness), should be worn.[1] A lab coat or other protective clothing is also recommended to prevent skin exposure.[1]
Respiratory Protection Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1][2] If there is a potential for aerosol or mist formation, a suitable respirator should be used.[1]

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated area.[3]

  • Avoid contact with skin and eyes.[4]

  • Wash hands thoroughly after handling.[4][5]

  • Store in a cool, dry, and well-ventilated area in tightly sealed containers.[1][2]

  • This substance is hygroscopic.[1][4]

  • Keep away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[1][5]

Spill Response:

  • Ensure adequate ventilation.[4]

  • Wear appropriate personal protective equipment as detailed above.[4]

  • Contain the spill using an inert absorbent material such as sand or earth.[4][5]

  • Collect the absorbed material into a suitable, closed container for disposal.[4][5]

  • Do not allow the product to enter drains.[4]

Disposal:

  • Dispose of unused product and contaminated materials in accordance with all applicable local, state, and federal regulations.

  • It is recommended to use a licensed disposal company.[4]

  • Do not dispose of down the drain.[4]

Emergency First Aid Procedures

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2] If eye irritation persists, get medical advice or attention.[5]

  • Skin Contact: Wash off immediately with plenty of soap and water.[1] Remove any contaminated clothing.[1]

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[2] Do not induce vomiting. Seek medical attention if you feel unwell.

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_storage Storage cluster_emergency Emergency Procedures prep_1 Conduct Risk Assessment prep_2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_1->prep_2 handle_1 Work in a Well-Ventilated Area prep_2->handle_1 Proceed to Handling handle_2 Dispense Chemical handle_1->handle_2 handle_3 Tightly Seal Container After Use handle_2->handle_3 emergency_spill Spill Occurs handle_2->emergency_spill emergency_exposure Exposure Occurs handle_2->emergency_exposure post_1 Decontaminate Work Area handle_3->post_1 Proceed to Post-Handling storage_1 Store in a Cool, Dry, Well-Ventilated Area handle_3->storage_1 Return to Storage post_2 Dispose of Waste in Accordance with Regulations post_1->post_2 post_3 Remove and Dispose of Gloves post_2->post_3 post_4 Wash Hands Thoroughly post_3->post_4 storage_2 Keep Away from Incompatible Materials storage_1->storage_2 spill_response Contain with Inert Material and Collect for Disposal emergency_spill->spill_response exposure_response Follow First Aid Measures (Eyes, Skin, Inhalation) emergency_exposure->exposure_response

Caption: Logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
R-(-)-1,2-Propanediol
Reactant of Route 2
R-(-)-1,2-Propanediol

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